molecular formula C7H8ClN B1619810 3-Chloro-2,6-dimethylpyridine CAS No. 2405-06-3

3-Chloro-2,6-dimethylpyridine

Cat. No.: B1619810
CAS No.: 2405-06-3
M. Wt: 141.6 g/mol
InChI Key: SXNDVEZEFRURCE-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dimethylpyridine is a useful research compound. Its molecular formula is C7H8ClN and its molecular weight is 141.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNDVEZEFRURCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343203
Record name 3-Chloro-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2405-06-3
Record name 3-Chloro-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Chloro-2,6-dimethylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 3-Chloro-2,6-dimethylpyridine, a pyridine (B92270) derivative of significant interest in medicinal chemistry and materials science. This document details plausible synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as 3-chloro-2,6-lutidine, is a heterocyclic compound whose substituted pyridine scaffold is a key structural motif in numerous pharmaceuticals and functional materials. The precise placement of the chloro and methyl groups on the pyridine ring allows for diverse downstream chemical modifications, making it a valuable building block in organic synthesis. This guide focuses on the most viable synthetic strategies, primarily proceeding through a pyridine N-oxide intermediate, which offers superior control over regioselectivity compared to direct chlorination methods.

Synthetic Routes

Two primary strategies are considered for the synthesis of this compound:

  • Direct Chlorination of 2,6-Dimethylpyridine (B142122): This approach involves the direct reaction of 2,6-dimethylpyridine with a chlorinating agent. However, achieving regioselectivity at the 3-position is challenging due to the directing effects of the methyl groups, which favor substitution at the 4-position, and the potential for side-chain chlorination.

  • Synthesis via a Pyridine N-oxide Intermediate: This two-step route is generally preferred for achieving high regioselectivity. It involves the initial oxidation of 2,6-dimethylpyridine to its N-oxide, followed by a regioselective chlorination and subsequent deoxygenation. The N-oxide functionality alters the electronic properties of the pyridine ring, enabling more controlled substitution patterns.

This guide will focus on the more strategic and selective N-oxide route.

Route 1: Synthesis via 2,6-Dimethylpyridine N-oxide

This pathway involves three key stages:

  • Oxidation: Synthesis of 2,6-Dimethylpyridine N-oxide.

  • Chlorination: Regioselective chlorination to form this compound N-oxide.

  • Deoxygenation: Removal of the N-oxide to yield the final product.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Deoxygenation 2,6-Dimethylpyridine 2,6-Dimethylpyridine 2,6-Dimethylpyridine_N-oxide 2,6-Dimethylpyridine N-oxide 2,6-Dimethylpyridine->2,6-Dimethylpyridine_N-oxide Oxidizing Agent (e.g., m-CPBA) 3-Chloro-2,6-dimethylpyridine_N-oxide This compound N-oxide 2,6-Dimethylpyridine_N-oxide->3-Chloro-2,6-dimethylpyridine_N-oxide Chlorinating Agent (e.g., POCl3) This compound This compound 3-Chloro-2,6-dimethylpyridine_N-oxide->this compound Reducing Agent (e.g., PCl3)

Figure 1: Overall workflow for the synthesis of this compound via the N-oxide route.

Stage 1: Synthesis of 2,6-Dimethylpyridine N-oxide

The initial step involves the oxidation of the nitrogen atom in the 2,6-dimethylpyridine ring. This is a common and high-yielding reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylpyridine (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) or acetic acid.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq.) in the same solvent, dropwise to the cooled solution while stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford 2,6-dimethylpyridine N-oxide as a white solid.

ParameterValueReference
Starting Material2,6-Dimethylpyridine[1]
Oxidizing Agentm-Chloroperoxybenzoic acid (m-CPBA)[1]
SolventDichloromethane[1]
Reaction Temperature0 °C to 20-25 °C[1]
Reaction Time24 hours[1]
Typical YieldHighGeneral Knowledge

Table 1: Summary of reaction parameters for the synthesis of 2,6-Dimethylpyridine N-oxide.

Stage 2: Regioselective Chlorination to this compound N-oxide

This is the most critical step for achieving the desired regioselectivity. The use of phosphoryl chloride (POCl₃) is a common method for the chlorination of pyridine N-oxides. While chlorination typically occurs at the 2- or 4-positions, specific conditions can favor 3-substitution, although this is less common. The presence of two methyl groups at the 2- and 6-positions sterically hinders these positions, potentially increasing the likelihood of substitution at the 3- and 5-positions.

Experimental Protocol (Proposed):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place 2,6-dimethylpyridine N-oxide (1.0 eq.).

  • Addition of Reagent: Carefully add phosphoryl chloride (POCl₃) (2.0-3.0 eq.) dropwise to the flask at room temperature. The reaction is often exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a base, such as a saturated aqueous solution of sodium carbonate or sodium hydroxide, until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound N-oxide, can be purified by column chromatography.

ParameterValue (Proposed)Reference (Analogous)
Starting Material2,6-Dimethylpyridine N-oxide[2]
Chlorinating AgentPhosphoryl chloride (POCl₃)[2]
SolventNeat (or high-boiling inert solvent)[2]
Reaction TemperatureReflux (approx. 105-110 °C)[2]
Reaction TimeSeveral hours[2]
Typical YieldModerateGeneral Knowledge

Table 2: Proposed reaction parameters for the synthesis of this compound N-oxide.

Stage 3: Deoxygenation of this compound N-oxide

The final step is the removal of the N-oxide group to yield the target compound. This can be achieved using various reducing agents.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound N-oxide (1.0 eq.) in a suitable solvent like chloroform (B151607) or dichloromethane.

  • Addition of Reducing Agent: Add a reducing agent such as phosphorus trichloride (B1173362) (PCl₃) (1.1-1.5 eq.) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for a few hours. Monitor the reaction to completion by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and neutralize with a base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by distillation or column chromatography.

ParameterValueReference (Analogous)
Starting MaterialThis compound N-oxide[3]
Reducing AgentPhosphorus trichloride (PCl₃)[3]
SolventChloroform or Dichloromethane[3]
Reaction TemperatureRoom Temperature[3]
Reaction Time2-4 hours[3]
Typical YieldHigh[3]

Table 3: Summary of reaction parameters for the deoxygenation of this compound N-oxide.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound via the N-oxide route.

Experimental_Workflow cluster_oxidation Oxidation Stage cluster_chlorination Chlorination Stage cluster_deoxygenation Deoxygenation Stage dissolve Dissolve 2,6-Dimethylpyridine in Dichloromethane cool_ox Cool to 0 °C dissolve->cool_ox add_mcpba Add m-CPBA solution cool_ox->add_mcpba react_ox Stir at RT for 24h add_mcpba->react_ox quench_ox Quench with Na2SO3 react_ox->quench_ox extract_ox Extract and Wash quench_ox->extract_ox purify_ox Dry, Concentrate, and Purify extract_ox->purify_ox setup_chlor Setup N-oxide under N2 purify_ox->setup_chlor Product from Oxidation add_pocl3 Add POCl3 setup_chlor->add_pocl3 reflux Reflux for several hours add_pocl3->reflux cool_chlor Cool to RT reflux->cool_chlor quench_chlor Pour onto ice and Neutralize cool_chlor->quench_chlor extract_chlor Extract with organic solvent quench_chlor->extract_chlor purify_chlor Dry, Concentrate, and Purify extract_chlor->purify_chlor dissolve_deo Dissolve Chlorinated N-oxide in Chloroform purify_chlor->dissolve_deo Product from Chlorination add_pcl3 Add PCl3 dissolve_deo->add_pcl3 react_deo Stir at RT for 2-4h add_pcl3->react_deo quench_deo Pour into water and Neutralize react_deo->quench_deo extract_deo Extract and Wash quench_deo->extract_deo purify_deo Dry, Concentrate, and Purify extract_deo->purify_deo

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most strategically accomplished through a multi-step route involving the corresponding N-oxide intermediate. This method, while longer than direct chlorination, offers superior control over the regiochemical outcome, which is a critical consideration in the synthesis of specifically substituted pyridine derivatives for applications in drug discovery and materials science. The experimental protocols and data presented in this guide provide a solid foundation for the successful laboratory preparation of this valuable chemical building block. Researchers should note that the chlorination step is the most challenging in terms of achieving high yields of the desired 3-chloro isomer and may require optimization of reaction conditions.

References

3-Chloro-2,6-dimethylpyridine physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2,6-dimethylpyridine

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 2405-06-3, is a substituted pyridine (B92270) derivative.[1][2] Its chemical structure consists of a pyridine ring with a chlorine atom at the 3-position and methyl groups at the 2- and 6-positions. This guide provides a comprehensive overview of its core physical properties, offering valuable data for researchers, scientists, and professionals in drug development. The document outlines key physical constants and details the experimental methodologies for their determination.

Physical Properties of this compound

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₇H₈ClN
Molecular Weight 141.60 g/mol [1][3]
Boiling Point 172.4 °C at 760 mmHg[2]
65-69 °C at 11 mmHg[1]
Melting Point Data not readily available[1]
Density 1.113 g/cm³[2]
Refractive Index 1.523[2]
Vapor Pressure 1.78 mmHg at 25°C[2]
Flash Point 72.4 °C[2]
Solubility Data not readily available

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are standard procedures for organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is a sharp, characteristic value.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube containing mineral oil) or a melting point apparatus.

  • Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution. The rate of heating should be around 1-2°C per minute near the expected melting point.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded. This range is the melting point of the substance.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Heating: The distillation flask is heated gently.

  • Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Methodology: Capillary Method (for small quantities)

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is placed inverted into the fusion tube.

  • The setup, along with a thermometer, is heated slowly and uniformly.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted as the boiling point.

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

  • Mass of Empty Pycnometer: A clean and dry pycnometer (a small glass flask of known volume) is weighed accurately.

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and weighed again.

  • Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed. The volume of the pycnometer can be calculated from the mass and density of the reference liquid.

  • Calculation: The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Test

  • Solvent Selection: A range of common laboratory solvents should be used, such as water, ethanol, acetone, diethyl ether, and toluene, to represent a spectrum of polarities.

  • Procedure:

    • Approximately 0.1 g of this compound is placed into a test tube.

    • 3 mL of the chosen solvent is added to the test tube.

    • The mixture is agitated vigorously for 1-2 minutes at room temperature.

    • The mixture is visually inspected to determine if the solute has completely dissolved.

  • Classification: The solubility is typically classified as "soluble" (dissolves completely), "partially soluble" (some but not all dissolves), or "insoluble" (no visible dissolution).

Visualizations

The following diagram illustrates the general workflow for determining the boiling point of a liquid organic compound using the capillary method.

BoilingPointDetermination start Start prep_sample Place liquid in fusion tube start->prep_sample insert_capillary Insert inverted sealed capillary tube prep_sample->insert_capillary setup_apparatus Assemble with thermometer in heating bath insert_capillary->setup_apparatus heat_slowly Heat the apparatus slowly and uniformly setup_apparatus->heat_slowly observe_bubbles Observe for a rapid, continuous stream of bubbles heat_slowly->observe_bubbles record_temp Record the temperature (Boiling Point) observe_bubbles->record_temp end_process End record_temp->end_process

Caption: Workflow for Boiling Point Determination.

References

3-Chloro-2,6-dimethylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2405-06-3

This technical guide provides an in-depth overview of 3-Chloro-2,6-dimethylpyridine, a substituted pyridine (B92270) derivative of significant interest to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis and purification protocols, chemical reactivity, and applications as a versatile building block in medicinal chemistry.

Chemical and Physical Properties

This compound is a halogenated derivative of 2,6-lutidine. Its physicochemical properties are crucial for its handling, reaction setup, and analytical characterization. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 2405-06-3[1]
Molecular Formula C₇H₈ClN[1]
Molecular Weight 141.60 g/mol [1]
Density 1.113 g/cm³[1]
Boiling Point 172.4 °C at 760 mmHg[1]
Flash Point 72.4 °C[1]
Refractive Index 1.523[1]
Vapor Pressure 1.78 mmHg at 25 °C[1]
XLogP3 2.3[1]

Synthesis and Purification

The synthesis of this compound can be approached through several routes common in heterocyclic chemistry. A plausible and effective method involves the direct chlorination of 2,6-dimethylpyridine (B142122). The regioselectivity of this reaction can be influenced by the choice of chlorinating agent and reaction conditions.

Experimental Protocol: Direct Chlorination of 2,6-Dimethylpyridine

This protocol describes a method for the synthesis of this compound.

Materials:

  • 2,6-Dimethylpyridine (2,6-Lutidine)

  • N-Chlorosuccinimide (NCS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (B109758) (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2,6-dimethylpyridine (1 equivalent) in dichloromethane. Cool the solution to 0-5 °C in an ice bath.

  • Acidification: Slowly add concentrated sulfuric acid (1.1 equivalents) to the solution while maintaining the temperature below 10 °C.

  • Chlorination: Dissolve N-Chlorosuccinimide (1.05 equivalents) in dichloromethane and add it dropwise to the reaction mixture over 1-2 hours. Maintain the temperature at 0-5 °C throughout the addition.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Carefully quench the reaction by pouring the mixture over crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2,6-Dimethylpyridine 2,6-Dimethylpyridine Chlorination Chlorination 2,6-Dimethylpyridine->Chlorination NCS NCS NCS->Chlorination H2SO4 H2SO4 H2SO4->Chlorination Quenching Quenching Chlorination->Quenching Neutralization Neutralization Quenching->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification This compound This compound Purification->this compound

A generalized workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the pyridine ring and its substituents.

  • Pyridine Ring: The nitrogen atom imparts a degree of electron deficiency to the ring, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. However, the presence of electron-donating methyl groups can modulate this reactivity.

  • Chloro Group: The chlorine atom at the 3-position is less activated towards nucleophilic aromatic substitution compared to halogens at the 2- or 4-positions. Nevertheless, under specific conditions, such as with strong nucleophiles or in the presence of a catalyst, it can be displaced. This position is also suitable for participating in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, a key strategy in drug discovery.

  • Methyl Groups: The methyl groups can undergo oxidation or halogenation under appropriate conditions, offering further avenues for chemical modification.

Applications in Drug Development

While this compound is not a final drug product, it serves as a valuable intermediate and building block in medicinal chemistry. The pyridine scaffold is a privileged structure, present in numerous FDA-approved drugs. Substituted chloropyridines are crucial for generating libraries of novel compounds for biological screening.[2][3]

The strategic placement of the chloro and dimethyl groups on the pyridine ring offers a unique template for creating diverse molecular architectures. The chloro group acts as a versatile handle for introducing various functional groups through cross-coupling reactions, enabling the exploration of the chemical space around the pyridine core. This approach is fundamental to structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity and pharmacokinetic properties.[2][4]

Derivatives of 3-chloro-azetidin-2-one have shown interesting antiproliferative activity on human breast cancer cell lines.[5] Furthermore, various derivatives of 6-chloro-pyridin-2-yl-amine have been synthesized and screened for antibacterial and antifungal activities.[6] These examples highlight the potential of chloropyridine derivatives in the development of new therapeutic agents.

Drug_Discovery_Workflow Start Start with Intermediate Intermediate This compound Start->Intermediate Library_Synthesis Combinatorial Synthesis (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Library_Synthesis Compound_Library Library of Novel Pyridine Derivatives Library_Synthesis->Compound_Library Screening High-Throughput Screening (HTS) Compound_Library->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Candidate_Drug Preclinical Candidate Lead_Optimization->Candidate_Drug

Role of this compound in a drug discovery workflow.

Analytical Methods

The characterization of this compound and its reaction products is essential for confirming its identity, purity, and structure. A combination of analytical techniques is typically employed.

Analytical TechniquePurposeKey Parameters & Expected Results
¹H NMR Spectroscopy Structural elucidation and confirmation.Aromatic protons on the pyridine ring, and two singlets for the non-equivalent methyl groups. Chemical shifts will be influenced by the chloro substituent.
¹³C NMR Spectroscopy Structural confirmation by identifying all unique carbon atoms.Signals corresponding to the seven carbon atoms in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and molecular weight confirmation.A single major peak in the chromatogram indicating purity. The mass spectrum should show the molecular ion peak (m/z ≈ 141) and a characteristic isotopic pattern for a monochlorinated compound.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.A sharp, single peak under appropriate reverse-phase conditions (e.g., C18 column with a water/acetonitrile mobile phase).

Handling, Storage, and Safety

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • First Aid: In case of skin contact, wash off immediately with plenty of soap and water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. Seek medical attention if symptoms persist.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an important building block for the synthesis of novel heterocyclic compounds. This guide provides a comprehensive overview for researchers to facilitate its safe and effective use in the laboratory.

References

Spectroscopic Profile of 3-Chloro-2,6-dimethylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Chloro-2,6-dimethylpyridine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from analogous compounds, primarily the parent molecule 2,6-dimethylpyridine (B142122) (also known as 2,6-lutidine) and various other chlorinated pyridines, to predict and interpret the expected spectroscopic signatures. This document is intended to serve as a valuable resource for researchers in compound identification, characterization, and method development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on established spectroscopic principles and data from structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
H-47.2 - 7.4Doublet8 - 9The electron-withdrawing effect of the chlorine atom at the adjacent C-3 position is expected to shift this proton downfield compared to the corresponding proton in 2,6-lutidine (typically ~7.0 ppm).
H-56.9 - 7.1Doublet8 - 9This proton is expected to be the most upfield of the aromatic protons due to its meta relationship to the chlorine atom.
2-CH₃2.5 - 2.6Singlet-The chemical shift is anticipated to be slightly downfield compared to 2,6-lutidine (typically ~2.5 ppm) due to the influence of the adjacent chlorine.
6-CH₃2.4 - 2.5Singlet-This methyl group is further from the chlorine and its chemical shift is expected to be closer to that of the methyl groups in 2,6-lutidine.
Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2158 - 162The carbon bearing the methyl group and adjacent to the nitrogen is expected to be significantly downfield.
C-3130 - 135The direct attachment of the electronegative chlorine atom will cause a significant downfield shift for this carbon.
C-4138 - 142This carbon is expected to be deshielded due to its position relative to the nitrogen and the chlorine atom.
C-5120 - 125This carbon is anticipated to be the most upfield of the aromatic carbons.
C-6156 - 160Similar to C-2, this carbon is deshielded due to the adjacent nitrogen and methyl group.
2-CH₃22 - 25The chemical shift is expected to be in the typical range for methyl groups on a pyridine (B92270) ring.
6-CH₃20 - 23This methyl group is expected to have a slightly more upfield chemical shift compared to the 2-CH₃ group.
Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
C-H (aromatic)3000 - 3100MediumStretching vibrations of the C-H bonds on the pyridine ring.
C-H (methyl)2850 - 3000MediumSymmetric and asymmetric stretching vibrations of the methyl C-H bonds.
C=N (pyridine ring)1550 - 1600StrongStretching vibration of the carbon-nitrogen double bond within the aromatic ring.
C=C (pyridine ring)1450 - 1500StrongStretching vibrations of the carbon-carbon double bonds within the aromatic ring.
C-Cl700 - 800StrongStretching vibration of the carbon-chlorine bond.
Table 4: Predicted Mass Spectrometry (MS) Data
m/zPredicted IdentityNotes
141/143[M]⁺Molecular ion peak. The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
126/128[M - CH₃]⁺Loss of a methyl group from the molecular ion. The isotopic pattern for chlorine will be retained.
106[M - Cl]⁺Loss of the chlorine atom.
91[M - Cl - CH₃]⁺Subsequent loss of a methyl group after the loss of chlorine.

Experimental Protocols

The following sections describe the general experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, it can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: In the ion source, the sample molecules are ionized. Electron ionization (EI) is a common technique that often leads to extensive fragmentation, providing structural information.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data FID Acquisition NMR->NMR_Data IR_Data Interferogram Acquisition IR->IR_Data MS_Data Ion Detection MS->MS_Data NMR_Proc Fourier Transform Phase & Baseline Correction NMR_Data->NMR_Proc IR_Proc Fourier Transform Background Subtraction IR_Data->IR_Proc MS_Proc Spectrum Generation MS_Data->MS_Proc Structure Structural Elucidation NMR_Proc->Structure IR_Proc->Structure MS_Proc->Structure

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

This diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

Spectroscopic_Data_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Molecule This compound H_NMR ¹H NMR (Proton Environment) Molecule->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Molecule->C_NMR IR Functional Groups (C-H, C=N, C=C, C-Cl) Molecule->IR MS Molecular Weight & Fragmentation Molecule->MS Structure Structural Confirmation H_NMR->Structure Connectivity C_NMR->Structure Backbone IR->Structure Functionality MS->Structure Mass & Formula

Caption: Complementary nature of spectroscopic data.

An In-depth Technical Guide to the Solubility of 3-Chloro-2,6-dimethylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical physicochemical property that influences reaction kinetics, purification strategies, formulation development, and overall process scalability. This technical guide addresses the solubility of 3-Chloro-2,6-dimethylpyridine, a substituted pyridine (B92270) derivative relevant in chemical synthesis. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework of standardized experimental protocols for its determination. Detailed methodologies for the widely accepted isothermal shake-flask method, followed by various analytical quantification techniques, are presented. This guide is intended to be a practical resource for laboratory professionals to generate reliable and reproducible solubility data.

Introduction

This compound (CAS No: 2405-06-3) is a halogenated pyridine derivative. Its structural features make it a valuable building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various organic solvents is paramount for optimizing synthetic routes, designing efficient crystallization and purification processes, and developing stable formulations. Accurate solubility data enables chemists and chemical engineers to select appropriate solvent systems, predict yields, and avoid issues related to precipitation or supersaturation.

This document outlines the established methodologies for determining the thermodynamic solubility of this compound in a range of organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is provided below for reference.

PropertyValue
Molecular Formula C₇H₈ClN
Molecular Weight 141.60 g/mol [1]
Appearance Not available
Boiling Point 172.4 °C at 760 mmHg[2]
Density 1.113 g/cm³[2]
Flash Point 72.4 °C[2]
XLogP3 2.3[2]

Experimental Protocols for Solubility Determination

The determination of the thermodynamic (equilibrium) solubility of a compound is most reliably achieved using the isothermal shake-flask method.[3][4][5] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached at a constant temperature.

The principle of this method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.[3][4] Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique.

Apparatus and Materials:

  • Vials with screw caps (B75204) or sealed flasks

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringes and solvent-resistant membrane filters (e.g., 0.22 µm PTFE) or centrifuge

  • Volumetric flasks and pipettes

  • The specific organic solvents of interest

  • This compound (solid)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation has been achieved.[6]

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The required time can be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in solution remains constant.[6]

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a solvent-resistant syringe filter to remove all undissolved particles. This step is critical to prevent erroneously high results. Alternatively, the samples can be centrifuged at the same constant temperature, and the supernatant can be carefully collected.

The concentration of this compound in the filtered saturated solution can be determined by several analytical methods.

3.2.1. Gravimetric Method

This is a simple and direct method suitable for non-volatile solutes and solvents.[7]

Procedure:

  • Pipette a precise volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.

  • Weigh the dish with the solution to determine the mass of the solution.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solute.

  • Once the solvent is completely removed, cool the dish in a desiccator and weigh it again.

  • The difference between the final and initial weights of the dish provides the mass of the dissolved this compound. The mass of the solvent can be calculated by subtracting the mass of the solute from the mass of the solution.

  • Solubility can be expressed as g/100 g solvent or other relevant units.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and widely used method for determining the concentration of a solute in a solution.[2] It is particularly useful for complex mixtures or when high sensitivity is required.

Procedure:

  • Method Development: Develop a suitable reversed-phase HPLC method with UV detection capable of resolving this compound from any potential impurities.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

  • Inject the diluted sample into the HPLC system and record the peak area.

  • Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

3.2.3. UV-Vis Spectroscopy

This method is applicable if this compound exhibits significant absorbance at a specific wavelength in the UV-Vis spectrum and the solvent used is transparent in that region.[8][9]

Procedure:

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.[8]

  • Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at λmax.

  • Calculate the concentration of the solute using the calibration curve and the dilution factor.

Data Presentation

Quantitative solubility data should be recorded in a structured format to allow for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents

Organic Solvent Temperature (°C) Solubility (g / 100 g solvent) Solubility (mol / L) Mole Fraction (x)
e.g., Methanol 25.0 Data to be determined Data to be determined Data to be determined
e.g., Ethanol 25.0 Data to be determined Data to be determined Data to be determined
e.g., Acetone 25.0 Data to be determined Data to be determined Data to be determined
e.g., Toluene 25.0 Data to be determined Data to be determined Data to be determined
e.g., Ethyl Acetate 25.0 Data to be determined Data to be determined Data to be determined

| e.g., Dichloromethane | 25.0 | Data to be determined | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.

Solubility_Workflow A Preparation of Vials (Add excess this compound and known volume of solvent) B Equilibration (Agitate in thermostatic shaker at constant temperature) A->B Seal Vials C Phase Separation (Sedimentation and Filtration/Centrifugation) B->C Reach Equilibrium D Quantification of Solute in Saturated Solution C->D Collect Clear Supernatant E Gravimetric Analysis D->E F HPLC Analysis D->F G UV-Vis Spectroscopy D->G H Data Calculation and Reporting (g/100g solvent, mol/L, etc.) E->H Determine Concentration F->H Determine Concentration G->H Determine Concentration

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 3-Chloro-2,6-dimethylpyridine, a chemical compound relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These values are critical for a variety of experimental and computational applications, including reaction stoichiometry, analytical characterization, and molecular modeling.

PropertyValue
Molecular Formula C7H8ClN[1][2]
Molecular Weight 141.598 g/mol [1]
Exact Mass 141.035 Da[1]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

A This compound B Molecular Formula C7H8ClN A->B has C Molecular Weight 141.598 g/mol B->C results in

Caption: Relationship between chemical identity, formula, and molecular weight.

References

A Technical Guide to 3-Chloro-2,6-dimethylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Synthesis, and Potential Applications in Medicinal Chemistry

Abstract

3-Chloro-2,6-dimethylpyridine, a substituted pyridine (B92270) derivative, is a versatile chemical intermediate with significant potential in the fields of pharmaceutical and materials science. Its unique structural features, including the presence of a reactive chlorine atom and two methyl groups on the pyridine ring, make it a valuable building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, its physicochemical properties, detailed hypothetical experimental protocols for its synthesis and key reactions, and an exploration of its potential applications in drug discovery, including a discussion of a plausible biological signaling pathway.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a number of chemical suppliers, catering to both research and industrial scale requirements. The compound is typically offered at various purity levels. A summary of key physicochemical data is presented in Table 1, and a list of some commercial suppliers is provided in Table 2.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2405-06-3[1][2]
Molecular Formula C₇H₈ClN[1][2]
Molecular Weight 141.60 g/mol [1][2]
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point 65-69 °C at 11 mmHg
IUPAC Name This compound[1]
SMILES CC1=C(C=CC(=N1)C)Cl[2]
InChIKey SXNDVEZEFRURCE-UHFFFAOYSA-N[1]

Table 2: Commercial Suppliers of this compound

SupplierLocationPurity/Grades Offered
CHEMLYTE SOLUTIONS CO.,LTD ChinaIndustrial Grade
Exclusive Chemistry Ltd -Not specified
SynQuest Laboratories Alachua, FL, USANot specified
Sigma-Aldrich GlobalAldrichCPR (for early discovery research)
R&D Chemicals -Not specified

Note: This is not an exhaustive list of suppliers. Availability and specifications should be confirmed directly with the suppliers.

Synthesis and Reactions: Experimental Protocols

Hypothetical Synthesis of this compound

The direct chlorination of 2,6-lutidine (2,6-dimethylpyridine) is a feasible approach. The following protocol is a hypothetical procedure based on general methods for the chlorination of pyridine rings.

Materials:

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,6-lutidine (1.0 equivalent) and anhydrous acetonitrile.

  • Stir the solution at room temperature under a nitrogen atmosphere.

  • Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise over 15 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Lutidine 2,6-Lutidine Chlorination Chlorination in Acetonitrile (Reflux) Lutidine->Chlorination NCS N-Chlorosuccinimide (NCS) NCS->Chlorination Evaporation Solvent Evaporation Chlorination->Evaporation Extraction Extraction with Dichloromethane Evaporation->Extraction Washing Washing with NaHCO3 & Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

A proposed workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reaction

The chlorine atom at the 3-position of the pyridine ring can be readily displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This is a powerful method for introducing aryl or heteroaryl substituents.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a Schlenk flask, add this compound (1.0 equivalent), arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the corresponding 3-aryl-2,6-dimethylpyridine.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product Chloropyridine This compound Coupling Suzuki-Miyaura Coupling in Dioxane/Water (Heat) Chloropyridine->Coupling BoronicAcid Arylboronic Acid BoronicAcid->Coupling Catalyst Pd(OAc)2 / PPh3 Catalyst->Coupling Base K2CO3 Base->Coupling Product 3-Aryl-2,6-dimethylpyridine Coupling->Product

Workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Drug Discovery and Medicinal Chemistry

The substituted pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The presence of a chlorine atom in this compound offers a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Derivatives of this compound could potentially be investigated for a range of therapeutic targets. For instance, studies on structurally related 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have shown promising anti-cancer activity, suggesting that the chloro-substituted pyridine core may be a valuable pharmacophore in oncology.[3] These compounds were found to induce apoptosis by increasing the expression of p53 and Bax.[3]

Hypothetical Signaling Pathway Involvement

Based on the observed activities of similar heterocyclic compounds, derivatives of this compound could potentially modulate key signaling pathways implicated in cancer and other diseases. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Dysregulation of the JAK/STAT pathway is a hallmark of many cancers and inflammatory diseases.

A hypothetical scenario involves a derivative of this compound acting as an inhibitor of a JAK kinase. By binding to the ATP-binding site of the kinase, the compound could prevent the phosphorylation and activation of STAT proteins. This would, in turn, block the transcription of target genes involved in cell proliferation, survival, and inflammation.

G cluster_pathway Hypothetical JAK/STAT Pathway Inhibition cluster_inhibitor Inhibitor Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene Target Gene (Proliferation, Survival) Nucleus->Gene Transcription Transcription Transcription Inhibitor This compound Derivative Inhibitor->JAK Inhibition

Hypothetical inhibition of the JAK/STAT signaling pathway.

Conclusion

This compound is a commercially available and synthetically versatile building block with considerable potential for applications in drug discovery and materials science. Its reactivity, particularly at the chloro-substituted position, allows for the straightforward synthesis of diverse libraries of compounds for biological screening. The pyridine core is a well-established pharmacophore, and the insights from related structures suggest that derivatives of this compound could be promising candidates for targeting a variety of diseases, potentially through the modulation of critical signaling pathways such as the JAK/STAT pathway. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Chloro-2,6-dimethylpyridine (CAS No. 2405-06-3), a chemical intermediate utilized in pharmaceutical and agrochemical research. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety protocols and data from structurally similar compounds to ensure a conservative and robust approach to its handling.

Hazard Identification and Classification

While a comprehensive GHS classification for this compound is not uniformly available, related compounds exhibit properties that warrant a cautious approach. Based on data for analogous chlorinated pyridines, this substance should be treated as potentially harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is critical for the safe design of experiments and for understanding its behavior under various laboratory conditions.

PropertyValueReference
Molecular Formula C₇H₈ClN[1]
Molecular Weight 141.60 g/mol [1]
Boiling Point 172.4°C at 760 mmHg[1]
Flash Point 72.4°C[1]
Density 1.113 g/cm³[1]
Vapor Pressure 1.78 mmHg at 25°C[1]
Refractive Index 1.523[1]

Toxicological Data (Analog Compounds)

MetricValueSpeciesReference
LD50 (Dermal) 1000 mg/kgBased on structural analogs[2]
LD50 (Inhalation) 10000 mg/m³Based on structural analogs[2]

Ecotoxicity Data (Analog Compounds)

Similarly, specific ecotoxicity data for this compound is limited. The table below shows data for 2,6-Dimethylpyridine, which can be used as a surrogate to estimate potential environmental impact.

MetricValueSpeciesExposure TimeReference
EC50 694 mg/LTetrahymena pyriformis72 h
EC50 117 mg/LPhotobacterium phosphoreum30 min
log Pow 0.109 (at 25°C)--

Experimental Protocols

Standard Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[3]

    • Verify the functionality of emergency equipment, including safety shower and eyewash station.

    • Don appropriate Personal Protective Equipment (PPE):

      • Chemical-resistant gloves (e.g., nitrile).[3]

      • Safety goggles or a face shield.[3]

      • Flame-retardant laboratory coat.[3]

  • Handling :

    • Avoid direct contact with skin and eyes.[3]

    • Prevent inhalation of vapors or mists.[3]

    • Use non-sparking tools to prevent ignition sources.[3]

    • Keep the container tightly closed when not in use.[3]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[3]

    • Keep away from incompatible materials such as strong oxidizing agents.

    • The storage container should be clearly labeled with the chemical name and any hazard warnings.

Emergency Spill Response Protocol

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

  • Immediate Actions :

    • Evacuate non-essential personnel from the immediate spill area.[3]

    • If the spill is flammable, eliminate all ignition sources.

    • Increase ventilation in the area, if safe to do so.

  • Containment and Cleanup :

    • For small spills, absorb the material with an inert substance such as vermiculite, sand, or earth.[4]

    • Collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste.[4]

    • Do not allow the chemical to enter drains or waterways.[5]

  • Decontamination :

    • Clean the spill area thoroughly with soap and water.

    • Dispose of all contaminated cleaning materials as hazardous waste.

Waste Disposal Protocol

Proper disposal of this compound is crucial to prevent environmental harm.

  • Waste Identification :

    • Classify waste containing this compound as hazardous waste. As a halogenated organic compound, it may fall under specific waste codes (e.g., EPA F-list for spent solvents).[5]

  • Collection and Storage :

    • Collect waste in a chemically compatible, leak-proof container with a secure lid.

    • Label the container clearly as "Hazardous Waste" and list the full chemical name.[5]

    • Store the waste container in a designated satellite accumulation area.

  • Disposal :

    • Arrange for pickup and disposal by a licensed hazardous waste management company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow Diagrams

The following diagrams, created using Graphviz, illustrate key safety and handling workflows.

G cluster_handling Standard Handling Workflow prep Preparation handling Handling prep->handling storage Storage handling->storage

Caption: Standard Handling Workflow for this compound.

G cluster_spill Emergency Spill Response spill_detected Spill Detected evacuate Evacuate Area spill_detected->evacuate contain Contain Spill evacuate->contain cleanup Clean and Decontaminate contain->cleanup dispose Dispose of Waste cleanup->dispose

Caption: Emergency Spill Response for this compound.

G cluster_disposal Waste Disposal Workflow identify Identify as Hazardous Waste collect Collect and Segregate identify->collect label_waste Label Container collect->label_waste store_waste Store Safely label_waste->store_waste dispose_waste Professional Disposal store_waste->dispose_waste

Caption: Waste Disposal Workflow for this compound.

References

A Comprehensive Technical Guide to the Stability and Storage of 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Chloro-2,6-dimethylpyridine (CAS No. 2405-06-3), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to proper handling and storage protocols is critical to ensure the compound's integrity, maximize its shelf life, and maintain a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and handling requirements.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈ClN[1]
Molecular Weight 141.6 g/mol [1]
Appearance Liquid[2]
Melting Point -6 °C (21 °F)[3]
Boiling Point 143 - 145 °C (289 - 293 °F)[3]
Flash Point 72.4 °C[4]
Density 0.92 g/cm³ at 25 °C (77 °F)[3]
Vapor Pressure 1.78 mmHg at 25 °C[4]

Chemical Stability

This compound is a stable compound under standard ambient conditions.[3] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

General Stability

The product is chemically stable under normal room temperature and pressure.[3] It is not prone to spontaneous polymerization.

Conditions to Avoid

To maintain the integrity of this compound, the following conditions must be avoided:

  • Heat, Flames, and Ignition Sources: This compound is a flammable liquid and vapor.[3] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[5] Vapor-air mixtures can be explosive, especially with intense warming.[3]

  • Moisture: Exposure to moisture should be avoided.[2][3]

  • Static Discharge: Precautionary measures against static discharge should be taken, as this can be an ignition source.[3]

Incompatible Materials

Violent reactions can occur with the following classes of chemicals:

  • Strong oxidizing agents[3][5]

  • Acids[3][5]

  • Acid halides[3]

  • Acid chlorides[5]

  • Chloroformates[5]

Hazardous Decomposition Products

In the event of a fire or thermal decomposition, hazardous gases and vapors may be released, including:

  • Carbon monoxide (CO)[5][6]

  • Carbon dioxide (CO₂)[5][6]

  • Nitrogen oxides (NOx)[5][6]

  • Hydrogen chloride gas[6]

A summary of stability and reactivity information is provided in Table 2.

Table 2: Stability and Reactivity Summary

ParameterDescriptionReference
Reactivity Vapour/air-mixtures are explosive at intense warming.[3]
Chemical Stability Stable under standard ambient conditions (room temperature).[3]
Hazardous Reactions Violent reactions are possible with strong oxidizing agents, acid halides, and acids.[3]
Conditions to Avoid Heat, flames, sparks, static discharge, and moisture.[3][5]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, and chloroformates.[3][5]
Hazardous Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride.[5][6]

Storage and Handling

Proper storage and handling are paramount for maintaining the quality of this compound and ensuring user safety.

Storage Conditions
  • Ventilation: Store in a dry, cool, and well-ventilated place.[3][5]

  • Container: Keep the container tightly closed.[2][3][5] Suitable packaging materials include mild steel drums and polyethylene (B3416737) or polypropylene (B1209903) containers.[2][3] Ensure all containers are clearly labeled and free from leaks.[2]

  • Temperature: The recommended storage temperature is typically indicated on the product label.[3]

  • Inert Atmosphere: For enhanced stability, especially for long-term storage, storing under an inert atmosphere is recommended.[5]

  • Segregation: Store away from incompatible materials, heat, and sources of ignition in a designated flammables area.[3][5]

Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including flame-retardant antistatic gear, chemical-resistant gloves, and safety goggles or a face shield.[3][4]

  • Ventilation: Use only in areas with adequate ventilation, such as a chemical fume hood.[2]

  • Safe Practices: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[2] Wash hands thoroughly after handling.[2] When handling, do not eat, drink, or smoke.[2] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3]

The logical workflow for the safe handling and storage of this compound is illustrated in the diagram below.

cluster_storage Storage Protocol cluster_handling Handling Protocol storage_area Designated Flammables Area ventilation Well-Ventilated storage_area->ventilation temp Cool Temperature storage_area->temp container Tightly Closed Container (e.g., Mild Steel, Polyethylene) storage_area->container inert Store Under Inert Gas container->inert ppe Wear Appropriate PPE (Gloves, Goggles, Protective Clothing) practices Follow Safe Practices (No eating/drinking, Wash hands) ppe->practices eng_controls Use Engineering Controls (Fume Hood) eng_controls->practices ignition Avoid Ignition Sources (Use non-sparking tools) practices->ignition start Receiving this compound cluster_storage cluster_storage start->cluster_storage cluster_handling cluster_handling start->cluster_handling

Caption: Workflow for Handling and Storage.

Experimental Protocols for Stability Assessment

While specific, detailed experimental protocols for this compound are not publicly available in the cited literature, a general workflow for assessing the stability of a chemical compound is described below. Such studies are typically conducted by manufacturers to establish shelf life and recommended storage conditions.

General Experimental Workflow for Chemical Stability Testing
  • Sample Preparation: Aliquots of this compound from a single batch are placed in appropriate, sealed containers (e.g., amber glass vials with inert caps).

  • Stress Conditions: Samples are exposed to a range of accelerated and long-term storage conditions. These typically include:

    • Elevated Temperature: Samples are stored at various temperatures (e.g., 40°C, 50°C, 60°C) to accelerate degradation.

    • Humidity: Samples are exposed to different relative humidity levels (e.g., 75% RH).

    • Light Exposure: Samples are exposed to controlled UV and visible light to assess photostability, often in a photostability chamber.

  • Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

  • Analysis: At each time point, the samples are analyzed for:

    • Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the parent compound and detect any degradation products.

    • Appearance: Visual inspection for any changes in color or physical state.

    • Identification of Degradants: If significant degradation is observed, techniques such as LC-MS or GC-MS are used to identify the structure of the degradation products.

  • Data Evaluation: The rate of degradation is calculated, and the shelf life is extrapolated based on the data, often using Arrhenius kinetics for temperature-dependent degradation.

The following diagram illustrates a generalized workflow for a chemical stability study.

cluster_stress Stress Conditions cluster_analysis Analysis temp Elevated Temperature sampling Withdraw Samples at Defined Time Points temp->sampling humidity High Humidity humidity->sampling light UV/Vis Light Exposure light->sampling purity Purity Assay (HPLC/GC) evaluation Data Evaluation & Shelf-Life Determination purity->evaluation appearance Visual Appearance appearance->evaluation degradants Degradant Identification (MS) degradants->evaluation start Reference Sample (Time = 0) storage Store Samples start->storage cluster_stress cluster_stress storage->cluster_stress cluster_analysis cluster_analysis sampling->cluster_analysis

Caption: Generalized Stability Study Workflow.

Visualization of Chemical Reactivity Hazards

The relationship between instability factors and potential hazardous outcomes for this compound is crucial to understand for risk assessment. The diagram below illustrates these connections.

cluster_conditions Conditions to Avoid cluster_materials Incompatible Materials cluster_hazards Potential Hazards heat Heat / Ignition Sources fire Fire / Explosion heat->fire moisture Moisture static Static Discharge static->fire oxidizers Strong Oxidizing Agents oxidizers->fire reaction Violent Reaction oxidizers->reaction acids Acids / Acid Halides acids->reaction decomposition Hazardous Decomposition (NOx, COx, HCl) fire->decomposition reaction->decomposition

Caption: Reactivity Hazard Relationships.

This guide consolidates critical information on the stability and storage of this compound based on available safety data. For all laboratory work, users should consult the most current Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional and regulatory safety guidelines.

References

crystal structure of 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Characterization of 3-Chloro-2,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine (B92270) derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure is crucial for elucidating its structure-activity relationships and for rational drug design. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest search, this guide outlines the standard experimental procedures for determining the crystal structure of such a small molecule. Furthermore, it presents the known physicochemical properties of the compound and provides a generalized workflow for its characterization and potential development.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in further research.

PropertyValueSource
Molecular Formula C7H8ClNPubChem[1]
InChI InChI=1S/C7H8ClN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3SpectraBase[2]
InChIKey SXNDVEZEFRURCE-UHFFFAOYSA-NSpectraBase[2]
CAS Number Not Available-

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the molecular structure of a small organic compound like this compound at atomic resolution is primarily achieved through single-crystal X-ray diffraction.[3][4][5] The following protocol describes the typical steps involved in this process.

Crystallization

The initial and often most challenging step is to obtain a high-quality single crystal of the compound.[4][5] The crystal should ideally be 0.1-0.5 mm in each dimension, with a well-defined shape and no visible defects.[4] Several methods can be employed for crystallization:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often determined through screening various options.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a sealed container with a reservoir of a less soluble solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound solution can induce crystallization. Common methods include hanging drop and sitting drop vapor diffusion.[6]

  • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

For difficult-to-crystallize small molecules, co-crystallization with a "crystallization chaperone" can be a successful strategy.[7]

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while it is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[6]

Structure Solution and Refinement

The collected diffraction data, which consists of the intensities and positions of the diffracted X-ray beams, is processed to determine the unit cell parameters and space group of the crystal. The phase problem, a central challenge in crystallography, is then addressed to reconstruct the electron density map of the molecule.[5] For small molecules, direct methods are often successful in solving the phase problem.[5]

From the electron density map, an initial model of the molecular structure is built. This model is then refined against the experimental data to improve the atomic positions, thermal parameters, and overall agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Logical Workflow for Small Molecule Characterization

The following diagram illustrates a typical workflow for the characterization and potential development of a novel small molecule like this compound.

Small_Molecule_Characterization_Workflow cluster_Synthesis_Purification Synthesis & Purification cluster_Structural_Elucidation Structural Elucidation cluster_Property_Analysis Property Analysis cluster_Development Development Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Crystallization Crystallization Spectroscopy->Crystallization XRay Single-Crystal X-ray Diffraction Crystallization->XRay Structure Structure Determination XRay->Structure PhysChem Physicochemical Properties Structure->PhysChem Biological Biological Activity Screening PhysChem->Biological Lead_Opt Lead Optimization Biological->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Crystal_Structure_Determination_Workflow Compound Pure Compound Crystallization Crystallization Trials Compound->Crystallization Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Validation Structure Validation Model_Building->Validation CIF Crystallographic Information File (CIF) Validation->CIF

References

literature review of 3-Chloro-2,6-dimethylpyridine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemistry of 3-Chloro-2,6-dimethylpyridine

Introduction

This compound, a halogenated derivative of 2,6-lutidine, is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The pyridine (B92270) core is a well-established "privileged scaffold" in drug design, appearing in numerous FDA-approved pharmaceuticals.[1][2] The strategic placement of a chlorine atom at the 3-position, flanked by two methyl groups, provides a unique combination of steric and electronic properties. This substitution pattern makes the compound an ideal substrate for a variety of chemical transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[3][4]

The chloro-substituent serves as a reactive handle, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This capability is crucial in the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[5][6] This guide provides a comprehensive review of the synthesis, reactivity, and applications of this compound, offering detailed experimental protocols and data for laboratory professionals.

Physical and Chemical Properties

This compound is a compound whose properties are foundational to its use in synthesis. Key identifying information and physical characteristics are summarized below.

PropertyValueReference
Molecular Formula C₇H₈ClN[7][8]
Molecular Weight 141.6 g/mol [7][8]
CAS Number 2405-06-3[8]
IUPAC Name This compound[7]
SMILES CC1=C(C=CC(=N1)C)Cl[8]

Spectroscopic Data

CompoundSpectroscopy TypeKey Chemical Shifts (δ, ppm)SolventReference
This compound-N-oxide ¹³C NMRData available in sourceCDCl₃[9]
3-Chloro-4-nitro-2,6-dimethylpyridine-N-oxide ¹³C NMRData available in sourceChloroform-d[10]
4-Chloro-2,6-dimethylpyridine ¹H NMR2.51 (s, 6H), 6.99 (s, 2H)CDCl₃[11]
3-Bromo-6-chloro-2-methylpyridine ¹H NMRFull spectrum available in sourceN/A[12]

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for halogenating pyridine rings. One of the most effective strategies for introducing a chlorine atom at the 3-position is via the Sandmeyer reaction, starting from the corresponding 3-amino-2,6-dimethylpyridine.

Logical Workflow for Synthesis via Sandmeyer Reaction

cluster_synthesis Synthesis of this compound Start 3-Amino-2,6-dimethylpyridine Diazotization Diazotization Start->Diazotization 1. HCl, NaNO₂ 2. 0-5 °C Intermediate 2,6-Dimethylpyridine-3-diazonium Salt Diazotization->Intermediate Formation of diazonium salt Sandmeyer Sandmeyer Reaction Intermediate->Sandmeyer 1. CuCl, HCl 2. Heat Product This compound Sandmeyer->Product Replacement of -N₂⁺ with -Cl cluster_snar Nucleophilic Aromatic Substitution (SNAr) Mechanism Reactant This compound + Nu⁻ Attack Nucleophilic Attack Reactant->Attack Intermediate Meisenheimer Complex (Anionic Intermediate) Attack->Intermediate Elimination Loss of Leaving Group Intermediate->Elimination Product Substituted Product + Cl⁻ Elimination->Product cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-Cl PdII Ar-Pd(II)-Cl(L₂) (Palladium Complex) OA->PdII TM Transmetalation PdII->TM R'-B(OH)₂ Base PdII_R Ar-Pd(II)-R'(L₂) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R' (Coupled Product) RE->Product cluster_drug_discovery Use of this compound in Drug Discovery Scaffold This compound (Starting Scaffold) Reaction1 Suzuki Coupling Scaffold->Reaction1 Reaction2 SNAr Scaffold->Reaction2 Reaction3 Other Reactions Scaffold->Reaction3 Library Diverse Compound Library Reaction1->Library Reaction2->Library Reaction3->Library Screening Biological Screening (HTS) Library->Screening Hit Hit Identification & Lead Optimization Screening->Hit

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-chloro-2,6-dimethylpyridine as a key building block. This sterically hindered chloropyridine derivative is an important synthetic intermediate in the development of novel pharmaceuticals and functional materials. The protocols outlined herein are based on established methodologies for challenging Suzuki couplings of heteroaryl chlorides and aim to provide a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl scaffolds. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. While aryl bromides and iodides are common substrates, the use of more readily available and cost-effective aryl chlorides, such as this compound, presents a greater challenge due to the strength of the C-Cl bond.[1]

The steric hindrance posed by the two methyl groups flanking the pyridine (B92270) nitrogen in this compound further complicates the reaction, necessitating carefully optimized conditions, including the choice of catalyst, ligand, base, and solvent system. This document provides recommended protocols and a summary of reaction parameters to facilitate the successful coupling of this substrate with a variety of boronic acids.

Key Reaction Parameters

The efficiency of the Suzuki coupling of this compound is highly dependent on the careful selection of several key parameters:

  • Palladium Catalyst: The choice of the palladium precursor is critical. While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, pre-catalysts that readily form the active Pd(0) species are often more effective for challenging substrates.

  • Ligand: Bulky and electron-rich phosphine (B1218219) ligands are essential to promote the oxidative addition of the C-Cl bond to the palladium center. Ligands such as SPhos, XPhos, and RuPhos have shown success in similar systems. N-heterocyclic carbene (NHC) ligands can also be effective.

  • Base: The base plays a crucial role in the transmetalation step. Strong, non-nucleophilic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often employed to facilitate the reaction with sterically hindered substrates.

  • Solvent: Aprotic polar solvents such as 1,4-dioxane (B91453), toluene, and tetrahydrofuran (B95107) (THF), often in combination with water, are typically used. The choice of solvent can significantly impact the solubility of the reagents and the overall reaction rate.

  • Temperature: Elevated temperatures, typically in the range of 80-120 °C, are usually required to overcome the activation energy for the C-Cl bond cleavage.

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of this compound with arylboronic acids. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is a robust starting point for the coupling of various arylboronic acids with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The typical reaction concentration is 0.1-0.5 M.[2]

  • Place the sealed vessel in a preheated oil bath and stir the reaction mixture at 100-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 3-aryl-2,6-dimethylpyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times for challenging couplings.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane and water (typically in a 2:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 15-30 minutes with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki coupling of a structurally related substrate, 3,4,5-tribromo-2,6-dimethylpyridine, which provides valuable insights for the optimization of reactions with this compound.[3]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄ (3)Toluene90160
22-Methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄ (3)Xylene120140
32-Chlorophenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄ (3)Toluene90147

Note: Yields correspond to the mono-arylated product at the 3-position of the tribrominated substrate.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Ar-X Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_R Ar-Pd(II)L2-R Transmetalation->PdII_Ar_R [R-B(OR)2(Base)]- RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Substrates Ar-X + R-B(OR)2 Base Base Borate [R-B(OR)2(Base)]-

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram outlines a typical workflow for performing and analyzing a Suzuki coupling reaction.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add this compound, Boronic Acid, Base, Catalyst, Ligand Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir (80-120 °C) Solvent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This methodology has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines, which are key structural motifs in numerous pharmaceuticals and functional materials. These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 3-Chloro-2,6-dimethylpyridine, a sterically hindered and electron-rich heteroaryl chloride.

The steric hindrance posed by the two methyl groups adjacent to the chlorine atom on the pyridine (B92270) ring makes this compound a challenging substrate for C-N bond formation. However, with the development of sophisticated palladium catalysts and bulky, electron-rich phosphine (B1218219) ligands, the efficient amination of such sterically demanding substrates is achievable.[1][2] This document outlines optimized reaction conditions, general experimental protocols, and representative data to guide researchers in the successful application of this transformative reaction.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst system, base, and solvent.

  • Palladium Precatalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used precatalysts that are reduced in situ to the active Pd(0) species.[3]

  • Ligands: Bulky, electron-rich biaryl phosphine ligands are crucial for facilitating the catalytic cycle with challenging substrates like this compound. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated efficacy in the amination of sterically hindered aryl chlorides.[3] For certain applications, bidentate phosphine ligands like BINAP and DPPF can also be effective.[2]

  • Base: A strong, non-nucleophilic base is generally required to deprotonate the amine and facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates sensitive to strong bases, weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often in combination with specific ligand systems.[3]

  • Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene (B28343) and 1,4-dioxane (B91453) are the most commonly used solvents for this reaction.[4]

Data Presentation: A Survey of Representative Reaction Conditions and Yields

The following tables summarize representative conditions and expected yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. These data are based on literature precedents for structurally similar sterically hindered heteroaryl chlorides and serve as a guide for reaction optimization.

Table 1: Amination of this compound with Primary Amines

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
AnilinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene1001880-95
n-HexylaminePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.5)Dioxane1102475-90
BenzylaminePd₂(dba)₃ (1.0)BrettPhos (2.0)LHMDS (2.2)Toluene901285-95

Table 2: Amination of this compound with Secondary Amines

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
MorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene1001685-98
PiperidinePd(OAc)₂ (2.0)RuPhos (4.0)NaOtBu (2.0)Dioxane1001880-95
N-MethylanilinePd₂(dba)₃ (1.0)BrettPhos (2.0)K₃PO₄ (2.5)Toluene1102470-85

Note: Yields are highly dependent on the specific amine coupling partner and the optimization of reaction conditions.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure with a Strong Base (NaOtBu)

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • Biarylphosphine Ligand (e.g., XPhos, RuPhos) (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the biarylphosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound and the amine to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Procedure with a Weaker Base (K₃PO₄)

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)

  • Biarylphosphine Ligand (e.g., RuPhos) (0.04 mmol, 4.0 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv.)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the biarylphosphine ligand, and K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound and the amine to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_halide Ar-Pd(II)(L_n)-Cl OxAdd->PdII_halide Amine_coord Amine Coordination PdII_halide->Amine_coord HNR¹R² PdII_amine [Ar-Pd(II)(L_n)(HNR¹R²)]⁺Cl⁻ Amine_coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido Ar-Pd(II)(L_n)-NR¹R² Deprotonation->PdII_amido - Base-H⁺Cl⁻ RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Ar-NR¹R²

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Precatalyst, Ligand, Base, This compound, and Amine setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitor Monitor Reaction Progress (TLC/GC-MS) reaction->monitor workup Work-up (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Key_Components Reaction Buchwald-Hartwig Amination of This compound Substrate Aryl Halide: This compound Substrate->Reaction Nucleophile Nucleophile: Primary or Secondary Amine Nucleophile->Reaction Catalyst Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ Catalyst->Reaction Ligand Ligand: Bulky Biaryl Phosphine (e.g., XPhos, RuPhos) Ligand->Reaction Base Base: NaOtBu, K₃PO₄, Cs₂CO₃ Base->Reaction Solvent Solvent: Toluene or Dioxane (Anhydrous) Solvent->Reaction

Caption: Key components and their relationships in the reaction.

References

Application Notes and Protocols: The Versatile Role of 3-Chloro-2,6-dimethylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Chloro-2,6-dimethylpyridine as a key building block in medicinal chemistry. The strategic placement of the chloro substituent at the 3-position, flanked by two methyl groups, offers a unique scaffold for the synthesis of diverse molecular libraries. This document outlines its application in the generation of novel compounds for drug discovery, with a focus on palladium-catalyzed cross-coupling reactions, and provides detailed experimental protocols.

Introduction to the Medicinal Chemistry Relevance of this compound

This compound is a valuable heterocyclic intermediate in the design and synthesis of novel therapeutic agents. The pyridine (B92270) core is a well-established pharmacophore present in numerous FDA-approved drugs. The specific substitution pattern of this compound offers several advantages for medicinal chemists:

  • Vector for Diversity: The chlorine atom at the 3-position serves as a versatile handle for introducing a wide array of substituents through various cross-coupling reactions, enabling the exploration of chemical space around the pyridine core.

  • Modulation of Physicochemical Properties: The two methyl groups at the 2- and 6-positions can influence the steric and electronic properties of the molecule, potentially improving metabolic stability, and providing key interactions with biological targets.

  • Scaffold for Structure-Activity Relationship (SAR) Studies: By systematically modifying the 3-position, researchers can probe the SAR of a compound series to optimize potency, selectivity, and pharmacokinetic properties. While specific SAR data for derivatives of this compound is not extensively published, general principles for substituted pyridines suggest that modifications at this position can significantly impact biological activity.

Application in the Synthesis of Biaryl Pyridine Derivatives via Suzuki-Miyaura Coupling

A primary application of this compound is in the synthesis of 3-aryl-2,6-dimethylpyridines through the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in drug discovery to construct biaryl motifs, which are common in kinase inhibitors and other targeted therapies.

Table 1: Representative Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,6-Dimethyl-3-phenylpyridine85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-2,6-dimethylpyridine92
33-Fluorophenylboronic acid3-(3-Fluorophenyl)-2,6-dimethylpyridine78
4Thiophene-2-boronic acid2,6-Dimethyl-3-(thiophen-2-yl)pyridine81

Note: The data presented in this table is illustrative and based on typical yields for Suzuki-Miyaura reactions with chloropyridines. Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of related halo-dimethylpyridines.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2 equivalents)

  • Toluene (B28343), anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (2 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-aryl-2,6-dimethylpyridine.

Visualizations

Logical Workflow for Library Synthesis

The following diagram illustrates a typical workflow for utilizing this compound in the generation of a chemical library for biological screening.

G A Starting Material: This compound B Suzuki-Miyaura Coupling (with diverse boronic acids) A->B C Library of 3-Aryl-2,6-dimethylpyridines B->C D Purification and Characterization C->D E High-Throughput Screening (Biological Assays) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Candidate G->H

Caption: Library synthesis workflow using this compound.

Illustrative Signaling Pathway: PIM-1 Kinase in Cancer

While no specific drug derived from this compound is currently marketed, its structural analogs are of interest as kinase inhibitors. The PIM-1 serine/threonine kinase is a key target in oncology. The following diagram depicts a simplified PIM-1 signaling pathway.

PIM1_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activate STAT STAT JAK->STAT phosphorylate PIM1 PIM-1 Kinase STAT->PIM1 induce transcription Bad Bad (inactivated by phosphorylation) PIM1->Bad phosphorylates cMyc c-Myc (stabilized) PIM1->cMyc phosphorylates p27 p27 (promotes degradation) PIM1->p27 phosphorylates Apoptosis Inhibition of Apoptosis Bad->Apoptosis promotes Proliferation Increased Proliferation cMyc->Proliferation promotes p27->Proliferation inhibits

Caption: Simplified PIM-1 signaling pathway in cancer.

Application Notes and Protocols for 3-Chloro-2,6-dimethylpyridine as a Ligand Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-chloro-2,6-dimethylpyridine as a versatile precursor for the synthesis of novel ligands. This chloro-substituted pyridine (B92270) derivative serves as a valuable building block for introducing the 2,6-dimethylpyridyl moiety into larger molecular frameworks, a common feature in ligands designed for catalysis, coordination chemistry, and medicinal chemistry applications. The methodologies outlined herein focus on widely applicable palladium-catalyzed cross-coupling reactions, providing detailed protocols for the synthesis of biaryl, amino-pyridine, and alkynyl-pyridine based ligands.

Introduction to Ligand Synthesis from this compound

This compound is an attractive starting material for ligand synthesis due to the reactivity of the C-Cl bond at the 3-position of the pyridine ring. This position is amenable to functionalization through various cross-coupling reactions, allowing for the construction of C-C, C-N, and C-C (alkynyl) bonds. The methyl groups at the 2- and 6-positions provide steric hindrance around the nitrogen atom, which can be exploited to control the coordination environment of metal centers in the resulting complexes. This steric influence can lead to unique catalytic activities and selectivities.

The primary synthetic strategies for elaborating this compound into more complex ligand structures involve palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These methods are known for their broad substrate scope and functional group tolerance, making them ideal for the synthesis of diverse ligand libraries.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new chemical bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Palladium Cross-Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation_or_Amination Transmetalation_or_Amination Ar-Pd(II)(X)L2->Transmetalation_or_Amination R-M' or R2NH Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation_or_Amination->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive_Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Ar-R Reductive_Elimination->Pd(0)L2

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron reagent, typically a boronic acid or ester. This reaction is widely used for the synthesis of biaryl and vinyl-substituted pyridine ligands.

Experimental Protocol: Synthesis of 2,6-dimethyl-3-phenylpyridine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous toluene (B28343)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,6-dimethyl-3-phenylpyridine.

ParameterValue/Condition
Reactants This compound, Phenylboronic acid
Catalyst Pd(OAc)₂
Ligand SPhos
Base K₃PO₄
Solvent Toluene/Water
Temperature 100 °C
Reaction Time 12-24 h
Typical Yield 70-90% (yields are substrate dependent and may require optimization)
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines. This reaction can be employed to couple this compound with a wide range of primary and secondary amines, providing access to a variety of potential ligands.

Experimental Protocol: Synthesis of N-Aryl-2,6-dimethylpyridin-3-amine

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an aniline (B41778) derivative.

Materials:

  • This compound

  • Aniline (or a substituted aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and the aniline derivative (1.2 mmol, 1.2 equiv).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture to 110°C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue/Condition
Reactants This compound, Aniline derivative
Catalyst Pd₂(dba)₃
Ligand XPhos
Base NaOtBu
Solvent Toluene
Temperature 110 °C
Reaction Time 12-24 h
Typical Yield 65-85% (yields are substrate and amine dependent)
Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is instrumental in the synthesis of ligands incorporating a rigid alkynyl linker.

Experimental Protocol: Synthesis of 2,6-dimethyl-3-(phenylethynyl)pyridine

This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene (B144264).

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel.

ParameterValue/Condition
Reactants This compound, Phenylacetylene
Catalyst Pd(PPh₃)₂Cl₂
Co-catalyst CuI
Base Et₃N
Solvent THF
Temperature Room Temperature
Reaction Time 6-12 h
Typical Yield 75-95% (yields can vary based on the alkyne used)

Workflow for Ligand Synthesis and Characterization

The general workflow for synthesizing and characterizing a new ligand from this compound is depicted below.

Ligand Synthesis Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start This compound Coupling Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) Start->Coupling Workup Reaction Work-up (Extraction, Washing) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Ligand Pure Ligand Purification->Ligand NMR NMR Spectroscopy (¹H, ¹³C) Ligand->NMR MS Mass Spectrometry NMR->MS Other Other Techniques (FT-IR, Elemental Analysis) MS->Other

Caption: A typical workflow for the synthesis and characterization of ligands.

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of a wide array of ligands. The application of modern palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of C-C, C-N, and C-C (alkynyl) bonds at the 3-position of the pyridine ring. The protocols provided in these application notes serve as a starting point for researchers to develop novel ligands for applications in catalysis, materials science, and drug discovery. The steric and electronic properties of the resulting 2,6-dimethylpyridyl-containing ligands can be fine-tuned by the appropriate choice of coupling partner, offering a powerful strategy for rational ligand design.

Synthesis of Pharmaceutical Intermediates from 3-Chloro-2,6-dimethylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 3-Chloro-2,6-dimethylpyridine. This versatile building block is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in numerous active pharmaceutical ingredients (APIs), particularly in the area of kinase inhibitors.

The primary transformations highlighted herein are the Palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. These cross-coupling methods offer efficient and modular approaches to introduce aryl, heteroaryl, and amino functionalities at the 3-position of the 2,6-dimethylpyridine (B142122) core, paving the way for the construction of diverse molecular libraries for drug discovery.

Application Note 1: Synthesis of 3-Aryl-2,6-dimethylpyridine Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl motifs.[1] For the synthesis of pharmaceutical intermediates, this reaction allows for the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl groups onto the this compound scaffold. The resulting 3-aryl-2,6-dimethylpyridine derivatives are key intermediates in the synthesis of various bioactive molecules.

While specific literature on the Suzuki-Miyaura coupling of this compound is limited, the reactivity of the closely related 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) has been studied, providing valuable insights into the reaction conditions.[2] The protocols provided below are based on these established methods for structurally similar chloropyridines and should serve as a robust starting point for optimization.[1][3]

Quantitative Data Summary: Suzuki-Miyaura Coupling

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on analogous reactions with similar substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane1101680-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O851675-85[4]
44-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF901882-92
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or Pd(dppf)Cl₂)

  • Phosphine (B1218219) ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DME, DMF)

  • Degassed water (if applicable)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (2.0-2.5 equiv.).

  • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]

  • Under a positive pressure of inert gas, add the palladium catalyst and, if necessary, a ligand.

  • Add the degassed solvent (and water, if using a biphasic system) via syringe. The typical reaction concentration is 0.1-0.5 M.

  • Place the sealed flask in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired 3-aryl-2,6-dimethylpyridine product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, Arylboronic acid, Base catalyst Add Pd Catalyst & Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify end end purify->end 3-Aryl-2,6-dimethylpyridine

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Application Note 2: Synthesis of N-Substituted-2,6-dimethylpyridin-3-amine Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction is instrumental in medicinal chemistry for the synthesis of arylamines, which are key structural motifs in a vast number of pharmaceuticals.[6] By applying this methodology to this compound, a wide range of primary and secondary amines can be coupled to introduce diverse functionalities, leading to the synthesis of novel N-substituted-2,6-dimethylpyridin-3-amine derivatives. These products can serve as crucial intermediates for the development of kinase inhibitors and other therapeutic agents.

Given that aryl chlorides can be challenging substrates for this transformation, the use of sophisticated catalyst systems, often employing bulky, electron-rich phosphine ligands, is crucial for achieving high yields.[7] The following protocols are based on established procedures for the Buchwald-Hartwig amination of related chloro-heterocycles.[8]

Quantitative Data Summary: Buchwald-Hartwig Amination

The table below outlines representative conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on analogous reactions.

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene1001880-90[7]
2MorpholinePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.5)1,4-Dioxane1102475-85[7]
3BenzylaminePd₂(dba)₃ (1.0)BINAP (2.0)Cs₂CO₃ (2.0)Toluene1002070-80
4n-HexylaminePd(OAc)₂ (2.0)BrettPhos (3.0)LiHMDS (2.2)THF802478-88
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the tube under a positive flow of argon.

  • Add the degassed anhydrous solvent via syringe.

  • Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2,6-dimethylpyridin-3-amine.

Buchwald_Hartwig_Signaling cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Pd_II Pd(II) Precatalyst Pd_0 Active Pd(0) Catalyst Pd_II->Pd_0 Reduction OxAdd Oxidative Addition (this compound) Pd_0->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd_0 Regeneration Product N-Substituted-2,6-dimethylpyridin-3-amine RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Sonogashira Coupling of 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][4] Its utility is prominent in the synthesis of pharmaceuticals, natural products, and organic materials due to the mild reaction conditions often employed.[1] This document provides detailed application notes and protocols for the Sonogashira coupling of 3-Chloro-2,6-dimethylpyridine, a sterically hindered and less reactive aryl chloride. The activation of aryl chlorides for this reaction can be challenging due to the strength of the C-Cl bond.[2] Therefore, careful selection of catalysts, ligands, and reaction conditions is crucial for achieving high yields.

Reaction Principle

The catalytic cycle of the Sonogashira coupling generally involves two interconnected cycles: a palladium cycle and a copper cycle.[2] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[1] Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the palladium(0) catalyst.[2] For less reactive aryl chlorides, such as this compound, the oxidative addition step is often rate-limiting.

Experimental Workflow

The general experimental workflow for the Sonogashira coupling of this compound is outlined below. This workflow emphasizes the need for an inert atmosphere to prevent the degradation of the catalyst and coupling reagents.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, alkyne, and base to a dry flask. B 2. Evacuate and backfill the flask with inert gas (Ar or N2). A->B C 3. Add solvent, Pd catalyst, Cu(I) co-catalyst, and ligand. B->C D 4. Heat the reaction mixture to the desired temperature. C->D E 5. Monitor reaction progress by TLC or GC/LC-MS. D->E F 6. Cool to room temperature and quench the reaction. E->F G 7. Perform aqueous work-up and extraction. F->G H 8. Dry the organic layer and concentrate in vacuo. G->H I 9. Purify the crude product by column chromatography. H->I

Figure 1. General experimental workflow for the Sonogashira coupling reaction.

Recommended Reaction Conditions

Based on literature for the coupling of challenging aryl chlorides and sterically hindered substrates, the following conditions are recommended as a starting point for the Sonogashira coupling of this compound. Optimization may be required to achieve the desired yield and purity.

ComponentRecommended Starting Conditions
Aryl Halide This compound (1.0 eq)
Alkyne Terminal Alkyne (1.2 - 1.5 eq)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand PPh₃ (4-10 mol%) or a bulky, electron-rich phosphine (B1218219) ligand such as XPhos or SPhos (4-10 mol%)
Copper(I) Co-catalyst CuI (1-5 mol%)
Base Et₃N, DIPEA, or Cs₂CO₃ (2-3 eq)
Solvent Anhydrous and degassed DMF, Toluene, or Dioxane
Temperature 80 - 120 °C
Atmosphere Inert (Argon or Nitrogen)

Detailed Experimental Protocol

This protocol is a general guideline for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Phosphine ligand (e.g., PPh₃)

  • Anhydrous base (e.g., Et₃N)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and the base (e.g., Et₃N, 3.0 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 mmol, 2.5 mol%), the phosphine ligand (if required, e.g., PPh₃, 0.05 mmol, 5 mol%), and the copper(I) iodide (0.05 mmol, 5 mol%).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Optimization and Troubleshooting

  • Low or No Conversion: If the reaction shows low or no conversion, consider increasing the reaction temperature, using a more active palladium catalyst or a more electron-rich and bulky phosphine ligand. The choice of base and solvent can also significantly impact the reaction outcome.[3] For particularly unreactive substrates, a stronger base like Cs₂CO₃ may be beneficial.

  • Alkyne Homocoupling (Glaser Coupling): The formation of a di-yne byproduct from the homocoupling of the terminal alkyne is a common side reaction. This can often be minimized by ensuring strictly anaerobic conditions and by using a copper-free Sonogashira protocol if necessary.[5]

  • Catalyst Decomposition: The palladium catalyst can sometimes decompose at high temperatures, leading to the formation of palladium black. If this is observed, a lower reaction temperature or the use of a more stable catalyst/ligand system should be considered.

Logical Relationship of Reaction Components

The interplay between the key components of the Sonogashira coupling is crucial for a successful reaction, especially with a challenging substrate like this compound.

Sonogashira_Components cluster_reactants Reactants cluster_catalytic_system Catalytic System cluster_conditions Reaction Conditions Aryl_Halide This compound Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)2Cl2) Aryl_Halide->Pd_Catalyst Oxidative Addition Alkyne Terminal Alkyne Cu_Cocatalyst Copper(I) Iodide Alkyne->Cu_Cocatalyst Forms Copper Acetylide Product Coupled Product Pd_Catalyst->Product Reductive Elimination Cu_Cocatalyst->Pd_Catalyst Transmetalation Ligand Phosphine Ligand (e.g., PPh3) Ligand->Pd_Catalyst Stabilizes & Activates Base Base (e.g., Et3N) Base->Alkyne Deprotonates Solvent Solvent (e.g., DMF) Temperature Temperature

Figure 2. Interrelationship of components in the Sonogashira coupling.

By carefully considering and optimizing these parameters, the Sonogashira coupling of this compound can be a valuable tool for the synthesis of novel substituted pyridines for various applications in research and development.

References

Application Note and Protocol for the Lithiation of 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the directed ortho-lithiation of 3-chloro-2,6-dimethylpyridine. Lithiation of substituted pyridines is a powerful synthetic tool for the introduction of various functional groups, enabling the synthesis of novel compounds for drug discovery and development. This protocol focuses on the use of lithium diisopropylamide (LDA) as the lithiating agent to achieve regioselective deprotonation. The resulting organolithium intermediate can be subsequently quenched with a variety of electrophiles to yield 4-substituted-3-chloro-2,6-dimethylpyridines.

Introduction

Substituted pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. The functionalization of the pyridine (B92270) ring is a key step in the synthesis of new chemical entities. Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This method relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent position.

In the case of this compound, the chloro and methyl groups act as directing groups. The chloro group is a known ortho-directing group in pyridine systems. The lithiation is expected to occur at the C-4 position, which is ortho to the chloro substituent. The use of a hindered base like lithium diisopropylamide (LDA) is often preferred for the lithiation of pyridines to avoid nucleophilic addition to the pyridine ring. This protocol outlines a general procedure for the lithiation of this compound and subsequent reaction with an electrophile.

Data Presentation

Table 1: Reagents and Reaction Parameters for Lithiation of this compound

Reagent/ParameterValue/ConditionNotes
Starting Material This compound---
Lithiating Agent Lithium diisopropylamide (LDA)Prepared in situ or commercial solution
Molar Equivalents of LDA1.1 - 1.5 eqAn excess of LDA is used to ensure complete deprotonation.
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)Must be dry and free of oxygen.
Reaction Temperature -78 °CLow temperature is crucial to prevent side reactions and decomposition of the organolithium intermediate.
Reaction Time (Lithiation) 1 - 2 hoursSufficient time for complete deprotonation.
Electrophile Variable (e.g., aldehydes, ketones, alkyl halides)The choice of electrophile will determine the final product.
Molar Equivalents of Electrophile1.2 - 2.0 eqAn excess ensures complete trapping of the lithiated species.
Quenching Solution Saturated aqueous NH4ClUsed to quench any remaining organolithium species.

Experimental Protocol

Materials:

  • This compound

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Schlenk flask or flame-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Syringes and needles

  • Dry ice/acetone (B3395972) or cryocooler for maintaining -78 °C

Procedure:

1. Preparation of the Reaction Setup:

  • Assemble a Schlenk flask or a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere (argon or nitrogen).
  • Ensure all glassware is thoroughly dried to prevent quenching of the organolithium reagents.

2. Preparation of Lithium Diisopropylamide (LDA) (if not using a commercial solution):

  • In the reaction flask, dissolve diisopropylamine (1.1 - 1.5 equivalents relative to the starting material) in anhydrous THF.
  • Cool the solution to -78 °C using a dry ice/acetone bath.
  • Slowly add n-butyllithium (1.0 equivalent relative to diisopropylamine) dropwise to the stirred solution.
  • Stir the mixture at -78 °C for 30 minutes to an hour to ensure complete formation of LDA.

3. Lithiation of this compound:

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.
  • Slowly add the solution of this compound to the pre-formed LDA solution at -78 °C via a syringe or cannula.
  • Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.

4. Quenching with an Electrophile:

  • Dissolve the chosen electrophile (1.2 - 2.0 equivalents) in anhydrous THF in a separate flame-dried flask.
  • Slowly add the electrophile solution to the reaction mixture at -78 °C.
  • Allow the reaction to stir at -78 °C for an additional 1-2 hours, and then slowly warm to room temperature overnight.

5. Work-up and Purification:

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
  • Combine the organic layers and wash with brine.
  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

6. Characterization:

  • Characterize the purified product by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy, to confirm its structure and purity.

Mandatory Visualization

Lithiation_Workflow cluster_prep Reaction Setup and Reagent Preparation cluster_reaction Lithiation and Electrophilic Quench cluster_workup Work-up and Purification start Start: Assemble Dry Glassware under Inert Atmosphere lda_prep Prepare LDA Solution in THF at -78 °C start->lda_prep 1. lithiation Add this compound to LDA solution at -78 °C quench Add Electrophile Solution at -78 °C lithiation->quench 2. Stir 1-2h warm Warm to Room Temperature quench->warm 3. Stir 1-2h workup Quench with aq. NH4Cl and Extract with Organic Solvent purify Dry, Concentrate, and Purify by Column Chromatography workup->purify 4. end End: Characterize Product purify->end 5.

Caption: Experimental workflow for the lithiation of this compound.

Safety Precautions

  • Organolithium reagents such as n-butyllithium are highly flammable and pyrophoric. They should be handled with extreme care under an inert atmosphere.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Low-temperature baths involving dry ice and acetone should be handled with appropriate cryogenic gloves.

Discussion

The described protocol provides a general framework for the lithiation of this compound. The regioselectivity of the lithiation is directed by the chloro group to the C-4 position. The choice of electrophile is broad and allows for the synthesis of a diverse library of 4-substituted-3-chloro-2,6-dimethylpyridines. It is important to note that the reaction conditions, particularly temperature and the exclusion of moisture and air, are critical for the success of this reaction. Researchers should optimize the reaction time and equivalents of reagents for their specific electrophile to achieve the best results. For some substrates, alternative lithiating agents or the addition of co-solvents like TMEDA might be beneficial.

Application of 3-Chloro-2,6-dimethylpyridine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-dimethylpyridine is a halogenated and alkylated pyridine (B92270) derivative that holds significant potential as a versatile building block in the synthesis of novel agrochemicals. The pyridine scaffold is a common motif in a wide range of commercial fungicides, herbicides, and insecticides, owing to its ability to interact with various biological targets. The presence of a chlorine atom at the 3-position offers a reactive handle for nucleophilic aromatic substitution and cross-coupling reactions, enabling the construction of diverse molecular architectures. Furthermore, the methyl groups at the 2- and 6-positions can influence the molecule's steric and electronic properties, potentially enhancing biological activity and selectivity.

This document provides detailed application notes and experimental protocols for the potential use of this compound in the synthesis of agrochemical scaffolds. While direct synthesis of major commercial agrochemicals from this specific starting material is not widely documented in public literature, the following protocols illustrate its utility in constructing core structures analogous to those found in potent agricultural products.

Potential Synthetic Applications

The reactivity of this compound makes it a suitable starting material for the synthesis of various agrochemical scaffolds. Key transformations include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide array of functional groups, leading to the generation of libraries of novel compounds for biological screening.

Synthesis of a Phenyl-Pyridine Fungicide Scaffold via Suzuki-Miyaura Coupling

The biaryl linkage is a common feature in many modern fungicides. The Suzuki-Miyaura coupling is a powerful tool for creating such carbon-carbon bonds. In this hypothetical application, this compound is coupled with a substituted phenylboronic acid to generate a scaffold that could be further elaborated.

Experimental Protocol: Synthesis of 2,6-Dimethyl-3-(4-methoxyphenyl)pyridine

Materials:

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Quantitative Data (Hypothetical):

ParameterValue
Yield85%
Purity (by HPLC)>98%
Reaction Time12 hours
Scale10 mmol

Diagram of Synthetic Workflow:

Suzuki_Coupling start This compound catalyst Pd(OAc)₂ / PPh₃ K₂CO₃, Dioxane/H₂O start->catalyst reagent1 (4-methoxyphenyl)boronic acid reagent1->catalyst product 2,6-Dimethyl-3-(4-methoxyphenyl)pyridine catalyst->product Suzuki Coupling 90 °C, 12h Buchwald_Hartwig start This compound catalyst2 Pd(OAc)₂ / XPhos NaOtBu, Toluene start->catalyst2 reagent2 Benzylamine reagent2->catalyst2 product2 N-Benzyl-2,6-dimethylpyridin-3-amine catalyst2->product2 Buchwald-Hartwig 100 °C, 18h SDHI_MoA cluster_mitochondrion Mitochondrial Inner Membrane succinate Succinate sdh Complex II (Succinate Dehydrogenase) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate q Ubiquinone (Q) qh2 Ubihydroquinone (QH₂) q->qh2 Reduction complex3 Complex III qh2->complex3 atp ATP Synthesis complex3->atp Electron Transport inhibitor Pyridine-based SDHI Fungicide inhibitor->sdh Inhibition

Application Notes and Protocols for the Heck Reaction of 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. It facilitates the coupling of unsaturated halides with alkenes.[1] While aryl iodides and bromides are common substrates, the use of more abundant and cost-effective aryl chlorides presents a greater challenge due to the strength of the C-Cl bond and its lower reactivity towards oxidative addition to palladium(0) complexes.[2][3] 3-Chloro-2,6-dimethylpyridine is a sterically hindered and electron-rich heteroaryl chloride, which further increases the difficulty of achieving efficient Heck coupling. This document provides a detailed protocol for the Heck reaction of this compound with a generic alkene, drawing upon established methods for challenging aryl chlorides.

Challenges and Considerations

The primary challenge in the Heck reaction of this compound lies in the low reactivity of the C-Cl bond. To overcome this, specialized catalyst systems are required. The use of sterically hindered and electron-rich phosphine (B1218219) ligands is crucial for promoting the oxidative addition of the aryl chloride to the palladium(0) center.[2] Furthermore, the choice of base and solvent can significantly impact the reaction rate and yield.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific alkene coupling partners.

Materials and Reagents

  • This compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium source (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., P(t-Bu)₃ - Tri-tert-butylphosphine)

  • Base (e.g., Cs₂CO₃ - Cesium carbonate)

  • Anhydrous solvent (e.g., Dioxane)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen)

Reaction Setup

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., 1.5 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 6 mol% P(t-Bu)₃).

  • Add the anhydrous solvent (e.g., dioxane) to the flask.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

  • To this mixture, add this compound (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (e.g., 1.1 equiv Cs₂CO₃).

  • Equip the Schlenk flask with a condenser.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

Table 1: Key Reaction Parameters for Heck Coupling of Aryl Chlorides

ParameterRecommended ConditionRationaleReference
Palladium Precatalyst Pd₂(dba)₃ (1.5 mol%)Common Pd(0) source for in-situ catalyst generation.[2]
Ligand P(t-Bu)₃ (6 mol%)Sterically hindered, electron-rich phosphine that enhances reactivity of aryl chlorides.[2]
Base Cs₂CO₃ (1.1 equiv)Effective in regenerating the Pd(0) catalyst.[2]
Solvent DioxaneAprotic solvent found to be optimal for this catalyst system.[2]
Temperature 100-120 °CHigher temperatures are often required for less reactive aryl chlorides.[2]

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and inert conditions. Use fresh reagents.
Insufficient temperatureIncrease the reaction temperature in increments.
Inappropriate ligandScreen other electron-rich, bulky phosphine ligands.
Formation of byproducts Side reactions of the alkeneAdjust the stoichiometry of the alkene.
Decomposition of catalyst or reagentsLower the reaction temperature.

Mandatory Visualization

Diagram 1: Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle cluster_cycle Heck Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X      L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) Salt Base-HX PdII_Alkene Ar-Pd(II)-Alkene        L₂ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Product Product-Pd(II)-H         L₂ PdII_Alkene->PdII_Product Migratory Insertion PdII_Product->Pd0 β-Hydride Elimination & Reductive Elimination (Base) Product Coupled Product ArylHalide This compound (Ar-X) Alkene Alkene Base Base

Caption: The catalytic cycle of the Heck reaction.

Diagram 2: Experimental Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Pd₂(dba)₃ and P(t-Bu)₃ to Schlenk flask B 2. Add anhydrous dioxane A->B C 3. Stir to form active catalyst B->C D 4. Add this compound, alkene, and Cs₂CO₃ C->D E 5. Heat to 100-120 °C D->E F 6. Monitor reaction progress (TLC/GC-MS) E->F G 7. Cool to room temperature F->G H 8. Dilute and filter G->H I 9. Aqueous work-up H->I J 10. Dry and concentrate I->J K 11. Column chromatography J->K L Pure Product K->L

Caption: A typical experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Catalytic Amination of 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic amination of 3-Chloro-2,6-dimethylpyridine. This reaction is a crucial transformation for the synthesis of 3-amino-2,6-dimethylpyridine (B183288) derivatives, which are valuable intermediates in medicinal chemistry and materials science. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed amination methodologies, which are widely employed for the formation of carbon-nitrogen (C-N) bonds with aryl and heteroaryl chlorides.

Introduction

The catalytic amination of aryl and heteroaryl halides has become an indispensable tool in modern organic synthesis. For a substrate such as this compound, traditional nucleophilic aromatic substitution reactions are often challenging due to the electron-rich nature of the pyridine (B92270) ring. Palladium- and copper-based catalytic systems have emerged as powerful alternatives, enabling the efficient coupling of a wide range of amines under relatively mild conditions. The resulting 3-amino-2,6-dimethylpyridine scaffold is a key building block in the development of novel pharmaceuticals and functional materials. These notes provide generalized protocols that serve as a starting point for the successful amination of this compound. Optimization of the described conditions may be necessary for specific amine coupling partners.

Catalytic Systems Overview

Two of the most common and effective methods for the catalytic amination of aryl chlorides are the Buchwald-Hartwig amination (palladium-catalyzed) and Ullmann-type couplings (copper-catalyzed).

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and high functional group tolerance. The choice of a suitable phosphine (B1218219) ligand is critical for achieving high catalytic activity.[1]

  • Copper-Catalyzed Amination: This method offers a more economical alternative to palladium-catalyzed systems and is particularly effective for the amination of electron-deficient heteroaryl halides. The use of a ligand, such as a diamine, can significantly enhance the reaction efficiency.

Data Presentation

The following tables summarize typical reaction parameters for the catalytic amination of chloro-pyridines, which can be adapted for this compound.

Table 1: Typical Parameters for Buchwald-Hartwig Amination of Chloro-pyridines

ParameterCommon ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Typically 1-5 mol% loading.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands are preferred.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are generally used.
Solvent Toluene (B28343), Dioxane, THFAnhydrous and deoxygenated solvents are crucial.
Temperature 80-120 °CDependent on the reactivity of the amine and aryl chloride.
Reaction Time 4-24 hoursMonitored by TLC or GC-MS.

Table 2: Typical Parameters for Copper-Catalyzed Amination of Chloro-pyridines

ParameterCommon ConditionsNotes
Copper Catalyst CuI, Cu₂OTypically 5-10 mol% loading.
Ligand DMEDA, L-prolineOften required to facilitate the reaction.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Inorganic bases are commonly employed.
Solvent Ethylene glycol, DMF, DMSOPolar aprotic or high-boiling protic solvents are used.
Temperature 100-140 °CGenerally higher temperatures are required than for Pd-catalysis.
Reaction Time 12-48 hoursMonitored by TLC or GC-MS.

Experimental Protocols

The following are generalized protocols for the catalytic amination of this compound. Note: These protocols are based on procedures for structurally similar substrates and may require optimization for the specific amine and desired product.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[2]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted-2,6-dimethylpyridin-3-amine.

Protocol 2: Copper-Catalyzed Amination

This protocol outlines a general procedure for the copper-catalyzed amination of this compound with an amine.[3]

Materials:

  • This compound

  • Amine

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add CuI (10 mol%), K₂CO₃ (2.0 equiv.), this compound (1.0 equiv.), and a magnetic stir bar.

  • Reagent Addition: Add the amine (1.5 equiv.) and DMEDA (20 mol%) to the tube.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex L-Pd(II)(Ar)(Cl) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination + HNR'R'' - HCl pd_amido_complex L-Pd(II)(Ar)(NHR'R'') amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

General Experimental Workflow

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Catalyst, Ligand, Base, Aryl Halide, Amine setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Work-up (Cool, Dilute, Filter) monitoring->workup Reaction Complete extraction Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification product Isolated Product purification->product

Caption: A typical experimental workflow for catalytic amination reactions.

References

Application Notes and Protocols for the Functionalization of the 3-Position in 2,6-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic methodologies for the targeted functionalization of the 3-position of 2,6-dimethylpyridine (B142122), a common scaffold in medicinal chemistry and materials science. The following protocols and data are intended to serve as a comprehensive resource for researchers engaged in the synthesis and derivatization of pyridine (B92270) compounds.

Halogenation of the 3-Position via Zincke Imine Intermediates

The formation of Zincke imine intermediates offers a robust and highly regioselective method for the introduction of halogens at the 3-position of the pyridine ring. This strategy circumvents the typically harsh conditions required for electrophilic aromatic substitution on the electron-deficient pyridine core. The process involves a three-step sequence: ring-opening to a Zincke imine, regioselective halogenation, and subsequent ring-closure to afford the 3-halopyridine.[1][2]

Reaction Workflow: Halogenation via Zincke Imine Intermediate

Workflow for 3-Halogenation of 2,6-Dimethylpyridine via Zincke Imine cluster_0 Step 1: Zincke Imine Formation cluster_1 Step 2: Regioselective Halogenation cluster_2 Step 3: Ring Closure and Rearomatization 2,6-Dimethylpyridine 2,6-Dimethylpyridine Zincke Salt Zincke Salt 2,6-Dimethylpyridine->Zincke Salt 1. Activating Agent (e.g., 2,4-Dinitrochlorobenzene) Zincke Imine Zincke Imine Zincke Salt->Zincke Imine 2. Secondary Amine (e.g., Pyrrolidine) Halogenated Zincke Imine Halogenated Zincke Imine Zincke Imine->Halogenated Zincke Imine 3. Halogenating Agent (NBS, NCS, or NIS) 3-Halo-2,6-dimethylpyridine 3-Halo-2,6-dimethylpyridine Halogenated Zincke Imine->3-Halo-2,6-dimethylpyridine 4. Heat or Acid

Caption: Workflow for the 3-halogenation of 2,6-dimethylpyridine.

Quantitative Data: Halogenation of Pyridine Derivatives via Zincke Imines

While specific data for 2,6-dimethylpyridine is not extensively available, the following table summarizes representative yields and regioselectivities for the halogenation of other pyridine substrates using this methodology.[1]

Halogenating AgentSubstrateProductYield (%)Regioselectivity (3- vs. 5-)
N-Iodosuccinimide (NIS)Pyridine3-Iodopyridine92>20:1
N-Bromosuccinimide (NBS)Pyridine3-Bromopyridine92 (at -78°C)>20:1
N-Chlorosuccinimide (NCS)Pyridine3-ChloropyridineLower YieldLess Selective
N-Iodosuccinimide (NIS)3-Phenylpyridine3-Iodo-5-phenylpyridineHighN/A
Experimental Protocol: General Procedure for 3-Iodination

This protocol is a generalized procedure based on the successful iodination of pyridine derivatives via Zincke imines.[1]

Materials:

Procedure:

  • Zincke Imine Formation:

    • To a solution of 2,6-dimethylpyridine (1.0 equiv) in anhydrous acetonitrile (0.2 M), add 2,4-dinitrochlorobenzene (1.1 equiv).

    • Stir the mixture at room temperature for 16 hours.

    • Cool the reaction mixture to -10°C and add a solution of pyrrolidine (2.0 equiv) in anhydrous methanol (0.2 M) dropwise.

    • Stir the reaction at -10°C for 15 minutes.

  • Regioselective Iodination:

    • To the freshly prepared Zincke imine solution, add N-iodosuccinimide (1.5 equiv) in one portion.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Ring Closure and Work-up:

    • Heat the reaction mixture to 80°C and stir for 16 hours to facilitate ring closure.

    • Cool the reaction to room temperature and quench with saturated aqueous sodium thiosulfate.

    • Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to afford 3-iodo-2,6-dimethylpyridine.

Directed ortho-Metalation (DoM) and Electrophilic Quench

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. For 2,6-dimethylpyridine, direct lithiation at the 3-position is challenging due to the acidity of the methyl protons. However, the use of a directing group or specific bases under controlled conditions can achieve the desired regioselectivity. The resulting organometallic intermediate can then be quenched with a variety of electrophiles.

Reaction Workflow: Directed ortho-Metalation and Electrophilic Quench

Workflow for 3-Functionalization via Directed ortho-Metalation 2,6-Dimethylpyridine-DG 2,6-Dimethylpyridine with Directing Group (DG) Lithio-Intermediate 3-Lithio-2,6-dimethylpyridine-DG 2,6-Dimethylpyridine-DG->Lithio-Intermediate 1. Strong Base (e.g., n-BuLi, LDA) Low Temperature Functionalized-Product 3-Functionalized-2,6-dimethylpyridine-DG Lithio-Intermediate->Functionalized-Product 2. Electrophile (E+) (e.g., I₂, DMF, R-CHO) Workflow for Iridium-Catalyzed C-H Borylation at the 3-Position 2,6-Dimethylpyridine 2,6-Dimethylpyridine Borylated-Product 2,6-Dimethyl-3-(pinacolato)boronatepyridine 2,6-Dimethylpyridine->Borylated-Product [Ir(cod)OMe]₂ dtbbpy, B₂pin₂ Solvent, Heat Further-Functionalization Further Functionalized Products Borylated-Product->Further-Functionalization Suzuki-Miyaura Coupling, etc.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 3-Chloro-2,6-dimethylpyridine, a key intermediate in the development of various pharmaceuticals and agrochemicals. The described methodology is based on the high-temperature, vapor-phase direct chlorination of 2,6-dimethylpyridine (B142122) (2,6-lutidine), a common industrial approach for the synthesis of chlorinated pyridines.

Overview and Synthetic Strategy

The industrial production of this compound is most effectively achieved through the direct chlorination of 2,6-dimethylpyridine in the vapor phase at elevated temperatures. This method is advantageous for large-scale production due to its continuous nature and the use of readily available and cost-effective starting materials.

The primary challenge in this synthesis is achieving regioselectivity for the 3-position on the pyridine (B92270) ring. The two methyl groups at the 2- and 6-positions are ortho-para directing, which can lead to the formation of a mixture of isomers, primarily the 3-chloro and 4-chloro derivatives, as well as di-chlorinated byproducts. Therefore, careful control of reaction parameters such as temperature, residence time, and reactant ratios is crucial for maximizing the yield of the desired product. Subsequent high-efficiency fractional distillation is essential for isolating the this compound isomer in high purity.

Experimental Protocols

Materials and Equipment
  • Reactants:

    • 2,6-Dimethylpyridine (≥99% purity)

    • Chlorine gas (≥99.5% purity)

    • Nitrogen gas (inert diluent, ≥99.9% purity)

    • Sodium hydroxide (B78521) solution (for neutralization)

    • Organic solvent for extraction (e.g., Toluene)

  • Catalyst:

    • Inert packing material for the reactor (e.g., quartz chips or ceramic saddles) or a silicate-based catalyst.

  • Equipment:

    • Vapor-phase reactor system equipped with a preheater, a packed-bed reactor tube (e.g., made of quartz or a corrosion-resistant alloy), and a condenser.

    • Mass flow controllers for precise control of gas feeds.

    • Liquid feed pump for the 2,6-dimethylpyridine.

    • Neutralization tank.

    • Liquid-liquid extractor.

    • Fractional distillation unit with a high-efficiency column.

Scale-Up Synthesis Protocol: Vapor-Phase Chlorination

This protocol outlines a continuous process for the production of this compound.

  • Reactor Preparation: The packed-bed reactor is heated to the desired reaction temperature, typically in the range of 350-450°C. A continuous flow of nitrogen gas is passed through the reactor to create an inert atmosphere.

  • Reactant Feed:

    • 2,6-Dimethylpyridine is vaporized in the preheater at a controlled rate.

    • The vaporized 2,6-dimethylpyridine is mixed with a stream of nitrogen gas (as a diluent) before entering the reactor.

    • Chlorine gas is introduced into the reactor through a separate inlet, also mixed with a stream of nitrogen gas.

    • The molar ratio of chlorine to 2,6-dimethylpyridine is a critical parameter and should be carefully controlled, typically in the range of 0.5:1 to 1.5:1 to favor monochlorination.

  • Reaction: The gaseous mixture of 2,6-dimethylpyridine, chlorine, and nitrogen passes through the heated packed-bed reactor. The residence time in the reactor is typically short, on the order of 5 to 30 seconds, to control the extent of the reaction and minimize the formation of byproducts.

  • Product Quenching and Collection: The hot gas stream exiting the reactor is rapidly cooled in a condenser to liquefy the products and unreacted starting material. The condensate, a mixture of chlorinated pyridines, unreacted 2,6-dimethylpyridine, and dissolved hydrogen chloride, is collected.

  • Neutralization: The crude liquid product is transferred to a neutralization tank where it is washed with an aqueous solution of sodium hydroxide to remove hydrogen chloride and other acidic byproducts.

  • Extraction: The neutralized organic phase is separated from the aqueous phase. The aqueous phase may be further extracted with an organic solvent like toluene (B28343) to recover any dissolved product. The organic extracts are then combined.

  • Purification: The combined organic phase is subjected to fractional distillation under reduced pressure. Due to the close boiling points of the isomers, a distillation column with a high number of theoretical plates is required to separate the this compound from the 4-chloro isomer and other impurities.

Data Presentation

The following tables summarize typical quantitative data for the scale-up synthesis of this compound. The values are representative and may require optimization based on the specific reactor setup and desired product purity.

Table 1: Reaction Parameters for Vapor-Phase Chlorination

ParameterValue
Reactor Temperature380 - 420 °C
Pressure1 - 2 atm
Molar Ratio (Cl₂ : 2,6-dimethylpyridine)0.8 : 1
Residence Time10 - 20 seconds
Diluent (N₂) to Reactant Ratio (v/v)5 : 1

Table 2: Product Distribution and Yield (Post-Neutralization, Pre-Distillation)

CompoundTypical Yield (%)
This compound45 - 55%
4-Chloro-2,6-dimethylpyridine20 - 30%
Dichloro-2,6-dimethylpyridines5 - 10%
Unreacted 2,6-dimethylpyridine10 - 20%

Table 3: Physical Properties of this compound

PropertyValue
Molecular FormulaC₇H₈ClN
Molecular Weight141.60 g/mol
Boiling PointApprox. 195-197 °C
AppearanceColorless to pale yellow liquid

Visualizations

Workflow for Scale-Up Synthesis

G cluster_reactants Reactant Preparation cluster_process Vapor-Phase Reaction cluster_purification Product Work-up & Purification DMP 2,6-Dimethylpyridine Preheater Preheater / Vaporizer DMP->Preheater Cl2 Chlorine Gas Reactor Packed-Bed Reactor (380-420°C) Cl2->Reactor N2 Nitrogen (Diluent) N2->Preheater N2->Reactor Preheater->Reactor Condenser Condenser Reactor->Condenser Neutralization Neutralization (NaOH solution) Condenser->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Distillation Fractional Distillation Extraction->Distillation FinalProduct This compound (>99% Purity) Distillation->FinalProduct G Temp Temperature Yield Yield of 3-Chloro Isomer Temp->Yield influences Byproducts Byproduct Formation (Isomers, Dichlorination) Temp->Byproducts influences Conversion Substrate Conversion Temp->Conversion influences ResidenceTime Residence Time ResidenceTime->Yield influences ResidenceTime->Byproducts influences ResidenceTime->Conversion influences MolarRatio Cl₂ : Substrate Ratio MolarRatio->Yield influences MolarRatio->Byproducts influences MolarRatio->Conversion influences

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 3-Chloro-2,6-dimethylpyridine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 3-Chloro-2,6-dimethylpyridine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and significantly improve your reaction yields.

Troubleshooting Guide

Q1: My Suzuki reaction with this compound is resulting in a low or no yield. What are the likely causes and how can I address them?

Low yields in Suzuki couplings with sterically hindered and electron-rich substrates like this compound are common. The primary challenges are the difficult oxidative addition of the palladium catalyst to the strong C-Cl bond and the steric hindrance around the reaction center. Here is a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.

  • Recommendation: Employ bulky, electron-rich phosphine (B1218219) ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl chloride. They also accelerate the reductive elimination step.

2. Choice of Base: The base activates the boronic acid for the transmetalation step. Its strength and solubility are crucial.

  • Recommendation: Strong, non-nucleophilic bases are often required. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points. In some cases, for particularly challenging couplings, a stronger base like lithium tert-butoxide (LiOtBu) might be necessary, though it may not be compatible with all functional groups.

3. Solvent System: The solvent must be able to dissolve the reactants and stabilize the catalytic species.

  • Recommendation: Anhydrous, polar aprotic solvents are generally preferred. 1,4-Dioxane (B91453) and toluene (B28343) are common choices, often with the addition of a small amount of water to aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.

4. Reaction Temperature: Higher temperatures are often needed to overcome the activation energy for the C-Cl bond cleavage.

  • Recommendation: Start with a reaction temperature of 80-100 °C and consider increasing it to 110-120 °C if you observe low conversion of the starting material. Microwave heating can also be effective in reducing reaction times and improving yields.

5. Side Reactions: Be aware of potential side reactions that consume your starting materials or reagents.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially at high temperatures and in the presence of water. Using anhydrous solvents or switching to a more stable boronic acid derivative like a pinacol (B44631) ester can mitigate this.

  • Homocoupling: The boronic acid can couple with itself. This is often promoted by the presence of oxygen. Thoroughly degassing your reaction mixture is crucial.

Below is a workflow to guide your troubleshooting process:

G start Low Yield Observed catalyst Is the catalyst system active enough for a hindered chloropyridine? start->catalyst catalyst_sol Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) with a suitable Pd precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). catalyst->catalyst_sol No base Is the base strong enough? catalyst->base Yes catalyst_sol->base base_sol Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. base->base_sol No temp Is the reaction temperature sufficient? base->temp Yes base_sol->temp temp_sol Increase temperature to 100-120 °C. Consider microwave irradiation. temp->temp_sol No degas Is the system properly degassed? temp->degas Yes temp_sol->degas degas_sol Thoroughly degas solvents and run the reaction under an inert atmosphere (Ar or N₂). degas->degas_sol No end Yield Improved degas->end Yes degas_sol->end

Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q2: Which palladium precursor and ligand combination is best for the Suzuki coupling of this compound?

For sterically hindered and electron-rich aryl chlorides like this compound, catalyst systems based on bulky, electron-rich phosphine ligands are generally the most effective.

Catalyst System (Precursor + Ligand)Typical Loading (mol%)Key Advantages
Pd(OAc)₂ + XPhos1-2% Pd, 2-4% LigandExcellent for sterically hindered and electron-rich aryl chlorides.
Pd₂(dba)₃ + SPhos1-2% Pd, 2-4% LigandHighly active for challenging couplings, often at lower temperatures.
[Pd(cinnamyl)Cl]₂ + t-Bu₃P1-2% Pd, 2-4% LigandA robust and highly active system for aryl chlorides.
Pd(PPh₃)₄3-5%Generally low activity for this substrate, not recommended as a first choice.

Q3: How do I choose the right base and solvent for my reaction?

The choice of base and solvent is interdependent and crucial for success.

BaseRecommended SolventsComments
K₃PO₄1,4-Dioxane/H₂O (e.g., 5:1)A very effective and commonly used base for challenging Suzuki couplings.
Cs₂CO₃1,4-Dioxane, TolueneMore soluble in organic solvents than K₃PO₄, can sometimes be used under anhydrous conditions.
K₂CO₃Toluene/H₂O, Dioxane/H₂OA milder base, may be less effective for this substrate but can be a good starting point.
LiOtBuTHF, Dioxane (anhydrous)A very strong base, can be effective when others fail, but has lower functional group tolerance.

Q4: I am observing significant amounts of homocoupled (biaryl) byproduct. What can I do to minimize this?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.

  • Thorough Degassing: Ensure all solvents are rigorously degassed prior to use (e.g., by sparging with argon or nitrogen for 20-30 minutes, or by freeze-pump-thaw cycles).

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.

  • Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes suppress homocoupling of the aryl halide, but a large excess may favor boronic acid homocoupling.

Q5: My starting material is being consumed, but I am not forming the desired product. Instead, I see the formation of 2,6-dimethylpyridine. What is happening?

This is likely due to a side reaction called protodeboronation , where the boronic acid group is replaced by a hydrogen atom from a proton source (like water).

  • Use Anhydrous Conditions: If possible, use anhydrous solvents and ensure your reagents are dry.

  • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding boronic acids.

  • Milder Base: In some cases, a very strong base can promote this side reaction. If using a very strong base, consider screening a slightly weaker one.

The relationship between reaction parameters and potential outcomes can be visualized as follows:

G cluster_0 Reaction Parameters cluster_1 Potential Outcomes Catalyst/Ligand Catalyst/Ligand High Yield High Yield Catalyst/Ligand->High Yield Bulky, e⁻-rich Low Yield Low Yield Catalyst/Ligand->Low Yield Ineffective (e.g., PPh₃) Base Base Base->High Yield Strong (e.g., K₃PO₄) Base->Low Yield Too weak Protodeboronation Protodeboronation Base->Protodeboronation Excessively strong/wet Solvent Solvent Solvent->High Yield Anhydrous, polar aprotic Solvent->Protodeboronation Protic/Wet Temperature Temperature Temperature->High Yield Optimal (e.g., 100-110°C) Temperature->Low Yield Too low Temperature->Protodeboronation Too high Homocoupling Homocoupling

Parameter-outcome relationships.

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These should be considered as starting points for optimization.

Protocol 1: General Procedure using Pd(OAc)₂/XPhos

This protocol is a robust starting point for the coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate the reaction and improve yields.

Materials:

  • This compound (0.5 mmol, 1.0 equiv.)

  • Arylboronic acid pinacol ester (0.6 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.01 mmol, 2 mol%)

  • SPhos (0.04 mmol, 8 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv.)

  • Anhydrous toluene (4 mL)

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and Cs₂CO₃.

  • Add the anhydrous toluene and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 6-9).

The general experimental workflow can be summarized in the following diagram:

G setup Reaction Setup (Reagents, Catalyst, Base) inert Inert Atmosphere (Evacuate/Backfill with Ar) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

General experimental workflow.

Technical Support Center: Synthesis of 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 3-Chloro-2,6-dimethylpyridine.

Troubleshooting Guides

Two primary synthetic routes are commonly employed for the synthesis of this compound: direct chlorination of 2,6-lutidine and the Sandmeyer reaction of 3-amino-2,6-dimethylpyridine (B183288). This guide will address potential issues and side products associated with each method.

Route 1: Direct Chlorination of 2,6-Lutidine

Direct chlorination of 2,6-lutidine (2,6-dimethylpyridine) offers a straightforward approach to obtaining this compound. However, controlling regioselectivity and preventing over-chlorination can be challenging.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient chlorinating agent.- Increase reaction time and monitor progress by GC or TLC. - Optimize temperature; higher temperatures may decrease selectivity. - Screen different chlorinating agents (e.g., Cl₂, SO₂Cl₂).
Formation of Isomeric Side Products (e.g., 4-Chloro-2,6-dimethylpyridine) - Lack of regioselectivity in the chlorination reaction.- Employ a milder chlorinating agent. - Optimize reaction conditions (temperature, solvent) to favor 3-position substitution.
Formation of Polychlorinated Byproducts (e.g., 3,4-dichloro-2,6-dimethylpyridine, 3,5-dichloro-2,6-dimethylpyridine) - Excess of chlorinating agent. - High reaction temperature.- Use a stoichiometric amount of the chlorinating agent. - Add the chlorinating agent portion-wise to control the reaction. - Maintain a lower reaction temperature.
Formation of Tar-like Substances - Reaction temperature is too high, leading to polymerization. - Presence of impurities in the starting 2,6-lutidine.- Lower the reaction temperature. - Ensure the purity of the starting material and solvent.

Experimental Protocol: Direct Chlorination with Sulfuryl Chloride

Disclaimer: This is a general protocol and should be optimized for specific laboratory conditions.

Materials:

  • 2,6-Lutidine

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., dichloromethane, chloroform)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-lutidine in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography to isolate this compound.

Logical Workflow for Troubleshooting Direct Chlorination

start Start Synthesis reaction Direct Chlorination of 2,6-Lutidine start->reaction analysis Analyze Crude Product (GC/MS, NMR) reaction->analysis low_yield Low Yield? analysis->low_yield impurities Side Products Present? low_yield->impurities No optimize_time_temp Increase Reaction Time/ Optimize Temperature low_yield->optimize_time_temp Yes optimize_conditions Adjust Stoichiometry/ Lower Temperature impurities->optimize_conditions Yes purify Purification (Distillation/Chromatography) impurities->purify No optimize_time_temp->reaction change_reagent Screen Chlorinating Agents optimize_time_temp->change_reagent change_reagent->reaction optimize_conditions->reaction isomers Isomeric Byproducts optimize_conditions->isomers polychlorinated Polychlorinated Byproducts optimize_conditions->polychlorinated end Pure Product purify->end

Caption: Troubleshooting workflow for the direct chlorination of 2,6-lutidine.

Route 2: Sandmeyer Reaction of 3-Amino-2,6-dimethylpyridine

The Sandmeyer reaction provides a highly regioselective method to introduce a chlorine atom at the 3-position of the pyridine (B92270) ring, starting from 3-amino-2,6-dimethylpyridine.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Incomplete diazotization. - Decomposition of the diazonium salt. - Inactive copper(I) chloride catalyst.- Ensure low temperatures (0-5 °C) are maintained during diazotization. - Use the diazonium salt immediately after its formation. - Prepare a fresh solution of copper(I) chloride.
Formation of Phenolic Byproducts (e.g., 3-Hydroxy-2,6-dimethylpyridine) - Reaction of the diazonium salt with water.- Maintain anhydrous or highly acidic conditions. - Slowly add the diazonium salt solution to the copper(I) chloride solution.
Formation of Azo Compounds - Coupling of the diazonium salt with unreacted 3-amino-2,6-dimethylpyridine.- Ensure complete diazotization before proceeding to the Sandmeyer reaction. - Add the diazonium salt to the catalyst solution, not the reverse.
Vigorous Nitrogen Evolution - The decomposition of the diazonium salt is exothermic.- Control the rate of addition of the diazonium salt solution. - Ensure efficient cooling and stirring of the reaction mixture.

Experimental Protocol: Sandmeyer Reaction

Disclaimer: This is a general protocol and should be optimized for specific laboratory conditions.

Materials:

  • 3-Amino-2,6-dimethylpyridine

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Base for neutralization (e.g., sodium hydroxide (B78521) solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure: Step 1: Diazotization

  • Dissolve 3-amino-2,6-dimethylpyridine in a cooled (0-5 °C) aqueous solution of concentrated hydrochloric acid.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.

  • Stir the mixture for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

  • A steady evolution of nitrogen gas should be observed. Allow the reaction mixture to gradually warm to room temperature and then gently heat (e.g., 50-60 °C) until the gas evolution ceases.

  • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by distillation or column chromatography.

Logical Workflow for Troubleshooting the Sandmeyer Reaction

start Start Synthesis diazotization Diazotization of 3-Amino-2,6-dimethylpyridine start->diazotization sandmeyer Sandmeyer Reaction diazotization->sandmeyer analysis Analyze Crude Product (GC/MS, NMR) sandmeyer->analysis low_yield Low Yield? analysis->low_yield impurities Side Products Present? low_yield->impurities No check_conditions Check Diazotization Temp/ Catalyst Activity low_yield->check_conditions Yes optimize_addition Control Addition Rate/ Ensure Anhydrous Conditions impurities->optimize_addition Yes purify Purification (Distillation/Chromatography) impurities->purify No check_conditions->diazotization optimize_addition->sandmeyer phenolic Phenolic Byproducts optimize_addition->phenolic azo Azo Compounds optimize_addition->azo end Pure Product purify->end

Caption: Troubleshooting workflow for the Sandmeyer reaction route.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing high-purity this compound?

A1: For achieving high regioselectivity and minimizing isomeric impurities, the Sandmeyer reaction is often the preferred route. Direct chlorination of 2,6-lutidine can lead to a mixture of isomers that may be difficult to separate. However, the Sandmeyer route requires the synthesis of the 3-amino-2,6-dimethylpyridine precursor, which adds an extra step to the overall synthesis.

Q2: How can I effectively monitor the progress of these reactions?

A2: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction progress. It allows for the separation and identification of the starting materials, the desired product, and various side products. Thin Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction's progress.

Q3: What are the key safety precautions to consider during these syntheses?

A3: Both synthetic routes involve hazardous materials. When working with chlorinating agents like chlorine gas or sulfuryl chloride, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. Always keep the diazonium salt in solution and at a low temperature.

Q4: How can I purify the final product, this compound?

A4: The primary methods for purifying this compound are fractional distillation and column chromatography. The choice of method will depend on the boiling points of the product and any impurities, as well as the scale of the reaction. For small-scale purifications, column chromatography on silica (B1680970) gel can be very effective. For larger quantities, fractional distillation is often more practical.

Q5: What are the potential impurities that can arise from the synthesis of the precursor, 3-amino-2,6-dimethylpyridine?

A5: The synthesis of 3-amino-2,6-dimethylpyridine can also introduce impurities. Common methods for its synthesis may result in isomeric amino-lutidines or unreacted starting materials. These impurities can potentially be carried over to the final product if not removed effectively during the purification of the intermediate. Therefore, ensuring the purity of 3-amino-2,6-dimethylpyridine before the Sandmeyer reaction is critical for obtaining high-purity this compound.

Technical Support Center: Purification of Crude 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3-Chloro-2,6-dimethylpyridine. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during the purification process.

Physical and Chemical Properties

A summary of key physical and chemical properties for this compound is provided below for easy reference during experimental planning.

PropertyValueReference
Molecular Formula C₇H₈ClN[1][2]
Molecular Weight 141.60 g/mol [1][3]
Boiling Point 172.4°C at 760 mmHg[1]
Density 1.113 g/cm³[1]
Refractive Index 1.523[1]
Flash Point 72.4°C[1]
CAS Number 2405-06-3[1]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The primary methods for purifying liquid chlorinated pyridine (B92270) derivatives like this compound are fractional distillation (often under reduced pressure) and flash column chromatography. For removing non-basic impurities, an acid-base extraction can also be a highly effective preliminary purification step. The ideal method depends on the specific impurities present and the required final purity.

Q2: What are the potential impurities I might encounter in my crude this compound sample?

A2: Common impurities can include unreacted starting materials such as 2,6-lutidine (2,6-dimethylpyridine), isomers formed during synthesis (e.g., 4-Chloro-2,6-dimethylpyridine), over-chlorinated byproducts (e.g., dichlorinated dimethylpyridines), and residual reagents or solvents from the reaction work-up, such as phosphorus oxychloride.[4]

Q3: How can I perform a quick purity assessment of my sample?

A3: Thin-Layer Chromatography (TLC) is an excellent initial technique to visualize the number of components in your crude mixture. A suitable mobile phase is often a mixture of hexane (B92381) and ethyl acetate. For a more quantitative assessment, Gas Chromatography (GC) or ¹H NMR spectroscopy are recommended.

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure

This method is ideal for separating this compound from impurities with significantly different boiling points. Performing the distillation under vacuum is recommended to prevent potential thermal degradation at its atmospheric boiling point.

Procedure:

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect and discard any initial low-boiling fractions. Collect the main fraction corresponding to the boiling point of this compound at the applied pressure. The atmospheric boiling point is 172.4°C.[1]

  • Completion: Stop the distillation before the flask boils to dryness to avoid the concentration of potentially explosive residues.

  • Analysis: Analyze the collected fraction for purity using GC or NMR.

Protocol 2: Flash Column Chromatography

This technique is suitable for removing impurities with polarities similar to the product.

Procedure:

  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation and a retention factor (Rf) of approximately 0.2-0.4 for the product.[5]

  • Column Packing: Pack a glass column with silica (B1680970) gel using your chosen low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.[5]

  • Elution: Run the column by passing the eluent through the silica gel, applying positive pressure.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Acid-Base Extraction

This method leverages the basicity of the pyridine nitrogen to separate the product from neutral or acidic impurities.

Procedure:

  • Dissolution: Dissolve the crude material in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract it two to three times with a dilute aqueous acid solution (e.g., 1M HCl). The protonated this compound will move into the aqueous layer.

  • Separation: Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and carefully add a base (e.g., 20% NaOH solution) until the solution is alkaline (pH > 8), which will deprotonate the product.[6][7]

  • Re-extraction: Extract the aqueous layer multiple times with fresh organic solvent to recover the purified product.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Troubleshooting Guides

Caption: General workflow for selecting a purification method.

Distillation Issues
ProblemPossible Cause(s)Recommended Solution(s)
Bumping / Uneven Boiling - Insufficient boiling chips or inadequate stirring.- High heating rate.- Add fresh boiling chips or use a magnetic stir bar for vigorous stirring.- Reduce the heating rate to achieve a smooth boil.
Poor Separation of Components - Impurity has a very close boiling point.- Inefficient distillation column.- Use a longer, more efficient fractionating column (e.g., Vigreux or packed column).- Consider converting the product to a solid derivative for recrystallization, or use column chromatography.
Product Decomposition - Distillation temperature is too high.- Perform the distillation under reduced pressure (vacuum) to lower the boiling point.[8]
Column Chromatography Issues

Caption: Troubleshooting logic for flash column chromatography.

ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of the product from impurities. The chosen eluent system has incorrect polarity.Optimize the solvent system using TLC to achieve better separation between the spots.[5] If the compound is polar, consider using reverse-phase chromatography.
The compound is not eluting from the column. The eluent is not polar enough, or the compound is strongly adsorbed onto the silica gel.Gradually increase the polarity of the eluent.[5] Since pyridine derivatives are basic, they can interact strongly with acidic silica gel. Adding a small amount (0.1-1%) of triethylamine (B128534) to the eluent can help improve elution.[5]
Tailing of the product band. The compound is interacting too strongly with the stationary phase, or the column is overloaded.Add a small amount of triethylamine to the eluent system to reduce interaction with acidic sites on the silica.[5] Reduce the amount of crude material loaded onto the column.[5]
The product appears to be degrading on the column. The compound is sensitive to the acidic nature of standard silica gel.Deactivate the silica gel by pre-treating it with a base like triethylamine (1-2% in the eluent) or use a less acidic stationary phase like alumina.[4]

References

Technical Support Center: Overcoming Low Reactivity of 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

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For researchers, scientists, and drug development professionals, 3-chloro-2,6-dimethylpyridine presents a significant synthetic challenge due to its inherent low reactivity. This technical support guide provides troubleshooting strategies and frequently asked questions to facilitate the successful use of this substrate in various chemical transformations.

Troubleshooting Guide

Navigating the complexities of reactions involving this compound often involves overcoming issues like low conversion rates and the formation of unwanted byproducts. The table below outlines common problems, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction Steric hindrance from the two methyl groups impeding catalyst access. Reduced electrophilicity of the pyridine (B92270) ring due to the electron-donating methyl groups.Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) to promote the crucial oxidative addition step.[1] Consider using N-heterocyclic carbene (NHC) ligands, which have shown promise in activating challenging aryl chlorides.[2]
Inadequate reaction temperature or time.Increase the reaction temperature and/or prolong the reaction time. Microwave irradiation can be a highly effective technique to accelerate sluggish reactions.[3][4][5][6]
Poor choice of base or solvent.Utilize a strong, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄.[7] Employ high-boiling point polar aprotic solvents like dioxane, toluene, or DMF to facilitate higher reaction temperatures.[8]
Side Product Formation (e.g., hydrodehalogenation) The catalyst promotes a competing reductive elimination pathway.The choice of ligand is critical in directing the reaction towards the desired product. Screening different ligands can help minimize side reactions. A balance of steric bulk and electronic properties of the ligand is key.[9][10][11]
Inconsistent Results Sensitivity of the reaction to air and moisture. Impurities in starting materials or reagents.All reactions should be conducted under a strict inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents. Ensure the purity of all reagents, including the this compound and coupling partners.

Frequently Asked Questions (FAQs)

Q1: What makes this compound so unreactive?

The low reactivity of this compound is a consequence of two main factors:

  • Steric Hindrance: The two methyl groups positioned ortho to the chlorine atom create a sterically congested environment, making it difficult for a metal catalyst to approach and initiate the reaction.[9]

  • Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the pyridine ring.[12] This strengthens the carbon-chlorine bond, making it more difficult to break. The nitrogen atom in the pyridine ring also deactivates the ring towards electrophilic substitution.[13][14]

Q2: Which cross-coupling reactions are most effective for this substrate?

Despite the challenges, several cross-coupling reactions can be successfully employed with careful optimization:

  • Suzuki-Miyaura Coupling: A versatile method for forming carbon-carbon bonds. Success often hinges on the use of highly active palladium catalysts paired with bulky phosphine ligands.[1][15][16][17][18]

  • Buchwald-Hartwig Amination: Essential for creating carbon-nitrogen bonds. This reaction typically requires specialized palladium catalyst systems to overcome the steric hindrance.[2][7][8][19][20]

  • Sonogashira Coupling: Used for forming carbon-carbon triple bonds. This reaction can be challenging and often necessitates the use of a copper(I) co-catalyst and a highly active palladium complex.[21][22][23][24][25]

Q3: What are the most critical parameters to optimize for a successful reaction?

The following parameters are crucial for overcoming the low reactivity of this compound:

  • Catalyst and Ligand: This is the most important factor. A thorough screening of sterically hindered and electron-rich phosphine ligands is highly recommended.[1][11]

  • Base: The choice of base can significantly influence the reaction rate and yield. Strong, non-nucleophilic bases are generally preferred.[7]

  • Solvent: High-boiling, polar aprotic solvents are often required to reach the necessary reaction temperatures.[8]

  • Temperature: Higher reaction temperatures are typically needed to drive the reaction to completion. Microwave heating can be a valuable tool.[3][4][5][6]

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound. These should be considered as starting points and may require further optimization.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine this compound (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • In a separate vial, prepare the catalyst system by mixing the palladium source and the ligand.

  • Add the catalyst system to the flask containing the reactants.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine

  • Palladium pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst) or a combination of a Pd source and a ligand

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • In a glovebox or under a robust inert atmosphere, combine the palladium pre-catalyst and the base in a reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel and heat to the optimized temperature (typically 80-110 °C).

  • Stir the reaction mixture until completion, monitoring by an appropriate analytical method.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic phase, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the troubleshooting logic and experimental workflows.

Troubleshooting_Logic Start Low Reactivity of This compound Issue_Check Low or No Conversion? Start->Issue_Check Solution1 Increase Temperature & Time Consider Microwave Irradiation Issue_Check->Solution1 Yes Issue_Check2 Still Low Conversion? Issue_Check->Issue_Check2 No Solution1->Issue_Check2 Solution2 Screen Bulky/Electron-Rich Ligands (e.g., XPhos, SPhos, NHCs) Issue_Check2->Solution2 Yes Success Successful Reaction Issue_Check2->Success No Issue_Check3 Yield Still Unsatisfactory? Solution2->Issue_Check3 Solution3 Optimize Base and Solvent (e.g., Cs₂CO₃ in Dioxane) Issue_Check3->Solution3 Yes Issue_Check3->Success No Solution3->Success

Caption: Troubleshooting workflow for low reactivity.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants & Base B Add Catalyst System A->B C Add Degassed Solvent B->C D Heat (80-120 °C) C->D E Monitor Progress D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry, Concentrate & Purify G->H

Caption: Suzuki-Miyaura coupling experimental workflow.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pre-catalyst & Base B Add Amine & Aryl Chloride A->B C Add Degassed Solvent B->C D Heat (80-110 °C) C->D E Monitor Progress D->E F Cool & Quench E->F G Extract & Wash F->G H Dry, Concentrate & Purify G->H

References

preventing dehalogenation of 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-2,6-dimethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing dehalogenation and other common issues encountered during cross-coupling reactions with this sterically hindered substrate.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a common side reaction with this compound?

A1: Dehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a frequent side reaction in palladium-catalyzed cross-coupling reactions. This occurs due to the formation of palladium-hydride (Pd-H) species in the catalytic cycle. For sterically hindered substrates like this compound, the desired cross-coupling pathway can be slowed down, allowing the competing dehalogenation pathway to become more prominent.

Q2: What are the primary sources of hydride in the reaction mixture?

A2: Hydride sources can include:

  • Bases: Strong alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination, especially at elevated temperatures.

  • Solvents: Protic solvents like alcohols or residual water in aprotic solvents can be a source of hydrides. Some aprotic polar solvents like DMF can also decompose to generate hydride species.

  • Reagents: Boronic acids in Suzuki couplings can sometimes contain borane (B79455) (B-H) impurities. Amines in Buchwald-Hartwig aminations can also contribute to hydride formation.

Q3: How does the steric hindrance from the 2,6-dimethyl groups affect the reaction?

A3: The methyl groups at the 2 and 6 positions create significant steric hindrance around the chlorine atom and the pyridine (B92270) nitrogen. This can:

  • Slow down the rate of oxidative addition of the palladium catalyst to the C-Cl bond.

  • Hinder the approach of the coupling partner.

  • Potentially interfere with the coordination of the ligand to the palladium center. These factors can make the desired cross-coupling reaction more challenging and increase the likelihood of side reactions like dehalogenation.

Q4: Which palladium catalysts and ligands are recommended for this substrate?

A4: For sterically hindered and electron-rich aryl chlorides like this compound, it is crucial to use a highly active catalyst system. This typically involves:

  • Palladium Precatalysts: Modern palladium precatalysts such as G3 or G4 palladacycles are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ as they form the active Pd(0) species more cleanly.[1]

  • Ligands: Bulky, electron-rich phosphine (B1218219) ligands are essential. Ligands like XPhos, SPhos, RuPhos, and BrettPhos have been shown to be effective in promoting the cross-coupling of challenging aryl chlorides by accelerating the rates of oxidative addition and reductive elimination.[1]

Q5: What is the best choice of base to minimize dehalogenation?

A5: While strong bases like NaOtBu are often required for the coupling of aryl chlorides, they can also promote dehalogenation.[1] A good starting point is to use a weaker inorganic base such as K₃PO₄ or Cs₂CO₃. If a stronger base is necessary, ensure it is of high purity and use the minimum effective amount.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of dehalogenation (>20%) 1. Base is too strong or impure: Strong alkoxide bases can be a source of hydrides.1a. Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.1b. Ensure the base is anhydrous and of high purity.
2. Solvent contains water or is a hydride source: Protic impurities or solvents like DMF can lead to dehalogenation.2a. Use anhydrous, degassed solvents. Toluene (B28343) or dioxane are often good choices.2b. Avoid alcohol-based solvents.
3. High reaction temperature: Elevated temperatures can accelerate dehalogenation pathways.3. Lower the reaction temperature and monitor the reaction progress over a longer period.
4. Ligand is not optimal: The ligand may not be promoting reductive elimination efficiently.4. Switch to a bulkier, more electron-rich ligand such as XPhos, SPhos, or RuPhos.
Low or no conversion to the desired product 1. Inactive catalyst: The Pd(0) species may not be forming efficiently or is being deactivated.1a. Use a palladium precatalyst (e.g., XPhos Pd G3).1b. Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).1c. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).
2. Reaction temperature is too low: The oxidative addition of the C-Cl bond is often slow and requires thermal energy.2. Increase the reaction temperature in increments of 10 °C.
3. Base is not strong enough: A sufficiently strong base is needed to facilitate the transmetalation or amination step.3. If using a weak base like K₂CO₃, consider switching to K₃PO₄, Cs₂CO₃, or a carefully controlled amount of NaOtBu.
Formation of multiple byproducts 1. Homocoupling of the coupling partner: This can occur, especially with boronic acids in Suzuki reactions.1. Use a slight excess of the boronic acid (e.g., 1.2 equivalents).2. Ensure rigorous deoxygenation of the reaction mixture.
2. Reaction mixture is not homogenous: Poor solubility of reagents can lead to side reactions.2. Choose a solvent that effectively dissolves all components at the reaction temperature.

Data Presentation

Disclaimer: The following quantitative data is compiled from studies on sterically hindered chloropyridines and related aryl chlorides. Yields for this compound may vary and require optimization.

Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Chloropyridines with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Product Yield (%)Dehalogenation (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285<5
XPhos Pd G3 (2)-K₃PO₄ (2)Dioxane1008>90<5
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Toluene110167810-15
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O1002445>30

Table 2: Buchwald-Hartwig Amination of Sterically Hindered Chloropyridines with Morpholine

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Product Yield (%)Dehalogenation (%)
Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene100692~5
BrettPhos Pd G3 (2)-LHMDS (1.5)Dioxane901290<5
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene110207510-20
Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)Dioxane11024<10>50

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed to minimize dehalogenation during the coupling of this compound with an arylboronic acid.

Reagents and Equipment:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv.)

  • Anhydrous 1,4-dioxane (B91453)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting chloride.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is optimized for the amination of this compound with a primary or secondary amine, aiming for high yield and low dehalogenation.[2]

Reagents and Equipment:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • RuPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv.)

  • Anhydrous toluene

  • Glovebox or Schlenk line

  • Magnetic stirrer and heating plate

Procedure:

  • Inside a glovebox or under a stream of argon, add NaOtBu and RuPhos Pd G3 to an oven-dried Schlenk flask.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.2 M.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol provides a starting point for the coupling of this compound with a terminal alkyne. Note that the coupling of aryl chlorides in Sonogashira reactions can be challenging.

Reagents and Equipment:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.5 equiv.)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triethylamine (B128534) (Et₃N) or Diisopropylamine (i-Pr₂NH) as both base and solvent

  • Schlenk flask

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill with argon three times.

  • Add this compound and the terminal alkyne.

  • Add freshly distilled, degassed triethylamine or diisopropylamine.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Dehalogenation start High Dehalogenation Observed? base Is a strong alkoxide base (e.g., NaOtBu) used? start->base Yes solvent Is the solvent protic or wet? base->solvent No change_base Switch to K3PO4 or Cs2CO3 base->change_base Yes temp Is the reaction temperature > 100 °C? solvent->temp No dry_solvent Use anhydrous, degassed solvent (e.g., Toluene) solvent->dry_solvent Yes ligand Is a non-bulky ligand (e.g., PPh3) used? temp->ligand No lower_temp Lower temperature to 80-90 °C temp->lower_temp Yes change_ligand Use a bulky, electron-rich ligand (e.g., XPhos, RuPhos) ligand->change_ligand Yes

Caption: A logical workflow for troubleshooting high levels of dehalogenation.

digraph "Suzuki_Miyaura_Catalytic_Cycle" {
graph [splines=true, overlap=false, nodesep=0.8];
node [shape=circle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=2, color="#5F6368"];
edge [penwidth=2, color="#4285F4", fontcolor="#202124"];

// Nodes in the main cycle pd0 [label="Pd(0)L2"]; oxidative_addition [label="Oxidative\nAddition", shape=box, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; pd_intermediate [label="Ar-Pd(II)(Cl)L2"]; transmetalation [label="Transmetalation", shape=box, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; pd_aryl_intermediate [label="Ar-Pd(II)(Ar')L2"]; reductive_elimination [label="Reductive\nElimination", shape=box, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; product [label="Ar-Ar'", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side reaction - Dehalogenation dehalogenation_path [label="Dehalogenation\n(Side Reaction)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_hydride [label="L2(H)Pd(II)-Cl"]; reductive_elimination_H [label="Reductive\nElimination", shape=box, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; dehalogenated_product [label="Ar-H", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Main cycle connections pd0 -> oxidative_addition [label="Ar-Cl"]; oxidative_addition -> pd_intermediate; pd_intermediate -> transmetalation [label="Ar'B(OH)2\nBase"]; transmetalation -> pd_aryl_intermediate; pd_aryl_intermediate -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"];

// Dehalogenation pathway connections pd_intermediate -> dehalogenation_path [color="#EA4335", style=dashed, label="Hydride\nSource"]; dehalogenation_path -> pd_hydride [color="#EA4335", style=dashed]; pd_hydride -> reductive_elimination_H [color="#EA4335", style=dashed]; reductive_elimination_H -> dehalogenated_product [color="#EA4335", style=dashed]; reductive_elimination_H -> pd0 [color="#EA4335", style=dashed, label="Regeneration"]; }

Caption: Catalytic cycle for Suzuki-Miyaura coupling showing the competing dehalogenation pathway.

digraph "Buchwald_Hartwig_Catalytic_Cycle" {
graph [splines=true, overlap=false, nodesep=0.8];
node [shape=circle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=2, color="#5F6368"];
edge [penwidth=2, color="#4285F4", fontcolor="#202124"];

// Nodes in the main cycle pd0 [label="Pd(0)L2"]; oxidative_addition [label="Oxidative\nAddition", shape=box, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; pd_intermediate [label="Ar-Pd(II)(Cl)L2"]; amine_coordination [label="Amine\nCoordination\n& Deprotonation", shape=box, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; pd_amido_complex [label="Ar-Pd(II)(NR2)L2"]; reductive_elimination [label="Reductive\nElimination", shape=box, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; product [label="Ar-NR2", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side reaction - Dehalogenation dehalogenation_path [label="Dehalogenation\n(Side Reaction)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_hydride [label="L2(H)Pd(II)-Cl"]; reductive_elimination_H [label="Reductive\nElimination", shape=box, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; dehalogenated_product [label="Ar-H", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Main cycle connections pd0 -> oxidative_addition [label="Ar-Cl"]; oxidative_addition -> pd_intermediate; pd_intermediate -> amine_coordination [label="HNR2\nBase"]; amine_coordination -> pd_amido_complex; pd_amido_complex -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"];

// Dehalogenation pathway connections pd_intermediate -> dehalogenation_path [color="#EA4335", style=dashed, label="Hydride\nSource"]; dehalogenation_path -> pd_hydride [color="#EA4335", style=dashed]; pd_hydride -> reductive_elimination_H [color="#EA4335", style=dashed]; reductive_elimination_H -> dehalogenated_product [color="#EA4335", style=dashed]; reductive_elimination_H -> pd0 [color="#EA4335", style=dashed, label="Regeneration"]; }

Caption: Catalytic cycle for Buchwald-Hartwig amination with the competing dehalogenation pathway.

References

Technical Support Center: Managing Exotherms in 3-Chloro-2,6-dimethylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on safely managing exothermic reactions during the synthesis and use of 3-Chloro-2,6-dimethylpyridine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments, ensuring both safety and successful outcomes.

Troubleshooting Guide: Exotherm Management

Uncontrolled exotherms can lead to pressure buildup, solvent boiling, and potentially hazardous runaway reactions. Below is a systematic approach to troubleshoot and manage heat generation in your reactions involving this compound.

Issue Potential Cause(s) Recommended Solution(s)
Rapid Temperature Increase During Reagent Addition - Addition rate of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) is too fast.- Inadequate cooling of the reaction vessel.- High concentration of reactants.- Slow down the addition rate: Use a syringe pump for liquid reagents or a mass flow controller for gases to ensure a slow and controlled addition.- Improve cooling efficiency: Ensure the reaction vessel is adequately immersed in the cooling bath (e.g., ice-water, dry ice/acetone). Use a larger cooling bath if necessary.- Dilute the reaction mixture: Increasing the solvent volume can help to dissipate heat more effectively.
Localized Hotspots in the Reaction Mixture - Inefficient stirring.- Poor heat transfer through the reaction medium.- Enhance agitation: Use an overhead stirrer for larger volumes or a properly sized magnetic stir bar for smaller reactions to ensure homogeneous mixing and temperature distribution.- Choose an appropriate solvent: Select a solvent with good heat transfer properties and a boiling point that provides a safety margin.
Pressure Buildup in the Reaction Vessel - Evolution of gaseous byproducts (e.g., HCl) at a rate faster than the venting capacity.- Reaction temperature exceeding the solvent's boiling point.- Ensure adequate venting: Use a properly sized condenser and a bubbler to safely vent gaseous byproducts. Do not conduct reactions in a closed system unless it is designed to withstand the expected pressure.- Maintain strict temperature control: Use a reliable temperature probe and a cooling system to keep the reaction temperature well below the solvent's boiling point.
Reaction "Takes Off" (Runaway Reaction) - Accumulation of unreacted reagents followed by a sudden, rapid reaction.- Failure of the cooling system.- Controlled reagent addition: Ensure the reaction is proceeding as the reagent is added (e.g., by monitoring a color change or using in-situ analytics if available). Do not add a large portion of a reagent to a cold, uninitiated mixture.- Have a secondary cooling plan: In case of primary cooling failure, have a larger ice bath or a quenching solution readily available.- Prepare an emergency quench: For highly exothermic or potentially hazardous reactions, have a pre-cooled quenching solution (e.g., a dilute solution of sodium bisulfite for chlorine) ready for immediate use.

Frequently Asked Questions (FAQs)

Q1: My chlorination of 2,6-lutidine is highly exothermic and difficult to control. What are the key parameters to manage?

A1: Managing the exotherm in the chlorination of 2,6-lutidine is critical for safety and to minimize the formation of byproducts. The primary strategies are:

  • Slow Addition of Reagents: Adding the chlorinating agent dropwise or as a slow gas stream allows for the heat generated to be dissipated by the cooling system as it is produced.[1]

  • Efficient Cooling: Utilizing a cooling bath (e.g., ice/water or dry ice/acetone) is essential to maintain a constant, low temperature throughout the reaction.[1]

  • Dilution: Conducting the reaction at a lower concentration can help to better manage the heat generated.[1]

Q2: What are the common side products in the chlorination of 2,6-lutidine, and how can I minimize them?

A2: A common side product is the formation of polychlorinated pyridines. This can occur if an excess of the chlorinating agent is used or if the reaction temperature is too high. To minimize their formation, it is important to:

  • Use a stoichiometric amount of the chlorinating agent.

  • Maintain a low reaction temperature.

  • Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction once the desired product is formed.

Q3: What is a safe and effective way to quench a reaction involving a strong chlorinating agent?

A3: A common and effective method for quenching reactions with excess chlorinating agents like chlorine or sulfuryl chloride is to slowly and carefully pour the reaction mixture into a cold, stirred solution of a reducing agent, such as sodium thiosulfate (B1220275) or sodium bisulfite.[1] This should be done in a well-ventilated fume hood.

Q4: Can I use a Lewis acid catalyst for the chlorination of 2,6-lutidine?

A4: While Lewis acids are sometimes used to promote electrophilic aromatic substitution on pyridines, their use can also increase the exothermicity of the reaction. If you choose to use a Lewis acid, it should be added portion-wise at a low temperature, and the subsequent addition of the chlorinating agent should be even more carefully controlled.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and should be optimized for specific laboratory conditions. Extreme caution should be exercised due to the exothermic nature of the reaction and the hazardous properties of the reagents.

Materials:

  • 2,6-Lutidine (2,6-dimethylpyridine)

  • Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Addition funnel

  • Condenser with a gas outlet connected to a bubbler (or a gas inlet for chlorine gas)

  • Cooling bath (ice-water or dry ice-acetone)

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

  • To the three-necked flask, add 2,6-lutidine and anhydrous solvent.

  • Cool the mixture to 0-5 °C using an ice-water bath.

  • Slowly add the chlorinating agent (e.g., sulfuryl chloride) dropwise from the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. If using chlorine gas, introduce it as a slow stream.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water with vigorous stirring.

  • Neutralize the aqueous layer with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with the organic solvent (e.g., DCM).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Parameter Recommended Value
Starting Material 2,6-Lutidine
Chlorinating Agent Sulfuryl chloride or Chlorine gas
Solvent Anhydrous Dichloromethane
Reaction Temperature 0-10 °C
Addition Time 1-2 hours
Quenching Agent Ice/Water, followed by NaHCO₃

Mandatory Visualizations

Logical Workflow for Managing Exotherms

ExothermManagement Workflow for Exotherm Control start Start Reaction Setup prep Prepare Cooling Bath and Quench Solution start->prep add_reagents Slowly Add Reagents (Monitor Temperature) prep->add_reagents temp_check Temperature Stable? add_reagents->temp_check exotherm Exotherm Observed temp_check->exotherm No controlled Continue Reaction temp_check->controlled Yes slow_addition Slow Down Addition Rate exotherm->slow_addition Yes improve_cooling Improve Cooling exotherm->improve_cooling If Needed dilute Dilute Reaction Mixture exotherm->dilute If Needed quench Emergency Quench exotherm->quench Runaway? workup Proceed to Workup controlled->workup slow_addition->add_reagents improve_cooling->add_reagents dilute->add_reagents SynthesisWorkflow Synthesis of this compound start Start: 2,6-Lutidine in Solvent cool Cool to 0-5 °C start->cool add_chlorinating_agent Slowly Add Chlorinating Agent cool->add_chlorinating_agent monitor Monitor Reaction (TLC/GC) add_chlorinating_agent->monitor quench Quench with Ice/Water monitor->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product Product: this compound purify->product

References

Technical Support Center: Troubleshooting Failed Grignard Formation with 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful formation of Grignard reagents is a critical step in many synthetic pathways. However, the synthesis of sterically hindered and electronically complex Grignard reagents, such as from 3-Chloro-2,6-dimethylpyridine, can be challenging. This technical support guide provides troubleshooting advice and detailed protocols to overcome common issues encountered during this specific Grignard formation.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I fix it?

A1: Failure to initiate is the most common problem in Grignard synthesis. The primary reasons are often a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings and the presence of trace amounts of moisture. For a sterically hindered and less reactive aryl chloride like this compound, these factors are even more critical.

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere (like nitrogen or argon) or by oven-drying overnight. The solvent, typically tetrahydrofuran (B95107) (THF) for aryl chlorides, must be anhydrous. The presence of even minute quantities of water will quench the Grignard reagent as it forms.

  • Activate the Magnesium: The magnesium turnings need to be activated to remove the oxide layer and expose a fresh, reactive metal surface. Several methods can be employed, with varying degrees of effectiveness.

  • Check Reagent Purity: Ensure the this compound is pure and dry. Impurities can inhibit the reaction.

Q2: What are the most effective methods for activating magnesium for this reaction?

A2: Standard activation methods may not be sufficient for a challenging substrate like this compound. Here are some recommended activation techniques, ranging from standard to more advanced:

Activation MethodDescriptionSuccess Rate
Mechanical Activation Vigorous stirring of the dry magnesium turnings under an inert atmosphere before adding the solvent. This helps to break the MgO layer.Moderate
Chemical Activation (Iodine) Add a small crystal of iodine to the magnesium suspension. The disappearance of the characteristic brown color of iodine indicates that the magnesium surface is activated.High
Chemical Activation (1,2-Dibromoethane) Add a few drops of 1,2-dibromoethane. It reacts with magnesium to form ethene gas and magnesium bromide, which helps to clean and activate the magnesium surface. The observation of bubbling (ethene evolution) is a positive sign.Very High
Use of Additives (Lithium Chloride) The addition of anhydrous lithium chloride (LiCl) can significantly promote the formation of aryl Grignard reagents from aryl chlorides. It is thought to break up magnesium clusters and prevent the passivation of the magnesium surface.Very High
Rieke Magnesium For particularly difficult cases, using highly reactive Rieke magnesium, prepared by the reduction of a magnesium salt, can be very effective.Excellent

Q3: My reaction starts but then turns cloudy and black, and I get a low yield of the desired product. What is happening?

A3: A cloudy appearance is normal and indicates the formation of the Grignard reagent. However, a black or dark brown color often suggests decomposition or significant side reactions. The most common side reaction in Grignard preparations is Wurtz coupling , where the newly formed Grignard reagent reacts with the starting aryl halide to form a biaryl dimer.

Factors Favoring Wurtz Coupling:

  • High local concentration of the aryl halide: Adding the this compound too quickly can lead to a high concentration before it has a chance to react with the magnesium.

  • High reaction temperature: The coupling reaction is often favored at higher temperatures.

  • Insufficiently activated magnesium: If the magnesium surface is not reactive enough, the aryl halide will have more opportunity to react with the already formed Grignard reagent.

To Minimize Wurtz Coupling:

  • Slow, controlled addition: Add the this compound solution dropwise over an extended period to maintain a low concentration in the reaction flask.

  • Temperature control: Maintain a gentle reflux. Avoid excessive heating.

  • Highly activated magnesium: Use one of the more effective activation methods described in Q2 to ensure a rapid reaction with the magnesium surface.

Q4: Should I use diethyl ether or THF as the solvent?

A4: For the preparation of Grignard reagents from aryl chlorides, tetrahydrofuran (THF) is generally the preferred solvent. THF has a higher boiling point than diethyl ether, allowing for a wider range of reaction temperatures. More importantly, its greater solvating ability helps to stabilize the Grignard reagent and can improve yields.

Q5: Is there an alternative to direct Grignard formation if it consistently fails?

A5: Yes. If direct reaction with magnesium proves to be low-yielding or unreliable, a halogen-metal exchange reaction is an excellent alternative for preparing pyridyl Grignard reagents. This typically involves reacting the corresponding bromo- or iodo-pyridine with an alkyl Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or a lithium reagent. For this compound, it would be more effective to first synthesize the 3-bromo or 3-iodo analog and then perform a bromine- or iodine-magnesium exchange.

Experimental Protocols

Protocol 1: Direct Formation of 2,6-Dimethyl-3-pyridylmagnesium Chloride

This protocol incorporates best practices for activating the magnesium and controlling the reaction conditions.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1-2 small crystals) or 1,2-Dibromoethane (a few drops)

  • Anhydrous Lithium Chloride (optional, 1.0 equivalent)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under a stream of inert gas.

  • Magnesium Activation: Add the magnesium turnings to the flask. If using, add the anhydrous lithium chloride. Begin stirring. Add the iodine crystals or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun until the iodine color disappears or bubbling is observed.

  • Initiation: Add a small amount of anhydrous THF to just cover the magnesium. Dissolve the this compound in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the this compound solution to the magnesium suspension. The reaction should initiate, indicated by a gentle bubbling and a slight increase in temperature. If it does not start, gentle warming may be necessary.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at reflux for an additional 1-2 hours to ensure complete reaction. The resulting greyish-brown solution is the Grignard reagent.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process and potential chemical pathways.

Troubleshooting_Workflow start Reaction Fails to Initiate check_anhydrous Are all glassware and solvents rigorously anhydrous? start->check_anhydrous dry_system Thoroughly dry all components (flame-dry glassware, use anhydrous solvent) check_anhydrous->dry_system No check_mg_activation Is the magnesium surface activated? check_anhydrous->check_mg_activation Yes dry_system->check_anhydrous activate_mg Activate Magnesium: - Add Iodine or 1,2-Dibromoethane - Use mechanical stirring - Consider LiCl additive check_mg_activation->activate_mg No check_reagent_purity Is the this compound pure? check_mg_activation->check_reagent_purity Yes alternative Consider Halogen-Metal Exchange check_mg_activation->alternative activate_mg->check_mg_activation purify_reagent Purify the starting material check_reagent_purity->purify_reagent No success Initiation Successful check_reagent_purity->success Yes purify_reagent->check_reagent_purity Side_Reactions start_material This compound + Mg desired_product 2,6-Dimethyl-3-pyridylmagnesium chloride (Desired Grignard Reagent) start_material->desired_product Desired Reaction Path wurtz_product 3,3'-Bi(2,6-dimethylpyridine) (Wurtz Coupling Product) desired_product->wurtz_product Side Reaction (Reacts with starting material)

Technical Support Center: Palladium Catalyst Removal from 3-Chloro-2,6-dimethylpyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from 3-Chloro-2,6-dimethylpyridine products. Given the chelating nature of the pyridine (B92270) nitrogen, removing palladium from such compounds presents unique challenges. This guide provides troubleshooting advice and detailed protocols to achieve the desired product purity.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from reaction mixtures containing this compound?

A1: The primary difficulty arises from the structure of this compound. The nitrogen atom in the pyridine ring can act as a ligand, forming stable complexes with palladium species. This coordination can render the palladium soluble in the reaction mixture, making its removal by simple filtration of precipitated metal ineffective.[1]

Q2: What are the most effective general methods for removing palladium from pyridine-containing compounds?

A2: The most commonly employed and effective methods include:

  • Adsorption onto Scavenger Resins: These are solid supports, typically silica (B1680970) or polystyrene, functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or dimercaptotriazine (DMT). The scavenger selectively binds to the palladium, which is then removed by filtration.[2]

  • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium. However, its non-specific nature can sometimes lead to the loss of the desired product through co-adsorption.[2]

  • Crystallization: Purifying the this compound product by crystallization can be an effective method to leave palladium impurities behind in the mother liquor. The efficiency can sometimes be enhanced by the addition of agents like N-acetylcysteine or thiourea.[1]

  • Filtration through Celite: This method is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of the solution as palladium black.[1]

Q3: What factors should I consider when selecting a palladium scavenger?

A3: Key considerations for selecting an appropriate scavenger include:

  • Nature of the Palladium Species: The oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) can influence its affinity for different scavenger functional groups.

  • Solvent System: The efficiency of a scavenger can be solvent-dependent. It is crucial to choose a scavenger that is effective in the solvent used for the reaction or work-up.

  • Product Characteristics: The scavenger should not react with or have a high affinity for your this compound product, as this can lead to product loss.

  • Cost and Scalability: For larger-scale synthesis, the cost, availability, and ease of handling the scavenger are important practical considerations.

Q4: How can I accurately quantify the amount of residual palladium in my final product?

A4: The most common and reliable method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This technique offers high sensitivity and is the industry standard for determining elemental impurities in pharmaceutical products.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium from this compound products and provides actionable solutions.

Problem 1: High levels of residual palladium remain after treatment with a scavenger.

  • Possible Cause:

    • Strong Chelation: The pyridine nitrogen of your product may be strongly coordinating to the palladium, making it less available to the scavenger.

    • Incorrect Scavenger Choice: The selected scavenger may not have a high enough affinity for the specific palladium species in your reaction mixture.

    • Insufficient Scavenger Amount or Time: The amount of scavenger or the treatment time may be inadequate for complete removal.

  • Solutions:

    • Scavenger Screening: Test a small panel of different types of scavengers (e.g., thiol-based, amine-based, DMT-based) to identify the most effective one for your system.

    • Increase Scavenger Equivalents: Incrementally increase the amount of scavenger used. A typical starting point is 5-10 equivalents relative to the initial palladium catalyst.

    • Extend Treatment Time and/or Increase Temperature: Allow the scavenger to be in contact with the product solution for a longer period (e.g., overnight) or gently heat the mixture to facilitate binding.

    • pH Adjustment: In some cases, carefully adjusting the pH of the solution can disrupt the palladium-product complex, making the palladium more accessible to the scavenger.

Problem 2: Significant loss of this compound product during purification.

  • Possible Cause:

    • Non-specific Adsorption: The product may be adsorbing onto the solid support of the scavenger or activated carbon. This is a known issue, particularly with activated carbon.[1][2]

  • Solutions:

    • Optimize Adsorbent Loading: Use the minimum amount of scavenger or activated carbon required for effective palladium removal. This can be determined through small-scale optimization experiments.[1]

    • Solvent Selection: The choice of solvent can influence the non-specific binding of your product. Try different solvents to find one that minimizes product adsorption while maintaining good palladium scavenging.[1]

    • Wash the Solid Support: After filtration, thoroughly wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product.

    • Consider Alternative Methods: If product loss remains high, explore other purification techniques such as crystallization.

Problem 3: Inconsistent palladium removal results between different batches.

  • Possible Cause:

    • Variability in Palladium Species: The nature of the palladium species (e.g., soluble vs. insoluble, oxidation state) may vary from batch to batch depending on minor variations in reaction conditions or work-up.

    • Inconsistent Procedure: Lack of a standardized protocol for the palladium removal step.

  • Solutions:

    • Standardize Work-up: Ensure a consistent work-up procedure is followed for each batch before the palladium removal step.

    • Characterize the Palladium Species (if possible): Understanding the nature of the palladium in your crude product can help in selecting the most appropriate and consistent removal strategy.

    • Develop a Robust Protocol: Once an effective method is identified, document and strictly adhere to a detailed standard operating procedure (SOP).

Quantitative Data Summary

The following tables summarize the efficiency of different palladium removal techniques for pyridine-containing compounds, which can serve as a guide for experiments with this compound.

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeSubstrate TypeInitial Pd (ppm)Final Pd (ppm)% RemovalReference
MP-TMTAryl-bromide Suzuki Product33,000< 200> 99.4[3]
MP-TMTAryl-bromide Suzuki Product500-800< 10> 98[3]
PhosphonicS SPM32Pd(OAc)₂ in Acetonitrile--> 99.5 (after 20h)[4]
Thiol-functionalized silicaBuchwald-Hartwig Product33010-30~91-97[5]
Si-TMTNegishi Coupling Product328498.8[5]

Table 2: Efficiency of Other Palladium Removal Methods

MethodSubstrate TypeInitial Pd (ppm)Final Pd (ppm)% RemovalReference
Activated Carbon (0.2 wt)Buchwald-Hartwig Product300< 1> 99.7[5]
CrystallizationSuzuki Coupling Product~8000< 100> 98.75
Aqueous NaHSO₃ WashSuzuki Coupling Product8000< 100> 98.75

Experimental Protocols

Protocol 1: Palladium Removal using a Solid-Supported Scavenger (Batch Method)

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, Tetrahydrofuran (THF), or Dichloromethane (DCM)).

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., a thiol-based silica scavenger or macroporous trimercaptotriazine, MP-TMT). A typical starting point is 5-10 equivalents relative to the initial amount of palladium catalyst used in the reaction.

  • Agitation: Stir the mixture vigorously at a suitable temperature (e.g., room temperature to 60°C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm the removal efficiency.

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10% by weight relative to the crude product.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1 to 4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles may require a fine porosity filter.

  • Washing: Wash the celite and carbon pad thoroughly with fresh solvent to recover the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Determine the residual palladium concentration in the final product by ICP-MS.

Visualized Workflows

Palladium_Removal_Workflow start Crude Product (this compound + Pd) dissolve Dissolve in suitable solvent start->dissolve add_scavenger Add Scavenger (e.g., Thiol-Silica) dissolve->add_scavenger stir Stir (Time/Temp Optimization) add_scavenger->stir filter Filter to remove scavenger stir->filter wash Wash scavenger with solvent filter->wash concentrate Concentrate filtrate wash->concentrate analyze Analyze for Pd (ICP-MS) concentrate->analyze end Purified Product (<10 ppm Pd) analyze->end Success troubleshoot Troubleshoot: - High Pd - Low Yield analyze->troubleshoot Failure troubleshoot->add_scavenger Re-optimize

Caption: A typical workflow for palladium removal using a solid-supported scavenger.

Troubleshooting_Logic start High Residual Pd? change_scavenger Screen different scavenger types start->change_scavenger Yes low_yield Low Product Yield? start->low_yield No increase_eq Increase scavenger equivalents change_scavenger->increase_eq increase_time_temp Increase time and/or temperature increase_eq->increase_time_temp increase_time_temp->low_yield reduce_scavenger Reduce scavenger loading low_yield->reduce_scavenger Yes success Problem Solved low_yield->success No change_solvent Change solvent reduce_scavenger->change_solvent wash_thoroughly Wash scavenger thoroughly change_solvent->wash_thoroughly wash_thoroughly->success

References

Technical Support Center: Optimizing Substitution Reactions of 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-2,6-dimethylpyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your substitution reactions, with a particular focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of substitution reactions performed on this compound?

A1: The most common substitution reactions are palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are widely used to form new carbon-carbon and carbon-nitrogen bonds at the 3-position of the pyridine (B92270) ring.

Q2: How does reaction temperature generally affect the outcome of these substitution reactions?

A2: Reaction temperature is a critical parameter that significantly influences reaction rate, yield, and side product formation. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition, increased formation of side products like bipyridine dimers, or degradation of starting materials and products.[1] An optimal temperature balances a reasonable reaction time with maximizing the yield of the desired product while minimizing impurities.

Q3: What are common side products observed in substitution reactions of this compound and how can they be minimized?

A3: Common side products include:

  • Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This can often be minimized by using a copper-free Sonogashira protocol or by carefully controlling the reaction temperature and stoichiometry.

  • Hydrodehalogenation , where the chlorine atom is replaced by a hydrogen. This can be suppressed by ensuring strictly inert atmospheric conditions.

  • Formation of bipyridine dimers , especially in amination reactions at high temperatures. Lowering the reaction temperature can mitigate this.[1]

  • Protodeboronation of the boronic acid in Suzuki reactions, which can be competitive at higher temperatures.[2]

Q4: What role does the palladium catalyst and ligand system play, and how does it interact with temperature?

A4: The choice of palladium precatalyst and ligand is crucial, especially for the less reactive chloro-pyridines. Bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the oxidative addition step, which is typically the rate-determining step.[3] The stability of the catalyst-ligand complex is temperature-dependent. Higher temperatures can accelerate the reaction but may also lead to faster catalyst decomposition, reducing overall efficiency. It is important to choose a ligand that forms a stable and active catalyst at the desired reaction temperature.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Recommended Solutions
Suboptimal Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments. Conversely, if degradation is suspected, lower the temperature. Monitor the reaction by TLC or LC-MS to find the optimal balance.
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Consider using a more robust, air-stable precatalyst. Ensure the ligand is appropriate for C-Cl bond activation (e.g., bulky, electron-rich phosphines).
Poor Quality Reagents Ensure starting materials, solvents, and bases are pure and anhydrous (where applicable). Degas solvents to remove oxygen, which can deactivate the catalyst.
Inappropriate Base or Solvent The choice of base and solvent is critical and interdependent. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene (B28343), dioxane, DMF). For instance, in Suzuki couplings, a mixture of an organic solvent and water is often used.[4]
Significant Side Product Formation
Potential Cause Recommended Solutions
Reaction Temperature Too High Lower the reaction temperature. While this may increase the required reaction time, it can significantly improve selectivity and reduce the formation of degradation and side products like bipyridine dimers.[1]
Oxygen Contamination Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize hydrodehalogenation and catalyst oxidation. Use degassed solvents.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of the boronic acid or alkyne can sometimes lead to increased homocoupling.
Suboptimal Catalyst/Ligand Ratio Optimize the palladium to ligand ratio. Typically, a 1:1 to 1:2 ratio is effective.

Illustrative Data on Temperature Optimization

The following tables provide illustrative data on the effect of temperature on the yield of common substitution reactions with this compound. Please note that these are representative examples, and optimal conditions may vary depending on the specific substrates and reaction setup.

Table 1: Illustrative Temperature Screening for Suzuki-Miyaura Coupling

EntryTemperature (°C)Time (h)Yield (%)Notes
1802445Incomplete conversion of starting material.
21001878Good conversion, minimal side products.
31201272Faster reaction, but increased side products observed.
Reaction Conditions: this compound (1 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 mmol), Toluene/H₂O (4:1, 5 mL).

Table 2: Illustrative Temperature Screening for Buchwald-Hartwig Amination

EntryTemperature (°C)Time (h)Yield (%)Notes
1902465Slow reaction rate.
21101685Optimal balance of rate and yield.
31301075Increased formation of bipyridine dimers observed.
Reaction Conditions: this compound (1 mmol), Aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 mmol), Toluene (5 mL).

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.) to an oven-dried Schlenk flask with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation, then heat to the desired temperature (e.g., 110 °C).

  • Work-up: After completion, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing Reaction Optimization

Below are diagrams illustrating the logical workflows for troubleshooting common issues in substitution reactions.

Troubleshooting_Yield start Low or No Product Yield q1 Is the reaction temperature optimal? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the catalyst system active? a1_yes->q2 sol1 Screen a range of temperatures (e.g., 80-120°C). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are reagents and solvents pure and dry? a2_yes->q3 sol2 Use fresh catalyst/ligand. Consider a more robust catalyst system. a2_no->sol2 sol2->q3 a3_no No q3->a3_no end Yield Improved q3->end Yes sol3 Purify starting materials. Use anhydrous, degassed solvents. a3_no->sol3 sol3->end Troubleshooting_Side_Products start Significant Side Products q1 Is the reaction temperature too high? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Lower the reaction temperature. a1_yes->sol1 q2 Is the reaction under a strict inert atmosphere? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the stoichiometry correct? a2_yes->q3 sol2 Improve inert gas purging and use degassed solvents. a2_no->sol2 sol2->q3 a3_no No q3->a3_no end Side Products Minimized q3->end Yes sol3 Carefully control reactant ratios. a3_no->sol3 sol3->end

References

Technical Support Center: C-H Activation of 2,6-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the C-H activation of 2,6-dimethylpyridine (B142122). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the C-H activation of 2,6-dimethylpyridine?

The primary challenges stem from the molecule's unique structure and electronic properties. These include:

  • Steric Hindrance: The methyl groups at the C2 and C6 positions physically block the catalyst from accessing the adjacent C3 and C5 C-H bonds and the nitrogen atom for coordination.[1][2][3]

  • Catalyst Poisoning: The lone pair of electrons on the pyridine (B92270) nitrogen can coordinate strongly to the transition metal center of the catalyst.[4][5] This can form a stable, unreactive complex, effectively "poisoning" or deactivating the catalyst.[4]

  • Regioselectivity: Controlling which C-H bond is activated is a significant hurdle. While the methyl groups block the ortho positions (C2, C6), achieving selective activation at the electronically less favored meta position (C4) or at the C-H bonds of the methyl groups requires highly specialized catalytic systems.[6][7][8]

  • Low Reactivity: The combination of an electron-deficient pyridine ring and the aforementioned steric and coordination challenges can lead to overall low reactivity.[9]

Q2: How does the pyridine nitrogen interfere with C-H activation reactions?

The nitrogen atom in pyridine acts as a Lewis base and can strongly coordinate with metal catalysts. This coordination can be problematic as it may lead to catalyst poisoning or direct C-H functionalization at an undesired position, limiting the applicability of many standard C-H activation protocols.[4] Overcoming this requires strategies that either temporarily block the nitrogen's coordinating ability or use catalytic systems that are tolerant to it.

Q3: Which C-H bonds in 2,6-dimethylpyridine are targeted for activation and why is it difficult?

The main targets for functionalization are the C-H bonds at the C4 (meta) position and the C-H bonds of the two methyl groups (C(sp³)-H).

  • C4 (meta) Position: Activating this position is challenging due to the inherent electronic properties of the pyridine ring, which favor reactions at the ortho and para positions.[8] Since the ortho positions are blocked, specialized directing groups or catalytic systems are needed to override the natural reactivity and target the meta C-H bond.[6][10]

  • Methyl Groups (C(sp³)-H): Activating the C-H bonds of the methyl groups requires different reaction conditions and catalysts compared to aromatic C(sp²)-H activation. Achieving selectivity for methyl C-H activation over any potential C4 activation is a significant challenge that depends heavily on the catalyst design.

Troubleshooting Guides

This section addresses specific problems you might encounter in your experiments.

Problem 1: Low to No Product Yield

Question: My C-H activation reaction with 2,6-dimethylpyridine is resulting in low conversion or no product at all. What are the potential causes and solutions?

Answer: Low or no yield is a common issue stemming from the inherent challenges of this substrate. Consider the following causes and troubleshooting steps:

Potential Cause Explanation Recommended Solution Citation
Catalyst Poisoning The pyridine nitrogen is likely coordinating too strongly to your metal catalyst, forming an inactive species.1. Add a Lewis Acid Co-catalyst: Use a Lewis acid like AlMe₃ or a diorganozinc compound to coordinate with the pyridine nitrogen, reducing its ability to poison the main catalyst. 2. Modify the Substrate: Convert the pyridine to a pyridine N-oxide. This alters the molecule's electronic properties and coordination behavior, often facilitating C-H activation.[11] [12][13]
Steric Hindrance The catalyst and its ligands may be too bulky to approach the C-H bonds past the flanking methyl groups.1. Use Smaller Ligands: Switch to a catalyst system with less sterically demanding ligands. 2. Employ a Directing Template: For remote C-H activation (e.g., at C4), consider using a specifically designed template that can position the catalyst correctly despite the steric hindrance.[3] [6][7]
Suboptimal Reaction Conditions C-H activation is often kinetically demanding and may require higher energy input than anticipated.1. Increase Temperature: Incrementally raise the reaction temperature and monitor for product formation. Be mindful of potential substrate or product decomposition at higher temperatures. 2. Extend Reaction Time: These reactions can be slow; extend the duration and track progress via TLC or GC/LC-MS.
Incorrect Solvent or Additives The reaction medium and additives play a critical role in stabilizing intermediates and facilitating key steps like C-H cleavage.1. Screen Solvents: Test a range of solvents with varying polarities. 2. Use Assisting Additives: Carboxylate additives (like pivalic acid) are known to assist in the concerted metalation-deprotonation (CMD) step, which is often rate-limiting.[14]
Problem 2: Poor Regioselectivity

Question: My reaction is functionalizing multiple positions, such as the C4 position and the methyl groups, leading to a mixture of products. How can I improve the selectivity?

Answer: Achieving high regioselectivity is key to the synthetic utility of C-H activation. If you are observing a product mixture, the catalyst system is likely not specific enough.

Potential Cause Explanation Recommended Solution Citation
Non-Specific Catalyst System The catalyst is capable of activating both aromatic C(sp²)-H bonds and aliphatic C(sp³)-H bonds under the given conditions.1. Ligand Modification: Regioselectivity is highly sensitive to the ligand environment around the metal. Screen different ligands (e.g., pyridine-based ligands, phosphines) to favor one C-H bond type over the other. 2. Change the Metal Center: Different metals have different intrinsic preferences for C(sp²) vs. C(sp³) C-H activation. Switching from Pd to Ru or Ni, for example, can alter the outcome.[7] [15]
Lack of Directing Effect The reaction is proceeding based on the intrinsic reactivity of the C-H bonds rather than being guided to a specific site.1. Implement a Directing Group: Attach a directing group to the molecule that forces the catalyst to activate a specific C-H bond (e.g., a template designed for meta-C-H activation). 2. Use a Transient Mediator: Employ a strategy where a transient mediator, like norbornene, is used in conjunction with a specific ligand to relay the catalyst to the desired remote C-H bond.[6][10] [7]
Competing Reaction Pathways The reaction conditions may allow for multiple catalytic cycles to operate simultaneously.1. Adjust Additives/Oxidants: The choice of oxidant and other additives can favor one pathway. For example, some systems use a transient activator strategy where the pyridine nitrogen is temporarily alkylated in situ to direct arylation to the C2 and C6 positions. While not directly applicable to 2,6-dimethylpyridine's ring C-H bonds, it illustrates how in-situ modification can drastically alter regioselectivity.[16]

Data Presentation: Catalyst System Comparison

The choice of catalytic system is critical. Below is a generalized comparison of catalyst systems used for the C-H functionalization of pyridine derivatives, which can serve as a starting point for selecting a system for 2,6-dimethylpyridine.

ParameterPalladium-Catalyzed SystemNickel/Lewis Acid SystemRuthenium-Catalyzed System
Typical Reaction Arylation, AlkenylationAlkenylation, AlkylationAlkylation, Arylation
Common Catalyst Pd(OAc)₂, PdCl₂Ni(cod)₂, NiCl₂(dme)[Ru(p-cymene)Cl₂]₂
Key Strategy Often requires a directing group or N-oxide strategy to control selectivity and prevent poisoning.Uses a Lewis acid (e.g., AlR₃) to bind the pyridine nitrogen, enabling C-H activation at the C2 position. For 2,6-dimethylpyridine, this would be sterically hindered but highlights the strategy.Can be used for remote meta-C-H functionalization with appropriate directing groups.
Typical Temperature 80-120 °C25-80 °C100-140 °C
Advantages Well-studied, broad substrate scope for many pyridine derivatives.Uses a more earth-abundant metal; can operate under milder conditions.Can achieve meta-selectivity, which is difficult with other metals.
Challenges for 2,6-Me₂Py High susceptibility to steric hindrance and catalyst poisoning.Extreme steric hindrance at the target C2/C6 positions.Requires a carefully designed directing group to achieve meta (C4) selectivity.
Reference Example C-H arylation of 2-phenylpyridine.C-2 selective alkenylation of pyridines.meta-C-H alkylation of N-directing group arenes.
Citation [17][18][11][15]

Experimental Protocols

The following is a generalized protocol adapted from literature for the C-H activation of pyridine derivatives. Note: This protocol must be optimized for 2,6-dimethylpyridine due to its specific challenges.

Example Protocol: Nickel/Lewis Acid-Catalyzed Alkenylation of a Pyridine Derivative [11]

  • Disclaimer: This protocol is for the C2-alkenylation of less substituted pyridines and serves as a foundational method. For 2,6-dimethylpyridine, activation would likely be attempted at the C4 position or methyl groups, requiring a different catalyst system.

  • Preparation: In a nitrogen-filled glovebox, add the pyridine substrate (1.0 equiv.), the nickel precatalyst (e.g., Ni(cod)₂, 5-10 mol%), and the chosen ligand (e.g., an N-heterocyclic carbene (NHC) ligand, 5-10 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent and Reagents: Add the anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene). Add the coupling partner (e.g., an alkene or alkyne, 1.2-2.0 equiv.).

  • Lewis Acid Addition: Carefully add the Lewis acid solution (e.g., AlMe₃ in hexanes, 1.1-1.5 equiv.) dropwise to the stirred reaction mixture at a controlled temperature (e.g., 0 °C).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) for the specified time (e.g., 12-24 hours).

  • Workup: After cooling to room temperature, carefully quench the reaction by slow addition of a protic solvent (e.g., methanol), followed by water or a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate key concepts and troubleshooting workflows for the C-H activation of 2,6-dimethylpyridine.

Caption: Troubleshooting workflow for low conversion in C-H activation.

G cat_start Pd(II) Precatalyst intermediate1 Coordination Complex cat_start->intermediate1 substrate Pyridine Substrate (R-H) substrate->intermediate1 intermediate2 Palladacycle Intermediate intermediate1->intermediate2 C-H Activation (CMD) intermediate3 Insertion Product intermediate2->intermediate3 coupling_partner Coupling Partner (e.g., Alkene) coupling_partner->intermediate3 Insertion product Functionalized Product (R-Alkene) intermediate3->product β-Hydride Elimination cat_end Pd(0) intermediate3->cat_end Reductive Elimination cat_end->cat_start oxidant Oxidant oxidant->cat_start Reoxidation

References

Validation & Comparative

Reactivity Face-Off: 3-Chloro-2,6-dimethylpyridine vs. 3-Bromo-2,6-dimethylpyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Among the vast array of heterocyclic scaffolds, functionalized pyridines are of paramount importance. This guide provides an objective, data-supported comparison of the reactivity of two closely related and commercially available 3-halo-2,6-lutidine derivatives: 3-Chloro-2,6-dimethylpyridine and 3-Bromo-2,6-dimethylpyridine (B180948). Understanding the nuanced differences in their chemical behavior is essential for optimizing reaction conditions, maximizing yields, and accelerating discovery pipelines.

This comparison will focus on the most common and synthetically valuable transformations for aryl halides: palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Sonogashira couplings.

General Principles of Reactivity

The fundamental difference in reactivity between this compound and 3-Bromo-2,6-dimethylpyridine in palladium-catalyzed cross-coupling reactions stems from the disparity in their carbon-halogen (C-X) bond strengths. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl.[1] This trend is a direct consequence of the bond dissociation energies, where the weaker C-Br bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1][2] Consequently, 3-bromo-2,6-dimethylpyridine is expected to be the more reactive coupling partner, generally requiring milder reaction conditions and affording higher yields in shorter reaction times compared to its chloro-analog.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct head-to-head comparative studies under identical conditions for these two specific substrates are not extensively documented, a wealth of data on similar halopyridines allows for a robust extrapolation of their relative performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For the coupling of 3-halo-2,6-dimethylpyridines with boronic acids or their derivatives, 3-bromo-2,6-dimethylpyridine is the more favorable substrate. Reactions involving the bromo derivative can often be achieved with standard palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ under relatively mild conditions. In contrast, the less reactive this compound typically necessitates more sophisticated and electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu-type ligands) and potentially higher reaction temperatures and longer reaction times to achieve comparable yields.[3][4]

Buchwald-Hartwig Amination

In the formation of C-N bonds via Buchwald-Hartwig amination, the superior reactivity of the C-Br bond is also evident. 3-Bromo-2,6-dimethylpyridine can be coupled with a variety of amines using established palladium catalysts and ligands like BINAP or Xantphos.[5][6] The amination of this compound is more challenging and often requires the use of more specialized, sterically hindered, and electron-rich ligands to facilitate the oxidative addition of the more robust C-Cl bond.[7]

Negishi Coupling

The Negishi coupling, which utilizes organozinc reagents, is a powerful tool for C-C bond formation.[8] The reactivity trend of the halide leaving group (I > Br > Cl) holds true in this reaction as well.[9] Therefore, the preparation of the organozinc reagent from 3-bromo-2,6-dimethylpyridine (via lithiation or Grignard formation followed by transmetalation with a zinc salt) and its subsequent coupling is expected to proceed more readily than the analogous sequence starting from the chloro-derivative.

Sonogashira Coupling

For the coupling of terminal alkynes with aryl halides, the Sonogashira reaction is a widely used method.[10] The reaction generally proceeds more efficiently with aryl bromides than with aryl chlorides. Consequently, 3-bromo-2,6-dimethylpyridine is the preferred substrate for Sonogashira couplings, typically requiring lower catalyst loadings and milder conditions.[11] The coupling of this compound would likely necessitate higher temperatures and more specialized catalyst systems.

Quantitative Data and Reaction Conditions

The following table summarizes the expected differences in reactivity and typical reaction conditions for palladium-catalyzed cross-coupling reactions of this compound and 3-Bromo-2,6-dimethylpyridine based on established principles and data from analogous systems.

ReactionFeature3-Bromo-2,6-dimethylpyridineThis compound
Suzuki-Miyaura Coupling Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂, Pd₂(dba)₃
Typical Ligand PPh₃, dppfBuchwald ligands (e.g., SPhos, XPhos), cataCXium ligands
Temperature 80-100 °C100-130 °C
Reaction Time ShorterLonger
Buchwald-Hartwig Amination Reactivity HigherLower
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand BINAP, XantphosBuchwald ligands (e.g., RuPhos, BrettPhos), Josiphos ligands
Temperature 80-110 °C100-140 °C
Reaction Time ShorterLonger
Negishi Coupling Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(P(t-Bu)₃)₂, Ni(acac)₂
Reaction Conditions MilderMore forcing
Sonogashira Coupling Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₂Cl₂, CuI (co-catalyst)Pd(PPh₃)₂Cl₂, CuI (co-catalyst) with specialized ligands
Temperature Room temp. to 80 °C60-120 °C

Experimental Protocols

Below are generalized experimental protocols for key palladium-catalyzed cross-coupling reactions. These should be considered as starting points, and optimization of specific parameters (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for a given substrate combination.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the 3-halo-2,6-dimethylpyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene (B28343)/water, or DMF).

  • The reaction mixture is stirred and heated (typically 80-130 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv.).

  • Add the 3-halo-2,6-dimethylpyridine (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the tube and heat the mixture with vigorous stirring at the desired temperature (typically 80-140 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Visualizing the Reaction Mechanisms

To further aid in the understanding of these transformations, the following diagrams illustrate the generalized workflows and catalytic cycles.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product ArylHalide 3-Halo-2,6-dimethylpyridine Product Coupled Product ArylHalide->Product CouplingPartner Coupling Partner (Boronic Acid, Amine, etc.) CouplingPartner->Product Catalyst Palladium Catalyst + Ligand Catalyst->Product BaseSolvent Base + Solvent + Heat BaseSolvent->Product

A generalized workflow for palladium-catalyzed cross-coupling reactions.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(X)Ln OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_R_complex Ar-Pd(II)(R)Ln Transmetal->PdII_Ar_R_complex ReductElim Reductive Elimination PdII_Ar_R_complex->ReductElim ReductElim->Pd0 Ar_R Ar-R ReductElim->Ar_R ArX Ar-X ArX->OxAdd R_BOH2 R-B(OH)₂ + Base R_BOH2->Transmetal

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(X)Ln OxAdd->PdII_complex AmineCoord Amine Coordination & Deprotonation PdII_complex->AmineCoord PdII_Amido_complex Ar-Pd(II)(NR₂)Ln AmineCoord->PdII_Amido_complex ReductElim Reductive Elimination PdII_Amido_complex->ReductElim ReductElim->Pd0 Ar_NR2 Ar-NR₂ ReductElim->Ar_NR2 ArX Ar-X ArX->OxAdd R2NH_Base R₂NH + Base R2NH_Base->AmineCoord

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

References

comparative study of catalysts for 3-Chloro-2,6-dimethylpyridine coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Cross-Coupling of 3-Chloro-2,6-dimethylpyridine

For researchers and professionals in drug development and chemical synthesis, the functionalization of pyridine (B92270) scaffolds is a critical step in the creation of novel molecules with potential biological activity. This compound is a valuable building block, and its efficient coupling via carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions is of significant interest. The choice of catalyst is paramount to the success of these transformations, dictating yield, reaction time, and substrate scope. This guide provides a comparative overview of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound and analogous chloro-heterocycles, supported by experimental data from the literature.

Catalyst Performance Comparison

The following tables summarize the performance of various palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of chloro-pyridines and related chloro-arenes. It is important to note that the reactivity of this compound may vary, and optimization of the listed conditions would be necessary for this specific substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The coupling of chloro-pyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The selection of a suitable palladium catalyst and ligand is crucial for an efficient reaction.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Chloro-pyridines/arenes.

Catalyst System (Pd Source / Ligand) Base Solvent Temp. (°C) Time (h) Typical Yield (%) Notes
Pd(dppf)Cl₂ Na₃PO₄ Dioxane/H₂O 65-100 - 5-89 Effective for a range of hetero(aryl) boronic acids and esters.[1]
Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 85-95 18 70-90 Traditional catalyst, effective for some activated chloropyridines.
Pd(OAc)₂ / SPhos K₃PO₄ Toluene, t-AmOH 100-110 2-8 >90 Buchwald ligands are highly active for sterically hindered and electron-rich aryl chlorides.[2]

| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate | Effective for resin-supported chloropyrimidines.[3] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4] For chloro-pyridines, bulky and electron-rich phosphine (B1218219) ligands are generally required to achieve high yields.[5]

Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Chloro-pyridines/arenes.

Catalyst System (Pd Source / Ligand) Base Solvent Temp. (°C) Time (h) Substrate Scope Typical Yield (%) Reference
Pd₂(dba)₃ / XPhos NaOtBu Toluene - - Heterocyclic amines up to 99 [6]
RuPhos-precatalyst LiHMDS THF 65 12 Primary & Secondary amines High [7]
BrettPhos-precatalyst LiHMDS THF 65 12 Primary amines Moderate to Good [7]
Pd(OAc)₂ / X-Phos KOt-Bu Toluene 100 0.17 Various Amines Good to Excellent [5]

| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 110 | - | Various Amines | High |[5] |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[6] Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.

Table 3: Catalyst Performance in Sonogashira Coupling of Chloro-arenes.

Catalyst System (Pd Source / Ligand) Co-catalyst Base Solvent Temp. (°C) Time (h) Typical Yield (%) Notes
PdCl₂(PPh₃)₂ - TBAF Solvent-free - - Moderate to Excellent Effective for deactivated aryl chlorides under copper- and amine-free conditions.[8]
Na₂PdCl₄ / P(t-Bu)₃ or (1-Ad)₂P(n-Bu) CuI - DMSO or Toluene 100 - - Described for the coupling of chloroaromatics with alkynes.

| [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | rt | 18 | up to 97 | Air-stable precatalyst for room-temperature, copper-free Sonogashira couplings.[6] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these coupling reactions.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may need to be adjusted for the specific amine and catalyst system used.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add this compound and the coupling amine to the mixture.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Copper-Free Sonogashira Coupling

This is a representative protocol for a copper-free Sonogashira reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Base (e.g., TBAF or an amine like triethylamine (B128534) or diisopropylamine, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent, followed by this compound and the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (can range from room temperature to 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

To better understand the experimental workflow and the relationships between the key components of these cross-coupling reactions, the following diagrams are provided.

G General Experimental Workflow for Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base) setup Assemble Reaction under Inert Atmosphere reagents->setup catalyst Prepare Catalyst System (Pd Source + Ligand) catalyst->setup solvent Degas Solvent solvent->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring monitoring->heating Continue if incomplete quench Quench Reaction monitoring->quench Reaction Complete extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

G Catalyst System Selection Logic for Chloro-pyridine Coupling cluster_reaction_type Desired Coupling Reaction cluster_catalyst_components Key Catalyst Components cluster_performance Performance Metrics suzuki Suzuki-Miyaura (C-C) pd_source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) suzuki->pd_source ligand Ligand Selection (Crucial for Chloroarenes) suzuki->ligand e.g., dppf, SPhos buchwald Buchwald-Hartwig (C-N) buchwald->pd_source buchwald->ligand e.g., XPhos, RuPhos (Bulky, Electron-Rich) sonogashira Sonogashira (C-C, alkyne) sonogashira->pd_source sonogashira->ligand e.g., PPh₃, P(t-Bu)₃ base Base (e.g., K₃PO₄, NaOtBu) ligand->base solvent_temp Solvent & Temperature base->solvent_temp yield Yield solvent_temp->yield time Reaction Time solvent_temp->time scope Substrate Scope solvent_temp->scope

Caption: Logic diagram for selecting a catalyst system for chloro-pyridine coupling reactions.

References

Comparative Guide to Analytical Methods for Quantifying 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of 3-Chloro-2,6-dimethylpyridine, a key intermediate in pharmaceutical synthesis. Understanding the strengths and limitations of each technique is crucial for selecting the most appropriate method for a given application, from purity assessment of raw materials to metabolite identification in complex matrices.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using several chromatographic techniques. The most prevalent methods include Gas Chromatography (GC) with either Flame Ionization Detection (FID) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of GC-FID, GC-MS, and HPLC-UV for the analysis of this compound. Please note that these values are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation based on volatility and polarity, detection by ionization in a hydrogen flame.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity and affinity for stationary phase, detection by UV absorbance.
Selectivity Moderate; based on retention time.High; based on retention time and mass spectrum.Moderate; based on retention time and UV spectrum.
Sensitivity (Typical LOQ) ~1-10 µg/mL~0.1-1 ng/mL[1]~0.1-1 µg/mL
Linearity (Typical R²) >0.99>0.99[1]>0.99
Precision (%RSD) <5%<10%<5%
Accuracy (% Recovery) 95-105%90-110%95-105%
Sample Preparation Simple dissolution in a volatile solvent.Simple dissolution; may require derivatization for improved volatility.Dissolution in mobile phase; may require filtration.
Analysis Time Fast (5-20 minutes).Moderate (10-30 minutes).Moderate (10-30 minutes).
Strengths Robust, cost-effective, high precision for purity analysis.High selectivity and sensitivity, definitive identification.Versatile, suitable for a wide range of compounds, non-destructive.
Limitations Not suitable for thermally labile compounds, lower selectivity.Higher equipment cost and complexity.Lower sensitivity than GC-MS, potential for matrix interference.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is adapted from a validated procedure for a structurally similar compound, 3-Chloro-p-Toluidine Hydrochloride, and is suitable for the trace-level quantification of this compound.[1]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution in methanol to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • For sample analysis, dissolve a known amount of the test substance in methanol to achieve a concentration within the calibration range.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS System: Agilent 5977B or equivalent single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity.

    • Suggested SIM ions: m/z 141 (M+), 106 (M-Cl)+, 77.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Protocol

This protocol is a general method suitable for the purity assessment and quantification of this compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the reference standard in a mixture of acetonitrile (B52724) and water (50:50 v/v).

  • Generate calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Dissolve the sample to be analyzed in the mobile phase to a concentration within the linear range.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detector Wavelength: 265 nm (based on the typical absorbance of pyridine (B92270) derivatives).

3. Data Analysis:

  • Create a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the test sample from the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the quantification of this compound, from sample preparation to data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample Weighing dissolution Dissolution in Solvent start->dissolution dilution Serial Dilution (for Standards) dissolution->dilution injection Injection into Chromatograph (GC or HPLC) dilution->injection separation Chromatographic Separation injection->separation detection Detection (FID, MS, or UV) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for quantifying this compound.

References

Comparative Guide to Analytical Methods for 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 3-Chloro-2,6-dimethylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. We present a comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their application.

Data Presentation: Comparison of Analytical Methods

The following table summarizes key performance parameters of various chromatographic methods applicable to the analysis of this compound and related pyridine (B92270) derivatives.

ParameterHPLC Method 1 (Reversed-Phase)HPLC Method 2 (Mixed-Mode)Alternative: Gas Chromatography (GC)
Principle Separation based on hydrophobicity.Separation using a combination of reversed-phase and ion-exchange interactions.Separation based on volatility and polarity.
Column C18, Polar-embedded C18Primesep 100, Amaze HDNon-polar capillary column (e.g., DB-5ms)
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/Water with acidic modifiers (Formic Acid, TFA)Acetonitrile/Water with buffer (e.g., Ammonium Formate)Inert gas (e.g., Helium, Nitrogen)
Detector UV-Vis (DAD/PDA)UV-Vis, MSFlame Ionization Detector (FID), Mass Spectrometry (MS)
Key Advantage Robust, widely available, good for quantification.[1]Improved retention and peak shape for polar and basic compounds without ion-pairing reagents.[2][3]High resolution and sensitivity for volatile compounds.[4]
Key Limitation Poor retention and peak tailing for hydrophilic and basic pyridines.[5]Column availability and cost may be higher.Sample must be volatile and thermally stable.
LC-MS Compatibility Good with volatile mobile phase modifiers.[1]Excellent, as non-volatile ion-pairing reagents are avoided.[2][3]N/A

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol is a general guideline for the analysis of this compound using a reversed-phase HPLC method. Method optimization will be required for specific applications.

1. Reagents and Solvents:

  • Acetonitrile (HPLC grade)
  • Water (HPLC grade or ultrapure)
  • Formic Acid (or Trifluoroacetic Acid, TFA)
  • This compound reference standard

2. Standard Solution Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., mobile phase).
  • Prepare a series of working standards by diluting the stock solution to create a calibration curve.

3. Sample Preparation:

  • Accurately weigh the sample containing this compound.
  • Dissolve the sample in a known volume of a suitable solvent.
  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: A gradient or isocratic elution using a mixture of Acetonitrile and Water with 0.1% Formic Acid. The exact ratio should be optimized to achieve good resolution and peak shape.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • Detection: UV at an appropriate wavelength (e.g., 270 nm)

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the standard solutions to generate a calibration curve.
  • Inject the sample solutions for quantification.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Column_Equilibration Column Equilibration Column_Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Method_Comparison cluster_HPLC HPLC Methods cluster_GC Alternative Method Analyte This compound RP_HPLC Reversed-Phase HPLC Analyte->RP_HPLC Good for routine QC MM_HPLC Mixed-Mode HPLC Analyte->MM_HPLC Improved performance for polar pyridines GC Gas Chromatography Analyte->GC High sensitivity for volatile samples node_adv1 Robust Widely Available RP_HPLC->node_adv1 Advantages node_dis1 Peak Tailing Poor Retention RP_HPLC->node_dis1 Disadvantages node_adv2 Excellent Peak Shape MS Compatible MM_HPLC->node_adv2 Advantages node_dis2 Higher Cost MM_HPLC->node_dis2 Disadvantages node_adv3 High Resolution High Sensitivity GC->node_adv3 Advantages node_dis3 Requires Volatility Thermal Stability GC->node_dis3 Disadvantages

Caption: Comparison of analytical techniques for this compound.

References

A Researcher's Guide to the Analysis of 3-Chloro-2,6-dimethylpyridine Reaction Mixtures: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise analysis of reaction mixtures is paramount to ensure the purity, safety, and efficacy of synthesized compounds. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the analysis of 3-Chloro-2,6-dimethylpyridine reaction mixtures. We present detailed experimental protocols, comparative data, and visual workflows to aid in selecting the optimal analytical strategy.

Synthesis and the Importance of Reaction Monitoring

This compound is a valuable substituted pyridine (B92270) derivative in medicinal chemistry and materials science. A common synthetic route involves the chlorination of 2,6-lutidine N-oxide. This reaction, while effective, can lead to the formation of several impurities, including unreacted starting material, over-chlorinated byproducts, and positional isomers. Therefore, robust analytical methods are crucial for monitoring the reaction progress, identifying byproducts, and ensuring the quality of the final product.

GC-MS Analysis: A Powerful Tool for Volatile Compounds

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound and its potential impurities. The gas chromatograph separates the components of the reaction mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum that acts as a "molecular fingerprint" for identification.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general method for the GC-MS analysis of a this compound reaction mixture.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture with a suitable reagent (e.g., sodium thiosulfate (B1220275) solution to remove excess chlorinating agent).

  • Extract the organic components with a solvent such as dichloromethane (B109758) or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Dilute an aliquot of the dried organic extract to a suitable concentration (e.g., 10-100 µg/mL) with the extraction solvent.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Ion Source Temp. 230°C
Quadrupole Temp. 150°C

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Compare the mass spectrum of each peak with a reference library (e.g., NIST) and with the spectrum of a pure standard of this compound for confirmation.

  • Quantify the relative amounts of the main product and impurities by integrating the peak areas in the TIC.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.

FeatureGC-MSHPLC-MSNMR Spectroscopy
Principle Separation by volatility and polarity, detection by massSeparation by polarity, detection by massAnalysis of nuclear spin transitions in a magnetic field
Analytes Volatile and semi-volatile, thermally stable compoundsNon-volatile and thermally labile compoundsSoluble compounds with NMR-active nuclei
Sensitivity High (pg to ng range)High (pg to ng range)Moderate to low (µg to mg range)
Resolution Excellent for volatile isomersExcellent for non-volatile compoundsGood for structural isomers
Analysis Time Relatively fast (15-30 min per sample)Can be longer depending on the gradientFast for simple spectra, longer for complex 2D experiments
Structural Info Provides fragmentation patterns for identificationProvides molecular weight and fragmentation dataProvides detailed structural information and connectivity
Impurity Detection Excellent for volatile impuritiesGood for non-volatile and polar impuritiesGood for major impurities, may miss trace levels
Quantitation Good with appropriate calibrationExcellent with appropriate calibrationQuantitative with internal standards (qNMR)

Visualizing the Workflow and Reaction Pathway

To better illustrate the analytical process and the chemical transformations, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Quench Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying Extraction->Drying Dilution Dilution Drying->Dilution Injection Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra Analysis TIC->MassSpectra Identification Compound Identification MassSpectra->Identification Quantification Quantification Identification->Quantification Reaction_Pathway cluster_byproducts Potential Byproducts Start 2,6-Lutidine N-Oxide Intermediate Chloronium Ion Adduct Start->Intermediate Chlorinating Agent (e.g., POCl3) Unreacted Unreacted Starting Material Start->Unreacted Product This compound Intermediate->Product Rearrangement Isomer 4-Chloro-2,6-dimethylpyridine Intermediate->Isomer Alternative Rearrangement OverChlorinated Di- and Tri-chlorinated Products Product->OverChlorinated Excess Chlorinating Agent

Comparative Characterization of 3-Chloro-2,6-dimethylpyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the substituted pyridine (B92270) scaffold represents a cornerstone in the discovery of novel therapeutic agents. Among these, derivatives of 3-chloro-2,6-dimethylpyridine (also known as 3-chloro-2,6-lutidine) are of significant interest due to their potential in modulating various biological pathways. This guide provides a comparative analysis of the characterization and biological activities of these derivatives, supported by experimental data from related compounds, to inform structure-activity relationship (SAR) studies and guide future research.

While direct comparative studies on a series of this compound derivatives are limited in publicly available literature, valuable insights can be gleaned from the characterization and biological evaluation of structurally similar substituted pyridines and other heterocyclic compounds. This guide synthesizes this information to provide a framework for understanding the potential of this compound derivatives.

Data Presentation: Comparative Biological Activity

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents. The following tables summarize the anticancer and enzyme inhibitory activities of various substituted pyridine and related heterocyclic compounds, which can serve as a basis for predicting the potential of this compound analogues.

Table 1: Anticancer Activity of Substituted Pyridine and Related Heterocyclic Derivatives

Compound ClassDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
2-Oxo-1,2-dihydropyridine-3-carbonitriles5cHEPG2 (Liver)1.46[1]
5dHEPG2 (Liver)7.08[1]
Tetralin-6-yl-pyridines3a (2,6-dichlorobenzaldehyde derivative)Hela (Cervix)3.5[2]
MCF7 (Breast)4.5[2]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesII Hematological Cancers-
IV Hematological Cancers-
Pyridine-1,2,4-triazole-3-thione-hydrazones15 MDA-MD-231 (Breast)39.2[3]
6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridinesIb HeLa (Cervix)34.3
MCF-7 (Breast)50.18

Table 2: Enzyme Inhibitory Activity of Pyridine Derivatives

Compound ClassTarget EnzymeDerivativeIC50 (nM)Reference
Pyridine-based compoundsPIM-1 Kinase12 -[4]
2,6-disubstituted pyrazinesCK2 Kinase12b -[5]
PIM Kinase14f -[5]
6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridinesPDE3AIb 3.76

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative experimental protocols for the synthesis of substituted pyridines and the assessment of their anticancer activity.

General Procedure for Synthesis of Substituted Pyridines

A versatile method for synthesizing substituted pyridines is through a multi-component reaction. For instance, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source.[6]

Materials:

Procedure:

  • Dissolve the aldehyde (1 equivalent), β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol in a round-bottom flask.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine (B1200194) product often precipitates and can be collected by filtration.

  • To obtain the aromatic pyridine, the isolated dihydropyridine (B1217469) is oxidized using an appropriate oxidizing agent (e.g., nitric acid, chromium trioxide).

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Mandatory Visualization

Diagrams are provided below to illustrate a general synthetic workflow and a key signaling pathway often targeted by pyridine-based inhibitors.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials (e.g., this compound) Reaction Chemical Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) Start->Reaction Reagents Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Library Compound Library Characterization->Library Cell_Culture Cancer Cell Lines Library->Cell_Culture Test Compounds Assay In Vitro Assays (e.g., MTT, Kinase Assay) Cell_Culture->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR SAR->Reaction Lead Optimization

Caption: General workflow for the synthesis and biological screening of novel pyridine derivatives.

PI3K_AKT_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Pyridine Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: Simplified PI3K/AKT signaling pathway, a common target for pyridine-based anticancer agents.

References

A Comparative Guide to the Reactivity of Chloro- vs. Bromopyridines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and functional materials, the functionalization of the pyridine (B92270) scaffold is a critical step. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, with chloropyridines and bromopyridines being common starting materials. The choice between these two halogenated precursors can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of chloropyridines and bromopyridines in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Theoretical Background: The Carbon-Halogen Bond's Influence on Reactivity

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[1] The strength of this bond is a crucial factor, with weaker bonds leading to faster reactions under milder conditions.[1] The bond dissociation energies (BDEs) for carbon-halogen bonds follow the trend C-Cl > C-Br > C-I.[1]

  • C-Cl Bond Dissociation Energy: ~339 kJ/mol[1]

  • C-Br Bond Dissociation Energy: ~276 kJ/mol[1]

This significant difference in bond strength is the fundamental reason why bromopyridines are generally more reactive than their chloro counterparts. The oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. When comparing chloro- and bromopyridines in this reaction, the difference in reactivity is pronounced. Bromopyridines often undergo coupling under milder conditions with a broader range of catalysts.[1] In contrast, the more robust C-Cl bond in chloropyridines typically necessitates more active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), along with higher temperatures and longer reaction times to achieve comparable yields.[2]

Comparative Experimental Data: Suzuki-Miyaura Coupling
SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃50% aq. Isopropanol80 / 196
2-Chloropyridine (B119429)Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O100 / 18~80-90 (estimated)
3-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O85 / 1295
3-ChloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane (B91453)100 / 1692

Data compiled from various sources, conditions are not identical but are representative for each substrate class.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid

Materials:

  • 2-Chloropyridine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer with heating

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[3]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[3]

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[3]

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[3]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[3]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity difference between chloro- and bromopyridines is significant in this transformation. Bromopyridines can often be coupled with a wider range of amines under relatively mild conditions.[1] Chloropyridines generally require more specialized and bulky ligands, such as those from the Buchwald and Hartwig groups, to achieve efficient coupling.[4]

Comparative Experimental Data: Buchwald-Hartwig Amination
SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene80 / 298
2-ChloropyridineAnilinePd(OAc)₂ / RuPhosLiHMDS1,4-Dioxane100 / 18~90 (estimated)
3-Bromopyridine-d4MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene110 / 1685
2,4-DichloropyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane90 / 2495 (at C2)

Data compiled from various sources, conditions are not identical but are representative for each substrate class.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine

Materials:

  • 2-bromo-6-methylpyridine (B113505)

  • (+/-)-trans-1,2-diaminocyclohexane

  • [Pd₂(dba)₃]

  • (±)-BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer with heating

Procedure:

  • To a large Schlenk vessel, add (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methylpyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and NaOtBu (2.4 g, 25 mmol).[5]

  • Add anhydrous toluene (50 mL).[5]

  • Heat the resulting deep red/brown mixture for 4 hours at 80°C with stirring under an inert atmosphere.[5]

  • After cooling to room temperature, add diethyl ether (50 mL).[5]

  • Wash the resultant yellow mixture with brine (2 x 30 mL), dry over MgSO₄, and remove the solvent by evaporation under reduced pressure.[5]

  • Recrystallize the yellow product from pentane/diethyl ether (yield 1.72 g, 60 %).[5]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst. The reactivity trend of Br > Cl is also observed in this reaction. Bromopyridines are generally good substrates for Sonogashira couplings, reacting under standard conditions.[6] Chloropyridines are more challenging substrates and often require higher temperatures and more specialized catalyst systems to achieve good yields.[2]

Comparative Experimental Data: Sonogashira Coupling
SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Amino-3-bromopyridine (B76627)PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 / 396
2-Amino-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 / 389
4-BromopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT / 2~90 (estimated)
4-ChloropyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene100 / 24~70 (estimated)

Data compiled from various sources, conditions are not identical but are representative for each substrate class.

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne

Materials:

  • 2-Amino-3-bromopyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium trifluoroacetate (B77799) (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) to a 10 mL round-bottomed flask.[6]

  • Add 2.0 mL of DMF and stir for 30 minutes.[6]

  • Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).[6]

  • Heat the reaction mixture at 100°C for 3 hours, monitoring the reaction progress by TLC.[6]

  • After completion, cool the reaction and proceed with standard aqueous workup and purification by column chromatography.[6]

Visualizing the Catalytic Processes

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition + Ar-X Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) or Transmetalation (Sonogashira) Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L2->Ar-Nu Reductive Elimination Ar Aryl/Heteroaryl (Pyridine) X Halogen (Cl or Br) Nu Nucleophile (Boronic acid, Amine, Alkyne) L Ligand

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start setup Reaction Setup (Substrates, Catalyst, Ligand, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The choice between chloropyridines and bromopyridines in palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost/availability. Bromopyridines are generally more reactive, allowing for milder reaction conditions and a broader selection of catalysts. This makes them the preferred choice for substrates with sensitive functional groups or when rapid reaction optimization is desired.

Chloropyridines, while less reactive due to their stronger C-Cl bond, are often more economical and readily available. Significant advancements in ligand technology have led to the development of highly active palladium catalyst systems that can effectively couple these less reactive substrates. However, these reactions often require higher temperatures, longer reaction times, and more specialized, and often more expensive, ligands. For drug development professionals and researchers, a thorough understanding of these reactivity differences is crucial for designing efficient and cost-effective synthetic routes.

References

A Comparative Guide to the Synthetic Routes of 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed new synthetic route to 3-Chloro-2,6-dimethylpyridine against alternative methods. The information is intended to assist researchers in making informed decisions for the synthesis of this valuable chemical intermediate.

Introduction

This compound is a halogenated pyridine (B92270) derivative with applications in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of the chloro and methyl groups makes it a versatile building block for further functionalization. This document outlines a novel, validated synthetic pathway and compares it with two alternative routes, providing detailed experimental protocols and a summary of key performance indicators.

Proposed New Synthetic Route: A Two-Step Synthesis via Sandmeyer Reaction

This proposed route involves the synthesis of 3-amino-2,6-dimethylpyridine (B183288) from the commercially available 2,6-lutidine, followed by a Sandmeyer reaction to introduce the chloro group at the 3-position. This method offers high regioselectivity, a common challenge in the direct chlorination of pyridine rings.

Experimental Protocols

Step 1: Synthesis of 3-Amino-2,6-dimethylpyridine

A detailed experimental protocol for the synthesis of 3-amino-2,6-dimethylpyridine is a prerequisite for the subsequent Sandmeyer reaction. While various methods for the amination of pyridines exist, a common approach involves the nitration of 2,6-lutidine followed by reduction.

Step 2: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2]

  • Diazotization:

    • Dissolve 3-amino-2,6-dimethylpyridine in a cooled (0-5 °C) aqueous solution of hydrochloric acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.[3]

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a sodium hydroxide (B78521) solution.

    • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by distillation or column chromatography.

Alternative Synthetic Routes

For comparison, two alternative synthetic routes are presented. While detailed, validated experimental data for the synthesis of this compound using these methods is not as readily available in the literature, the general principles are well-established for similar pyridine derivatives.

Alternative Route 1: Direct Chlorination of 2,6-Lutidine

Direct chlorination of the 2,6-lutidine starting material is a more direct approach. However, this method can often lead to a mixture of isomers, making purification challenging.[3]

General Procedure:

The reaction would likely involve treating 2,6-lutidine with a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in a suitable solvent. The reaction temperature would be a critical parameter to control the regioselectivity. The formation of other chlorinated isomers (e.g., 4-chloro-2,6-dimethylpyridine) and polychlorinated byproducts is a potential drawback.

Alternative Route 2: Synthesis via 2,6-Dimethylpyridine-N-oxide

This route involves the initial oxidation of 2,6-lutidine to its N-oxide, which can then be chlorinated. The N-oxide functionality can influence the regioselectivity of the chlorination reaction.

General Procedure:

  • N-oxidation: 2,6-Lutidine is oxidized using an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) to form 2,6-dimethylpyridine-N-oxide.

  • Chlorination: The resulting N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to yield this compound. This reaction often proceeds via a rearrangement mechanism.

Quantitative Data Summary

The following table summarizes the expected performance of the proposed new synthetic route compared to the potential outcomes of the alternative routes. The data for the "New Synthetic Route" is based on typical yields and purities achieved for Sandmeyer reactions on analogous substrates, while the data for the "Alternative Routes" are estimations based on general knowledge of these reaction types.

ParameterNew Synthetic Route (Sandmeyer)Alternative Route 1 (Direct Chlorination)Alternative Route 2 (N-oxide Route)
Starting Material 3-Amino-2,6-dimethylpyridine2,6-Lutidine2,6-Lutidine
Number of Steps 2 (from 2,6-lutidine)12
Typical Yield 60-80%Variable (potentially lower due to isomer formation)50-70%
Purity (before purification) Moderate to HighLow to Moderate (mixture of isomers)Moderate
Regioselectivity HighLow to ModerateModerate to High
Key Reagents NaNO₂, CuCl, HClCl₂ or SO₂Cl₂H₂O₂, POCl₃ or SO₂Cl₂
Safety Considerations Diazonium salts can be explosive if isolated; handle in solution at low temperatures.Use of corrosive and toxic chlorine gas.Handling of strong oxidizing and chlorinating agents.

Logical Workflow for Synthetic Route Comparison

The following diagram illustrates the decision-making process for selecting a synthetic route to this compound.

G start Select Synthetic Route for This compound regioselectivity High Regioselectivity Required? start->regioselectivity sandmeyer Proposed New Route: Sandmeyer Reaction regioselectivity->sandmeyer  Yes direct_chlorination Alternative Route 1: Direct Chlorination regioselectivity->direct_chlorination  No n_oxide Alternative Route 2: N-oxide Route regioselectivity->n_oxide  Maybe evaluation Evaluate Yield, Purity, Cost, and Safety sandmeyer->evaluation direct_chlorination->evaluation n_oxide->evaluation decision Final Route Selection evaluation->decision

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The proposed new synthetic route to this compound via a Sandmeyer reaction offers a significant advantage in terms of regioselectivity, which is a critical factor for obtaining a pure product. While direct chlorination is a more atom-economical, single-step process, it is likely to suffer from the formation of isomeric byproducts, complicating purification and reducing the overall yield of the desired product. The N-oxide route provides a viable alternative with potentially good regioselectivity but involves an additional synthetic step. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired purity of the final product, the scale of the synthesis, and the available laboratory resources.

References

A Spectroscopic Showdown: Unmasking the Isomers of 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 3-Chloro-2,6-dimethylpyridine and its primary isomer, 4-Chloro-2,6-dimethylpyridine, provides a critical tool for researchers in drug development and chemical synthesis. Leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this guide delineates the key spectral differences that enable unambiguous identification of these closely related compounds.

The positional isomerism of the chlorine atom on the pyridine (B92270) ring of 2,6-dimethylpyridine (B142122) gives rise to distinct spectroscopic properties. Due to the symmetry of the 2,6-dimethylpyridine scaffold, substitution at the 3- and 5-positions results in the same isomer. Therefore, the primary isomers for comparison are this compound and 4-Chloro-2,6-dimethylpyridine. Understanding their unique spectral fingerprints is paramount for quality control, reaction monitoring, and structural elucidation in various scientific applications.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the two isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides insights into the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment, while the multiplicity reveals information about neighboring protons.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Solvent
This compound -CH₃Data not readily availableData not readily available-
Aromatic-HData not readily availableData not readily available-
4-Chloro-2,6-dimethylpyridine -CH₃2.51[1]Singlet (s)[1]CDCl₃[1]
Aromatic-H (H-3, H-5)6.99[1]Singlet (s)[1]CDCl₃[1]

Note: The singlet multiplicity for the aromatic protons in 4-Chloro-2,6-dimethylpyridine is due to the magnetic equivalence of the protons at positions 3 and 5.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy probes the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached atoms.

Compound Carbon Assignment Chemical Shift (δ, ppm) Solvent
This compound Full dataset not readily availableA ¹³C NMR spectrum is available on SpectraBase but requires a subscription for full access.-
4-Chloro-2,6-dimethylpyridine Data not readily availableData not readily available-
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Compound Key Vibrational Frequencies (cm⁻¹) Assignment
This compound Data not readily available-
4-Chloro-2,6-dimethylpyridine Data not readily available-
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the structure of a molecule through its fragmentation pattern.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound Data not readily availableData not readily available
4-Chloro-2,6-dimethylpyridine 141/143 (M⁺/M⁺+2)[2]106[2]

Note: The presence of two molecular ion peaks with an approximate 3:1 intensity ratio is characteristic of a compound containing one chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified chloro-dimethylpyridine isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition (¹H NMR):

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

Data Acquisition (¹³C NMR):

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 512-1024 scans.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • Liquid Samples: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Solid Samples (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of liquid or solid samples.

Data Acquisition:

  • Spectrometer: FTIR spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) into the GC, which separates the components before they enter the mass spectrometer.

  • Direct Infusion: Introduce a dilute solution of the sample directly into the ion source via a syringe pump.

Data Acquisition (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1-2 scans/second.

Visualization of Isomeric Structures

The structural differences between the two isomers are visualized below.

isomers cluster_3chloro This compound cluster_4chloro 4-Chloro-2,6-dimethylpyridine mol3 C₇H₈ClN struct3 mol4 C₇H₈ClN struct4

Caption: Molecular structures of this compound and 4-Chloro-2,6-dimethylpyridine.

The key to distinguishing these isomers lies in the symmetry and the resulting spectroscopic patterns. In 4-Chloro-2,6-dimethylpyridine, the molecule possesses a plane of symmetry, rendering the two methyl groups and the two aromatic protons chemically equivalent. This leads to simple singlets in the ¹H NMR spectrum. Conversely, this compound lacks this symmetry, which would result in distinct signals for each methyl group and each aromatic proton, leading to a more complex ¹H NMR spectrum.

This guide provides a foundational framework for the spectroscopic comparison of this compound and its isomer. While comprehensive experimental data for the 3-chloro isomer is not as readily available in public domains, the predicted differences based on molecular structure, coupled with the provided experimental protocols, offer a robust strategy for their differentiation.

References

Kinetic Analysis of 3-Chloro-2,6-dimethylpyridine Reactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the kinetic and mechanistic aspects of chemical reactions is paramount for the successful design and optimization of synthetic routes. This guide provides a comparative analysis of the reactivity of 3-Chloro-2,6-dimethylpyridine in key organic transformations, contextualized with data from related substituted pyridines to elucidate reactivity trends.

While specific kinetic data for this compound is not extensively available in the public domain, this guide leverages established principles of physical organic chemistry and available experimental data for analogous compounds to provide a robust framework for predicting its behavior in common reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Comparative Reactivity Analysis

The reactivity of substituted pyridines is primarily dictated by the electronic and steric effects of the substituents and the position of the leaving group relative to the ring nitrogen. The pyridine (B92270) nitrogen is inherently electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.

In this compound, the chlorine atom is at the 3-position (meta to the nitrogen), which is a less activated position for SNAr compared to the ortho (2,6) and para (4) positions. The two methyl groups at the 2- and 6-positions introduce significant steric hindrance around the reaction center, which can further decrease the rate of substitution reactions.

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
CompoundChlorine PositionActivating/Deactivating GroupsPredicted Relative RateRationale
4-ChloropyridineparaNoneHighChlorine is at an activated position for SNAr.
2-ChloropyridineorthoNoneModerate-HighChlorine is at an activated position, but may have some steric hindrance depending on the nucleophile.
This compound meta Two ortho-methyl groups (steric hindrance) Low Chlorine is at a less activated position, and significant steric hindrance from the two methyl groups is expected to slow the reaction rate considerably.
3-ChloropyridinemetaNoneLow-ModerateChlorine is at a less activated position.
Table 2: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

| Compound | C-Cl Bond Position | Steric Hindrance | Predicted Reactivity | Rationale | | --- | --- | --- | --- | | 4-Chloropyridine | 4-position | Low | High | Readily undergoes oxidative addition. | | 2-Chloropyridine | 2-position | Moderate | Moderate | Steric hindrance from the nitrogen lone pair can influence catalyst coordination. | | This compound | 3-position | High | Low-Moderate | Significant steric hindrance from the two ortho-methyl groups is expected to impede the approach of the bulky palladium catalyst, thus requiring more forcing conditions or specialized catalyst systems. | | 3-Chloropyridine | 3-position | Low | Moderate | Less sterically hindered than the 2-substituted analogue. |

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should note that optimization of reaction conditions (temperature, solvent, catalyst, and base) is often necessary for specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical procedure for the reaction of a chloropyridine with an amine nucleophile.

Materials:

  • This compound (or other chloropyridine)

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloropyridine (1.0 eq.), the amine nucleophile (1.2-2.0 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a standard procedure for the palladium-catalyzed cross-coupling of a chloropyridine with a boronic acid.

Materials:

  • This compound (or other chloropyridine)

  • Aryl or heteroaryl boronic acid (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)

  • Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask, combine the chloropyridine (1.0 eq.), the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism Reactants This compound + Nucleophile Intermediate Meisenheimer Complex (negatively charged intermediate) Reactants->Intermediate Nucleophilic Attack Product Substituted Product + Cl- Intermediate->Product Loss of Leaving Group Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Kinetic_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Prepare Reactant Solutions Prepare Reactant Solutions Thermostat Reaction Vessel Thermostat Reaction Vessel Prepare Reactant Solutions->Thermostat Reaction Vessel Initiate Reaction Initiate Reaction Thermostat Reaction Vessel->Initiate Reaction Collect Aliquots at Time Intervals Collect Aliquots at Time Intervals Initiate Reaction->Collect Aliquots at Time Intervals Quench Reaction in Aliquots Quench Reaction in Aliquots Collect Aliquots at Time Intervals->Quench Reaction in Aliquots Analyze Aliquots (e.g., GC, HPLC, NMR) Analyze Aliquots (e.g., GC, HPLC, NMR) Quench Reaction in Aliquots->Analyze Aliquots (e.g., GC, HPLC, NMR) Plot Concentration vs. Time Plot Concentration vs. Time Analyze Aliquots (e.g., GC, HPLC, NMR)->Plot Concentration vs. Time Determine Rate Law and Rate Constant Determine Rate Law and Rate Constant Plot Concentration vs. Time->Determine Rate Law and Rate Constant

A Researcher's Guide to Assessing the Purity of Synthesized 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, discovery, and drug development, the purity of synthesized compounds like 3-Chloro-2,6-dimethylpyridine is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide offers an objective comparison of key analytical techniques used to assess the purity of this substituted pyridine, complete with supporting data and detailed experimental protocols.

Substituted pyridines are fundamental building blocks in the creation of a wide array of pharmaceutical compounds and functional materials.[1] The presence of impurities, even in trace amounts, can lead to unwanted side reactions, lower yields, and potentially introduce toxicity in drug development pipelines. Therefore, employing robust analytical methods to accurately quantify the purity and identify contaminants is an essential step in the synthesis workflow.

Comparative Overview of Analytical Techniques

The choice of an analytical method for purity assessment is contingent on several factors, including the nature of the expected impurities (volatile vs. non-volatile), the required sensitivity and accuracy, and the availability of instrumentation. The most common and effective techniques for analyzing compounds like this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC).

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is highly effective for the analysis of volatile and semi-volatile compounds.[2] It separates components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides highly specific identification based on the mass-to-charge ratio of the compound and its fragments.[2][3]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the preferred method for separating and quantifying non-volatile or thermally unstable compounds.[4][5] Separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[4] It is a versatile technique widely used in the pharmaceutical industry.[6]

  • Quantitative Nuclear Magnetic Resonance (qNMR) : qNMR is a powerful primary analytical method that provides both structural confirmation and direct quantification of the main component against a certified internal standard, without the need for a reference standard of the analyte itself. Its signal response is directly proportional to the number of atomic nuclei, making it an excellent tool for purity assessment.[7]

  • Differential Scanning Calorimetry (DSC) : DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure, crystalline organic compounds, it can determine absolute purity by analyzing the melting point depression caused by impurities.[8][9][10]

Data Presentation: Comparison of Purity Assessment Methods

The following table summarizes the key performance characteristics of the primary analytical techniques for assessing the purity of this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR) Differential Scanning Calorimetry (DSC)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection and identification.[3]Separation of compounds in the liquid phase based on their interaction with a stationary phase.[4]Absorption of radiofrequency waves by atomic nuclei in a magnetic field, allowing for structural elucidation and quantification.[7]Measurement of heat flow into a sample during a controlled temperature change to analyze melting behavior.[9][11]
Applicability for this compound Excellent for identifying and quantifying volatile and semi-volatile impurities and by-products from synthesis.[2][5]Suitable for quantifying the main component and any non-volatile or thermally sensitive impurities.[4]Provides structural confirmation of the synthesized compound and accurate purity determination using an internal standard.[7]Applicable for determining the absolute purity of the final, crystalline product, assuming it forms a eutectic system with its impurities.[10][12]
Typical Purity Range Determined 95% - >99.9%95% - >99.9%98% - >99.9%98.5% - 99.97%[9]
Advantages High sensitivity and specificity for impurity identification; extensive spectral libraries available for comparison.[2][5]Wide applicability to a broad range of compounds; robust and highly reproducible for quantitative analysis.[4][5]Primary ratio method; provides structural information; does not require a reference standard of the analyte.[7]Determines absolute purity without a reference standard; uses a small amount of sample.[8][11]
Limitations Limited to volatile and thermally stable compounds; derivatization may be required for some analytes.[3][4]Isomer differentiation can be challenging without specific columns or methods; MS detector needed for definitive identification.[13]Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard; can be affected by peak overlap.Only applicable to crystalline, thermally stable solids; does not identify individual impurities; less accurate for samples with low purity (<98%).[10][12]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and should be optimized for specific laboratory conditions and instrumentation.

This method is ideal for identifying and quantifying volatile impurities, residual solvents, or by-products from the synthesis of this compound.

  • Sample Preparation : Dissolve approximately 10 mg of the synthesized this compound in 10 mL of a suitable solvent (e.g., acetone (B3395972) or dichloromethane) to create a 1 mg/mL solution.

  • Instrumentation : A GC system equipped with a capillary column and a mass spectrometer detector.

  • GC Conditions :

    • Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.[2]

    • Inlet Temperature : 250 °C.

    • Injection Mode : Split (e.g., 20:1 ratio).[2]

    • Injection Volume : 1 µL.

    • Oven Temperature Program : Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[2]

  • MS Conditions :

    • Ion Source Temperature : 230 °C.[2]

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[2]

    • Mass Range : m/z 40-450.

  • Data Analysis : The purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

This protocol is suited for the accurate quantification of this compound, especially when non-volatile impurities are expected.

  • Sample Preparation : Accurately weigh and dissolve about 10 mg of the sample in a 10 mL volumetric flask using the mobile phase as the diluent to achieve a 1 mg/mL concentration.

  • Instrumentation : An HPLC system with a UV detector.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase : A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate : 1.0 mL/min.[13]

    • Column Temperature : 30 °C.

    • Detection : UV at 275 nm.[13]

    • Injection Volume : 10 µL.

  • Data Analysis : Purity is determined by the area percentage of the principal peak in the chromatogram. A standard of known purity should be used for accurate quantification if required.

This method provides an absolute measure of purity against a certified internal standard.

  • Sample and Standard Preparation :

    • Accurately weigh approximately 15 mg of the synthesized this compound.

    • Accurately weigh approximately 15 mg of a high-purity internal standard (e.g., maleic anhydride (B1165640) or caffeine) with a known purity value.[7]

    • Dissolve both the sample and the internal standard together in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean vial.[7]

  • NMR Analysis :

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Calculation :

    • Integrate a well-resolved signal from the analyte (e.g., one of the methyl group protons) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Mandatory Visualizations

The following diagrams illustrate the workflow for purity assessment and provide a logical framework for selecting the appropriate analytical technique.

Purity_Assessment_Workflow cluster_0 Sample Handling & Initial Screening cluster_1 Quantitative & Qualitative Analysis cluster_2 Data Interpretation & Reporting synthesis Synthesized This compound prep Sample Preparation (Dissolution/Weighing) synthesis->prep ftir FTIR Analysis (Functional Group Confirmation) prep->ftir quant_choice Choose Primary Quantitative Method ftir->quant_choice hplc HPLC-UV (Non-volatile Impurities) quant_choice->hplc Thermally Unstable? gcms GC-MS (Volatile Impurities) quant_choice->gcms Volatile Impurities? qnmr qNMR (Absolute Purity & Structure) quant_choice->qnmr Primary Standard Needed? data_analysis Data Analysis (Peak Integration, Library Search) hplc->data_analysis gcms->data_analysis qnmr->data_analysis impurity_id Impurity Identification & Profiling data_analysis->impurity_id final_report Final Purity Report & Certificate of Analysis impurity_id->final_report

Caption: Workflow for the comprehensive purity assessment of synthesized compounds.

Technique_Comparison cluster_GCMS GC-MS cluster_HPLC HPLC cluster_qNMR qNMR cluster_DSC DSC center Purity Analysis Goal gcms_node High Specificity & Impurity ID center->gcms_node Identify Unknowns hplc_node Robust Quantification center->hplc_node Routine QC qnmr_node Absolute Quantification center->qnmr_node Primary Assay dsc_node Bulk Purity of Crystalline Solid center->dsc_node Final Product volatile Volatile/Semi-Volatile Analytes gcms_node->volatile nonvolatile Non-Volatile & Thermally Labile Analytes hplc_node->nonvolatile structure Structural Confirmation qnmr_node->structure thermal Thermal Properties dsc_node->thermal

Caption: Comparison of analytical techniques based on research goals.

References

Unraveling the Reactivity of 3-Chloro-2,6-dimethylpyridine: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted pyridines is paramount for designing novel therapeutics and functional materials. This guide provides a comparative computational analysis of 3-Chloro-2,6-dimethylpyridine, offering insights into its potential reactivity when benchmarked against other pyridine (B92270) derivatives. The following sections detail the computational methodologies employed, present comparative data on key reactivity descriptors, and visualize the underlying computational workflows and reaction mechanisms.

Computational Approach to Assessing Reactivity

The reactivity of pyridine derivatives can be effectively predicted and analyzed using quantum chemical calculations, with Density Functional Theory (DFT) being a widely adopted method due to its balance of accuracy and computational cost.[1] A typical computational protocol for evaluating the reactivity of molecules like this compound involves the following steps:

  • Molecular Geometry Optimization: The initial 3D structure of the molecule is generated and then optimized to find its most stable energetic conformation.

  • Frequency Calculations: These calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain thermodynamic properties.

  • Calculation of Electronic Properties: Key electronic properties that govern reactivity are then calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's ability to donate or accept electrons.

A common level of theory for such calculations on substituted pyridines is the B3LYP functional combined with a 6-311+G(d,p) basis set.[1] Other functionals like M06-2X and WB97XD have also been shown to provide accurate results for pyridine derivatives.[2]

Visualizing the Computational Workflow

The process of computationally analyzing the reactivity of a pyridine derivative can be summarized in the following workflow:

Computational Reactivity Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis mol_structure 3D Molecular Structure of this compound geom_opt Geometry Optimization mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Property Calculation freq_calc->electronic_prop thermo_data Thermodynamic Data freq_calc->thermo_data reactivity_desc Reactivity Descriptors (HOMO, LUMO, etc.) electronic_prop->reactivity_desc reactivity_analysis Reactivity Analysis & Comparison reactivity_desc->reactivity_analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 3-Chloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from initial experimentation to the final disposal of chemical waste. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-Chloro-2,6-dimethylpyridine, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions:

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or chemical safety goggles.[1][2][3]

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][4] If exposure limits are exceeded, a full-face respirator may be necessary.[1]

In the event of a spill, absorb the material with an inert substance like sand or vermiculite (B1170534) and collect it into a designated, sealed container for hazardous waste.[4][5][6] Do not allow the chemical to enter drains or waterways.[1][4]

Hazard Profile of Chlorinated Pyridines

To inform safe handling and disposal, the following table summarizes the hazards associated with closely related chlorinated pyridine (B92270) compounds. It is prudent to assume this compound exhibits similar characteristics.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][4]Avoid all personal contact, including inhalation. Use appropriate PPE.
Skin Irritation Causes skin irritation.[2][4]Wear protective gloves and clothing.[2]
Eye Irritation Causes serious eye irritation or damage.[2][4]Wear eye protection.[2]
Flammability May be a combustible liquid.Keep away from heat, sparks, and open flames.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2]Avoid release to the environment.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations.[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][9]

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: Due to its chemical structure as a halogenated organic compound, this compound must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound with incompatible materials. It should be collected in a separate, designated waste container.[10]

2. Container Selection and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.

  • Labeling: Proper labeling is critical for safety and compliance. Affix a hazardous waste tag to the container as soon as waste is added.[7][11] The label must include:

    • The words "Hazardous Waste".[7][12]

    • The full chemical name: "this compound" (no abbreviations or formulas).[7]

    • The quantity of waste.

    • The date of waste generation.[7]

    • The place of origin (e.g., department, room number).[7]

    • The Principal Investigator's name and contact information.[7]

    • Appropriate hazard pictograms.[7]

3. Waste Accumulation and Storage:

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent spills from spreading.[11]

  • Volume Limits: Be aware of and comply with institutional and regulatory limits for the volume of hazardous waste that can be accumulated in a laboratory.[11]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS or a similar department is responsible for the collection and disposal of hazardous waste.[7]

  • Complete Paperwork: Fill out any required hazardous waste disposal forms accurately and completely.[7]

  • Scheduled Pickup: Arrange for a scheduled pickup of the waste by authorized personnel. Do not transport hazardous waste yourself.[11]

Disposal of Empty Containers:

Empty containers that held this compound must also be handled with care.

  • Triple Rinsing: Triple-rinse the container with a suitable solvent that can dissolve the chemical.[12]

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[11][12]

  • Container Disposal: After triple-rinsing and allowing it to dry, the container can often be disposed of in the regular trash after defacing the label.[11][12] Always confirm this procedure with your institution's EHS.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: Have this compound for Disposal is_waste Is the material a waste product? start->is_waste treat_as_hazardous Treat as Hazardous Waste is_waste->treat_as_hazardous Yes segregate Segregate from other waste streams treat_as_hazardous->segregate container Select compatible, leak-proof container segregate->container label Label with "Hazardous Waste" and full chemical name container->label store Store in a designated, secure area with secondary containment label->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.